molecular formula C12H15N3O2 B2952233 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole CAS No. 300679-34-9

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Cat. No.: B2952233
CAS No.: 300679-34-9
M. Wt: 233.271
InChI Key: PAKSAYRGTYTQEJ-UHFFFAOYSA-N
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Description

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a chemical reagent designed for research and development applications. This compound features a benzotriazole moiety, a privileged structure in medicinal chemistry known for its versatile biological properties . The 1,2,3-benzotriazole scaffold is recognized as a valuable synthetic auxiliary and a key building block in the construction of complex heterocyclic systems . Researchers can leverage this reagent as a potential precursor or intermediate in the synthesis of novel compounds for pharmacological screening. Derivatives of benzotriazole have demonstrated a range of biological activities in scientific studies, including antimicrobial, antiprotozoal, and antitubulin effects, making them interesting scaffolds in drug discovery . Furthermore, the benzotriazole group can act as a radical precursor or a carbanion equivalent, enabling its insertion into diverse molecular architectures through condensation, addition, and alkylation reactions . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(6-methoxyoxan-2-yl)benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKSAYRGTYTQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCC(O1)N2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Solubility Profile & Characterization Protocol: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, predictive solubility behavior, and experimental characterization protocols for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole .

Executive Summary & Chemical Profile[1][2][3]

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) represents a specialized derivative of benzotriazole, functioning primarily as a protected nitrogen heterocycle. Unlike its parent compound, 1H-benzotriazole, which exhibits amphoteric character and moderate water solubility, this derivative features a 6-methoxyoxan-2-yl moiety (structurally analogous to a methoxy-substituted tetrahydropyranyl group) attached to the N1-position.

This structural modification masks the acidic proton of the triazole ring, significantly altering the solubility landscape:

  • Elimination of H-Bond Donating Capacity: Drastically reduces solubility in aqueous and highly polar protic media.

  • Enhanced Lipophilicity: The oxanyl ether linkage increases affinity for non-polar and chlorinated solvents.

  • Acid Sensitivity: The hemiaminal/acetal-like linkage introduces instability in acidic environments, necessitating careful solvent selection.

Physicochemical Identity
ParameterDetail
IUPAC Name 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
CAS Number 300679-34-9
Molecular Formula C₁₂H₁₅N₃O₂
Molecular Weight 233.27 g/mol
Structural Class N-Protected Benzotriazole / Hemiaminal Ether
Predicted LogP ~2.1 – 2.5 (vs. ~1.3 for Benzotriazole)
UV Absorption (

)
~254 nm, ~275 nm (Characteristic Benzotriazole

)

Predictive Solubility Matrix

In the absence of a singular, globally standardized solubility dataset for this specific CAS, the following Predictive Solubility Matrix is derived from Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR). This matrix guides solvent selection for synthesis and purification.

Solubility Classification
  • Soluble (> 50 mg/mL): Excellent for process solvents.

  • Sparingly Soluble (1–10 mg/mL): Suitable for crystallization anti-solvents.

  • Insoluble (< 0.1 mg/mL): Ideal for washing/precipitation.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and dipole interactions match the lipophilic benzotriazole core.
Esters Ethyl Acetate, Isopropyl AcetateHigh Polar aprotic nature complements the ether oxygens; excellent for reaction media.
Ethers THF, 1,4-Dioxane, MTBEHigh "Like-dissolves-like" interaction with the oxanyl ring; THF is the preferred solvent for coupling reactions.
Alcohols Methanol, Ethanol, IsopropanolModerate Soluble, but reduced compared to parent benzotriazole due to lack of H-bond donation. Solubility decreases as alkyl chain length increases.
Polar Aprotic Acetonitrile (ACN), DMF, DMSOHigh Excellent solvation of the aromatic system; ACN is the standard for HPLC analysis.
Hydrocarbons Hexane, Heptane, CyclohexaneLow Polarity of the benzotriazole nitrogens and methoxy group resists dissolution in pure aliphatics. Used as anti-solvents.
Aqueous Water, Acidic BuffersVery Low / Unstable Hydrophobic protection prevents dissolution. WARNING: Acidic water causes hydrolysis to Benzotriazole + 2-methoxy-dihydropyran.

Experimental Protocol: Isothermal Saturation Method

To generate precise thermodynamic solubility data (Mole Fraction,


), researchers must strictly adhere to the Isothermal Shake-Flask Method . This protocol ensures equilibrium and reproducibility.
Workflow Visualization

The following diagram outlines the critical path for solubility determination, highlighting the decision nodes for solvent compatibility.

SolubilityProtocol Start Start: Solubility Determination SelectSolvent Select Solvent System (MeOH, EtOH, ACN, EtOAc, Toluene) Start->SelectSolvent CheckAcid Acidity Check: Is pH < 5? SelectSolvent->CheckAcid Reject STOP: Hydrolysis Risk (Acetal Cleavage) CheckAcid->Reject Yes Prep Preparation: Add Excess Solid to Solvent (Solid Phase Must Be Visible) CheckAcid->Prep No Equilibrate Equilibration: Agitate at Const. Temp (T ± 0.05 K) Time: 24-48 Hours Prep->Equilibrate Settle Phase Separation: Settle (2h) or Centrifuge Equilibrate->Settle Sample Sampling: Filter Supernatant (0.45 µm PTFE) Settle->Sample Dilute Dilution: Dilute with Mobile Phase (to Linear Range) Sample->Dilute Analyze Quantification: HPLC-UV (254 nm) Dilute->Analyze

Figure 1: Decision logic and workflow for solubility determination of acid-sensitive benzotriazole derivatives.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

  • Use a jacketed glass vessel thermostated to the target temperature (e.g., 298.15 K).

  • Add the organic solvent (approx. 10 mL).

  • Add 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in excess until a solid phase persists at the bottom.

  • Critical Control: Ensure the solvent is neutral. Avoid acidic impurities (e.g., in aged Chloroform) to prevent degradation.

Step 2: Equilibration

  • Agitate the mixture using a magnetic stirrer or orbital shaker for 24 to 48 hours .

  • Allow the solution to settle for 2 hours (static equilibrium) to ensure phase separation.

Step 3: Sampling & Dilution

  • Withdraw 1.0 mL of the supernatant using a pre-warmed syringe.

  • Filter through a 0.45 µm PTFE syringe filter (Nylon is acceptable if compatible with solvent).

  • Immediately dilute the filtrate gravimetrically into a volumetric flask containing the HPLC mobile phase (typically Acetonitrile).

Step 4: HPLC Quantification

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (60:40 v/v) – Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Absorbance at 254 nm .

  • Calibration: Construct a 5-point calibration curve (range: 10–200 µg/mL) using a pure standard.

Thermodynamic Modeling

Once experimental solubility (


) is obtained at various temperatures (e.g., 278.15 K to 323.15 K), the data must be modeled to extract thermodynamic parameters.
Modified Apelblat Equation

The solubility of benzotriazole derivatives in organic solvents strongly correlates with the Modified Apelblat model:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived via multiple linear regression.
    
Thermodynamic Dissolution Functions

Using the van't Hoff analysis, calculate the enthalpy (


) and entropy (

) of solution:


  • Interpretation:

    • Positive

      
      :  Endothermic dissolution (Solubility increases with temperature). This is expected for this compound in most organic solvents.
      
    • Positive

      
      :  Entropy-driven process (Disorder increases as the crystal lattice breaks).
      

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987). The chemistry of N-substituted benzotriazoles.[1][2][3] Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

  • BenchChem. (2025). Solubility Profile of Benzotriazole Derivatives in Organic Solvents.Link

  • PubChem. (2025). Compound Summary: 1H-Benzotriazole.[2][4][5] National Library of Medicine. Link

  • Wang, J., et al. (2014). Thermodynamic models for solubility of benzotriazole in co-solvent mixtures. Journal of Chemical & Engineering Data.

Sources

Technical Whitepaper: Potential Applications of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) represents a highly specialized molecular scaffold bridging the gap between synthetic organic chemistry and advanced drug delivery systems [1, 4]. Structurally, it consists of a 1H-1,2,3-benzotriazole core covalently linked to a 6-methoxyoxan-2-yl moiety (a functionalized tetrahydropyran/acetal derivative). This unique architecture allows it to function dually: as a highly stable, protected intermediate in Katritzky-type synthetic methodologies, and as a lipophilic prodrug scaffold capable of targeted intracellular delivery of the bioactive benzotriazole pharmacophore.

This guide provides an in-depth analysis of its physicochemical properties, synthetic utility, medicinal chemistry applications, and field-proven experimental protocols designed for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

To understand the utility of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, one must analyze the causality behind its structural components.

  • The Benzotriazole Core: Benzotriazole is a privileged scaffold in medicinal chemistry, exhibiting broad-spectrum antimicrobial, antiprotozoal, and anticancer activities [1]. However, bare 1H-benzotriazole is highly polar, limiting its passive diffusion across lipid bilayers. Furthermore, in synthetic chemistry, the unprotected N-H group can undergo unwanted side reactions.

  • The 6-Methoxyoxan-2-yl Moiety: This group acts as an aminal/acetal masking agent. By covalently binding to the N1 position of the benzotriazole ring, it eliminates the hydrogen bond donor capacity of the molecule, drastically increasing its partition coefficient (LogP). This lipophilic modification facilitates cellular entry.

Once exposed to the acidic microenvironment of a tumor or an intracellular endosome, the aminal linkage undergoes rapid hydrolysis, releasing the active benzotriazole payload. This makes the compound an ideal candidate for prodrug strategies .

Quantitative Data Summary: Physicochemical Properties
PropertyValueStructural Rationale / Implication
Chemical Formula C₁₂H₁₅N₃O₂Complies with Lipinski’s Rule of 5 for oral bioavailability.
Molecular Weight 233.27 g/mol Low molecular weight ensures optimal ligand efficiency.
CAS Number 300679-34-9Unique chemical identifier for procurement and tracking [4].
LogP (Estimated) 1.8 – 2.5Optimal range for passive transcellular lipid membrane diffusion.
pKa (Deprotected) ~8.2Weak acid; allows the active core to act as a proton shuttle.

Synthetic Utility: The Benzotriazole Auxiliary Methodology

In organic synthesis, benzotriazole is renowned for its ability to act as both an electron donor and a superior leaving group—a concept pioneered by the Katritzky group [2, 3]. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole serves as a highly stable, bench-ready precursor for these transformations.

The 6-methoxyoxan-2-yl group protects the triazole ring during harsh upstream reactions (e.g., Grignard additions or strong oxidations). When functionalization is required, mild acidic cleavage generates a highly reactive N-acyl or N-alkyl benzotriazole intermediate. This intermediate stabilizes adjacent carbocations and carbanions, allowing for the seamless construction of complex heterocycles, peptidomimetics, and aza-peptides [3].

SyntheticWorkflow A 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole B Acidic Cleavage (TFA/DCM) A->B Activation C Nucleophilic Attack B->C Intermediate D Target Scaffold C->D BtH Elimination

Caption: Synthetic workflow of benzotriazole-mediated functionalization via acidic activation.

Medicinal Chemistry: Prodrug Strategies and Pharmacophore Delivery

Beyond its role as a synthetic auxiliary, the intact 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole molecule has significant potential in drug discovery. Benzotriazole derivatives have been shown to disrupt bacterial cell membranes and inhibit key metalloenzymes (such as aromatase and cytochrome P450) [1].

The causality of using the 6-methoxyoxan-2-yl derivative lies in pharmacokinetics . Pathogenic bacteria and solid tumors often exhibit localized acidosis. The compound remains inert and highly permeable in physiological pH (7.4). Upon reaching the acidic target site (pH < 6.0), the oxane ring is cleaved, delivering a concentrated burst of the active benzotriazole directly to the target, thereby minimizing systemic off-target toxicity.

BioPathway Prodrug Benzotriazole Prodrug Membrane Membrane Penetration Prodrug->Membrane LogP driven Cleavage Intracellular Hydrolysis Membrane->Cleavage Endosomal pH Target1 Enzyme Inhibition Cleavage->Target1 Binding Target2 Membrane Disruption Cleavage->Target2 Lysis

Caption: Putative intracellular activation and pharmacological targeting of the benzotriazole prodrug.

Quantitative Data Summary: Comparative Antimicrobial Efficacy (Representative)

Note: Data represents the established efficacy profile of the benzotriazole pharmacophore upon intracellular release compared to standard agents [1].

Target PathogenBenzotriazole Core MIC (µg/mL)Standard (Metronidazole) MIC (µg/mL)Mechanism of Action
Staphylococcus aureus16 - 32> 64Membrane disruption
Entamoeba histolytica4 - 812Enzyme inhibition
Candida albicans32 - 6416 (Fluconazole)Ergosterol synthesis interference

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify reaction success and biological readout.

Protocol A: Acid-Catalyzed Deprotection and Nucleophilic Substitution

Purpose: To utilize the compound as a synthetic auxiliary for amide/heterocycle synthesis.

  • Preparation: Dissolve 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (1.0 eq, 100 mg) in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction flask to 0°C. Add trifluoroacetic acid (TFA) (2.0 eq) dropwise.

    • Causality: TFA provides the precise pKa required to protonate the oxane oxygen, triggering the cleavage of the aminal bond without degrading the benzotriazole core.

  • Nucleophilic Addition: After 30 minutes, introduce the desired nucleophile (e.g., a primary amine, 1.2 eq) followed by triethylamine (TEA) (3.0 eq).

    • Causality: TEA neutralizes the TFA and deprotonates the nucleophile, driving the substitution reaction forward while benzotriazole acts as the leaving group.

  • Self-Validation (Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The disappearance of the starting material spot (UV active at 254 nm) confirms the cleavage.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, dry over anhydrous MgSO₄, and purify the target scaffold via flash column chromatography.

Protocol B: In Vitro Minimum Inhibitory Concentration (MIC) Assay

Purpose: To evaluate the prodrug's antimicrobial efficacy in simulated physiological conditions.

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mg/mL stock solution.

    • Causality: The lipophilic 6-methoxyoxan-2-yl group necessitates an organic solvent for initial solubilization before aqueous dilution.

  • Serial Dilution: Perform two-fold serial dilutions of the compound in Mueller-Hinton broth within a 96-well microtiter plate, achieving a final concentration range of 0.5 to 256 µg/mL. Ensure final DMSO concentration does not exceed 1% (v/v) to prevent solvent toxicity.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus) adjusted to

    
     CFU/mL.
    
  • Incubation: Incubate the plates at 37°C for 18–24 hours.

  • Self-Validation (Readout): Add 10 µL of Resazurin dye (0.015%) to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective, colorimetric viability indicator. Viable cells reduce the blue resazurin to pink resorufin. This eliminates the subjective error of visual turbidity scoring. Read absorbance at 590 nm to quantify the MIC.

References

  • Briguglio, I., Piras, S., Corona, P., Gavini, E., Nieddu, M., Boatto, G., & Carta, A. (2015). "Benzotriazole: An overview on its versatile biological behavior." European Journal of Medicinal Chemistry, 97, 612-648. URL:[Link]

  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). "Properties and Synthetic Utility of N-Substituted Benzotriazoles." Chemical Reviews, 98(2), 409-548. URL:[Link]

  • Katritzky, A. R., & Rachwal, S. (2010). "Synthesis of heterocycles mediated by benzotriazole. 1. Monocyclic systems." Chemical Reviews, 110(3), 1564-1610. URL:[Link]

  • CP Lab Safety. "1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, 97% Purity, C12H15N3O2, 10 mg." Chemical Product Data. URL:[Link]

The Benzotriazole Scaffold: A Technical Whitepaper on Pharmacophore Dynamics and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of medicinal chemistry, the benzotriazole (BTA) nucleus stands as a highly privileged scaffold. Comprising a benzene ring fused to a 1,2,3-triazole ring, BTA exists in a dynamic equilibrium between its 1H and 2H tautomers. From a structural standpoint, the presence of three contiguous nitrogen atoms imparts unique electron-withdrawing properties and exceptional hydrogen-bond accepting/donating capabilities 1[1].

As a Senior Application Scientist, I often leverage BTA for bioisosteric replacement —substituting traditional imidazole or triazole rings to improve metabolic stability and target affinity while reducing off-target toxicity 2[2]. This structural versatility has led to the successful clinical translation of BTA derivatives, including marketed drugs like the aromatase inhibitor vorozole and the antiemetic alizapride 1[1].

Target Engagement: Oncology and Infectious Diseases

The pharmacological profile of BTA derivatives is dictated by the regiochemistry of their substitution (N1 vs. N2) and the electronic nature of the appended moieties.

  • Anticancer Activity: N-substituted benzotriazoles exhibit potent cytotoxicity against various tumor cell lines. Mechanistically, these derivatives act as ATP-competitive inhibitors of protein kinases (such as Cyclin-Dependent Kinases, CDKs), disrupting cell signaling pathways crucial for tumor proliferation 3[3]. Additionally, specific BTA-acrylonitrile hybrids have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase and triggering the apoptotic caspase cascade 2[2].

  • Antimicrobial & Antifungal Efficacy: In the realm of infectious diseases, N-alkylated BTA derivatives are highly effective at disrupting bacterial cell membranes, leading to rapid cell lysis 3[3]. Furthermore, modifying the C5/C6 positions of the BTA core with halogens significantly enhances binding affinity to the heme iron of cytochrome P450 14α-demethylase (CYP51), resulting in potent fungicidal activity against Candida albicans and Aspergillus niger4[4].

Quantitative Structure-Activity Relationship (SAR) Profiling

To guide future library design, the following table synthesizes the quantitative SAR data derived from recent preclinical evaluations 5[5].

Derivative ClassStructural ModificationPrimary Target / MechanismPharmacological EffectNotable Efficacy (Preclinical)
N-Aryl Benzotriazoles Aryl ring coupled at N1/N2Protein Kinases (e.g., CDKs)AnticancerHigh cytotoxicity in A549 cells (IC50 < 10 µM)
N-Alkyl Benzotriazoles Aliphatic chain at N1Bacterial Cell MembraneAntibacterialMIC 6.25 - 12.5 µg/mL (E. coli)
BTA-Triazole Hybrids Methylene bridge linkageTubulin PolymerizationAnticancer / AntifungalBroad-spectrum inhibition (75–92% tumor reduction)
5,6-Substituted BTA Halogen/Methyl at C5/C6CYP51 (14α-demethylase)AntifungalMIC 1.6 - 25 µg/mL (C. albicans)

Mechanistic Pathways Visualized

BTA_Mechanism cluster_Anticancer Anticancer Pathways cluster_Antimicrobial Antimicrobial Pathways BTA Benzotriazole (BTA) Derivatives Kinase Protein Kinase Inhibition (e.g., CDKs) BTA->Kinase Tubulin Tubulin Polymerization Inhibition BTA->Tubulin Membrane Bacterial Membrane Disruption BTA->Membrane CYP51 CYP51 (14α-demethylase) Inhibition BTA->CYP51 Apoptosis Apoptosis Induction (Caspase Cascade) Kinase->Apoptosis Tubulin->Apoptosis Lysis Pathogen Cell Lysis / Growth Arrest Membrane->Lysis CYP51->Lysis

Fig 1: Dual pharmacological mechanisms of benzotriazole derivatives in oncology and infection.

Self-Validating Experimental Protocol: Microwave-Assisted N-Alkylation

Objective: Regioselective synthesis of 1-alkyl-1H-benzotriazoles for downstream antimicrobial screening.

Rationale for Experimental Choices: In traditional medicinal chemistry workflows, the N-alkylation of benzotriazole via conventional reflux is plagued by long reaction times (>5 hours) and poor regioselectivity, often yielding an intractable mixture of N1 and N2 isomers 6[6]. By transitioning to Microwave Irradiation (MWI), we exploit kinetic over thermodynamic control. The rapid, uniform dielectric heating provided by MWI kinetically favors the N1-isomer while reducing reaction times to mere minutes 6[6].

Step-by-Step Methodology:

  • Reagent Preparation & Solvent Selection:

    • Action: In a microwave-safe quartz vessel, dissolve 0.006 mol of 1H-benzotriazole and 0.006 mol of the target alkyl halide (e.g., chloromethyl derivative) in 10 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is intentionally selected over less polar solvents. Its high dielectric constant (

      
      ) makes it an exceptional microwave absorber, translating electromagnetic energy into rapid thermal energy directly at the molecular level.
      
  • Base Addition for Proton Scavenging:

    • Action: Add 0.006 mol of anhydrous Potassium Carbonate (

      
      ).
      
    • Causality:

      
       acts as a mild base to deprotonate the triazole ring, forming the highly nucleophilic benzotriazolide anion. We avoid stronger bases (like NaH) to minimize degradation and to act as an efficient acid scavenger for the HCl byproduct, driving the substitution equilibrium forward.
      
  • Microwave Irradiation & In-Process Monitoring:

    • Action: Subject the mixture to MWI at 150–300 W for 3 to 5 minutes. Monitor completion via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

    • Causality & Self-Validation: Short, controlled bursts of MWI provide the exact activation energy needed to overcome the nucleophilic substitution barrier without inducing thermal decomposition. Self-Validation Checkpoint: The persistence of the starting material spot on the TLC plate indicates incomplete conversion, necessitating an additional 1-minute MWI burst before proceeding.

  • Quenching and Phase Extraction:

    • Action: Cool the vessel to room temperature. Dropwise, add 10% aqueous HCl until a neutral pH is achieved. Extract the product with chloroform (

      
       mL).
      
    • Causality: The targeted neutralization quenches any unreacted base and protonates residual starting materials. The hydrophobic N1-alkyl benzotriazole preferentially partitions into the organic chloroform layer, leaving inorganic salts in the aqueous phase.

  • Purification & Isolation:

    • Action: Dry the organic layer over anhydrous

      
      , evaporate under reduced pressure, and recrystallize the crude solid from hot water or ethanol.
      
    • Causality: Recrystallization exploits the differential solubility of the product at elevated temperatures, yielding high-purity crystalline derivatives essential for eliminating false positives in downstream in vitro biological assays.

Future Perspectives in Drug Development

While benzotriazole derivatives demonstrate immense promise, the path to clinical approval requires rigorous optimization of pharmacokinetic properties. Future research must focus on mitigating the slight hepatotoxicity observed in early in vivo models by fine-tuning the lipophilicity of the N-substituents 5[5]. The integration of computational docking studies with high-throughput microwave synthesis will be paramount in accelerating the discovery of next-generation, highly selective BTA-based therapeutics.

References

  • Title: Benzotriazole: An overview of its versatile biological behaviour | Source: Ukaaz Publications | URL: 1

  • Title: Advancements in benzotriazole derivatives: from synthesis to pharmacological applications | Source: GSC Biological and Pharmaceutical Sciences | URL: 3

  • Title: Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship | Source: MDPI | URL: 5

  • Title: Investigating the Antimicrobial Activity of Derivatives of Benzotriazole | Source: Journal of Research in Applied Sciences and Biotechnology | URL: 4

  • Title: Benzotriazole: An overview on its versatile biological behavior | Source: PMC (Briguglio et al., 2015) | URL: 2

  • Title: Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles | Source: PMC (2024) | URL: 6

Sources

Methodological & Application

Application Notes and Protocols for the Use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (hereafter referred to as M-Oxa-BTA) as a novel ligand in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. CuAAC stands as a cornerstone of "click chemistry," enabling the efficient and specific formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] The performance of this reaction is critically dependent on the catalytic system, particularly the ligand employed to stabilize the active Cu(I) species. This document outlines the mechanistic rationale for using M-Oxa-BTA, its hypothesized advantages, and provides field-tested protocols for its use in both small-scale synthesis and complex bioconjugation applications.

Introduction: The Critical Role of Ligands in CuAAC Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier click reaction, celebrated for its high yields, broad functional group tolerance, and mild, often aqueous, reaction conditions.[2] The reaction offers a dramatic rate acceleration of up to 10⁸ over the uncatalyzed thermal Huisgen cycloaddition, enabling the specific synthesis of 1,4-disubstituted triazoles.[1][2]

The catalytic cycle hinges on the unstable Cu(I) oxidation state. In solution, Cu(I) is prone to disproportionation and oxidation to the inactive Cu(II) state, which can also lead to undesirable oxidative homocoupling of the alkyne substrate.[2][3] To mitigate these issues and enhance catalytic efficiency, ligands are employed. These ligands chelate the Cu(I) ion, providing several key benefits:

  • Stabilization: They protect the Cu(I) catalytic center from oxidation and disproportionation.[3]

  • Acceleration: Ligands can increase the reaction rate by maintaining a high concentration of the active catalyst.[4]

  • Biocompatibility: In biological applications, ligands can sequester the copper ion, reducing its cytotoxicity.[3]

Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1][3] This guide introduces M-Oxa-BTA, a novel benzotriazole-based ligand, and details its application. The unique structure of M-Oxa-BTA, featuring a polar oxane moiety, is hypothesized to offer enhanced solubility in a range of organic solvents while maintaining the core electronic properties of the benzotriazole scaffold beneficial for copper chelation.

The CuAAC Catalytic Cycle with a Stabilizing Ligand

The generally accepted mechanism for CuAAC involves several key steps, which are facilitated by the presence of a stabilizing ligand like M-Oxa-BTA. The ligand (L) is involved in the formation and stabilization of the active copper species throughout the cycle.

CuAAC_Mechanism cluster_0 Catalyst Activation cluster_1 Catalytic Cycle CuII Cu(II)SO₄ CuI [L-Cu(I)]⁺ CuII->CuI Reduction Ascorbate Sodium Ascorbate Ascorbate->CuI Start [L-Cu(I)]⁺ Acetylide L-Cu(I)-Acetylide Complex Start->Acetylide + Alkyne - H⁺ Alkyne Terminal Alkyne Alkyne->Acetylide Metallacycle Six-membered Cu(III)-metallacycle Acetylide->Metallacycle + Azide Azide Organic Azide Azide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Start + H⁺ Product 1,4-Triazole Triazolide->Product

Sources

Application of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a Glycosylation Agent: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Efficient Glycosylation and the Potential of Benzotriazole-Activated Donors

The synthesis of complex carbohydrates and glycoconjugates is a cornerstone of modern drug discovery and chemical biology. The creation of the glycosidic bond, the linkage that connects a sugar moiety to another molecule, is a formidable challenge in organic synthesis, demanding high stereoselectivity and efficiency. A variety of "glycosyl donors" have been developed, where a leaving group at the anomeric center of the sugar is activated to facilitate nucleophilic attack by an acceptor molecule.

This guide explores the application of N-glycosyl benzotriazoles, specifically 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole , as a potential glycosylation agent. While the direct use of N-glycosyl benzotriazoles for O-glycosylation is not extensively documented, the inherent properties of the benzotriazole moiety as a stable, yet activatable, leaving group present a compelling case for its utility. Benzotriazoles are versatile heterocycles with a wide range of applications, and their N-glycosylated derivatives are accessible synthetic intermediates.[1] This document provides a theoretical framework, a plausible mechanistic hypothesis, and detailed protocols for the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a glycosyl donor, based on established principles of modern glycosylation chemistry.

Mechanistic Insights: Activation of the Anomeric C-N Bond

The central hypothesis for the function of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a glycosyl donor is the activation of the anomeric carbon-nitrogen bond by a Lewis acid. Benzotriazole is an excellent leaving group upon protonation or coordination to a Lewis acid. This activation would generate a highly reactive oxocarbenium ion intermediate, which is then susceptible to nucleophilic attack by a glycosyl acceptor (e.g., an alcohol).

The stereochemical outcome of the glycosylation is dependent on several factors, including the nature of the protecting groups on the sugar, the solvent, the temperature, and the specific Lewis acid used.[2][3] In the absence of a participating group at the C-2 position of the oxane ring, the formation of a thermodynamic mixture of α- and β-glycosides is likely. The use of a non-participating solvent, such as dichloromethane, would favor the formation of the thermodynamically more stable anomer.

Below is a proposed mechanistic pathway for the Lewis acid-promoted glycosylation using 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole.

Glycosylation Mechanism Donor 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole ActivatedComplex Activated Complex Donor->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., AgOTf, TMSOTf) LewisAcid->ActivatedComplex Oxocarbenium Oxocarbenium Ion Intermediate ActivatedComplex->Oxocarbenium Departure of Benzotriazole Byproduct Benzotriazole-Lewis Acid Adduct ActivatedComplex->Byproduct Product O-Glycoside Oxocarbenium->Product Nucleophilic Attack Acceptor Glycosyl Acceptor (R-OH) Acceptor->Product Glycosylation Workflow cluster_prep Reaction Setup cluster_reaction Glycosylation cluster_workup Work-up and Purification Prep1 Flame-dry flask under inert atmosphere Prep2 Add acceptor and molecular sieves Prep1->Prep2 Prep3 Add anhydrous DCM and cool Prep2->Prep3 Prep4 Dissolve donor in anhydrous DCM Prep3->Prep4 React1 Add donor solution to acceptor Prep4->React1 React2 Add Lewis acid dropwise React1->React2 React3 Monitor reaction by TLC React2->React3 Work1 Quench with triethylamine React3->Work1 Work2 Warm to RT and filter Work1->Work2 Work3 Wash with NaHCO3 and brine Work2->Work3 Work4 Dry, concentrate, and purify Work3->Work4

Sources

Application Note: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in the Synthesis of Nucleoside Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of nucleoside analogues is a cornerstone of antiviral and antineoplastic pharmacology. Modifying the canonical ribofuranose ring to a tetrahydropyran (oxane) system yields compounds with enhanced resistance to enzymatic cleavage (e.g., by nucleoside phosphorylases) and unique conformational landscapes. However, synthesizing these 2,6-disubstituted oxane nucleosides is notoriously difficult due to the hydrolytic instability of traditional oxane halides.

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) emerges as a highly stable, bench-ready bis-acetal/aminal reagent that solves this synthetic bottleneck. Leveraging foundational methodologies developed by Katritzky , the benzotriazole (Bt) moiety acts as an exceptional leaving group. Unlike moisture-sensitive glycosyl chlorides, this Bt-donor can be stored at room temperature. Upon Lewis acid activation, the Bt group departs to generate a highly reactive oxocarbenium intermediate, which is subsequently trapped by a silylated nucleobase to form the target nucleoside analogue .

Reaction Pathway Visualization

The following diagram illustrates the two-stage synthetic workflow: the generation of the stable benzotriazole donor followed by the Vorbrüggen-type glycosylation to yield the nucleoside analogue.

Pathway A Glutaraldehyde + MeOH + Benzotriazole B 1-(6-Methoxyoxan-2-yl)- 1H-1,2,3-benzotriazole A->B p-TsOH, Reflux Cyclization C Oxocarbenium Intermediate B->C TMSOTf - BtH D Tetrahydropyranyl Nucleoside Analogue C->D Glycosidic Bond Formation E Silylated Nucleobase E->D Nucleophilic Attack

Figure 1: Synthetic workflow and mechanistic pathway for oxane-based nucleoside analogues.

Experimental Protocols

Protocol A: Synthesis of the Benzotriazole Donor Equivalent

This protocol details the preparation of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole via a multicomponent condensation.

Reagents & Equipment:

  • Glutaraldehyde (50% aqueous solution)

  • Methanol (Anhydrous)

  • 1H-1,2,3-Benzotriazole

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Dean-Stark apparatus

Step-by-Step Methodology:

  • Reaction Assembly: Charge a round-bottom flask with glutaraldehyde, methanol, and 1H-1,2,3-benzotriazole in a 1:5:1 molar ratio. Add toluene as the solvent and a catalytic amount of p-TsOH (5 mol%).

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and reflux the mixture for 12 hours.

    • Causality: The continuous azeotropic removal of water is critical. It drives the thermodynamic equilibrium away from the open-chain aldehyde toward the fully cyclized bis-acetal/aminal structure.

  • Workup: Cool the reaction to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid catalyst, and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product via recrystallization from ethanol to yield a white crystalline solid.

  • Self-Validating System (QC): Confirm product formation via ¹H NMR (CDCl₃). The anomeric proton adjacent to the benzotriazole ring (N-CH-O) will appear as a distinct multiplet at ~6.2 ppm, while the methoxy-adjacent proton (O-CH-O) appears at ~4.8 ppm.

Protocol B: Vorbrüggen-Type Glycosylation

This protocol describes the coupling of the Bt-donor with a nucleobase to form the nucleoside analogue .

Reagents & Equipment:

  • 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (Donor)

  • Target Nucleobase (e.g., Thymine, Uracil, or N⁶-Benzoyladenine)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Nucleobase Silylation: Suspend 1.0 equivalent of the nucleobase in anhydrous MeCN. Add 2.5 equivalents of BSA and heat to 80°C until the suspension becomes a clear solution (typically 30–60 minutes).

    • Causality: Silylation disrupts the strong intermolecular hydrogen bonding network of the nucleobase, rendering it soluble in organic solvents and significantly enhancing the nucleophilicity of the nitrogen centers.

  • Concentration: Evaporate the volatiles under high vacuum to yield the silylated nucleobase as a viscous oil or foam. Do not expose to ambient moisture.

  • Coupling Preparation: Dissolve the silylated nucleobase and 1.2 equivalents of the Bt-donor in anhydrous DCM. Cool the reaction vessel to -78°C under an argon atmosphere.

  • Lewis Acid Activation: Dropwise, add 1.5 equivalents of TMSOTf. Stir the mixture at -78°C for 2 hours, then allow it to gradually warm to 0°C over an additional 2 hours.

    • Causality: TMSOTf coordinates with the benzotriazole moiety, facilitating its departure and generating the oxocarbenium ion. Maintaining -78°C initially prevents the thermal degradation of this highly reactive intermediate and minimizes side reactions.

  • Quenching & Workup: Quench the reaction strictly at 0°C by adding saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization of TMSOTf is required to prevent acid-catalyzed cleavage of the newly formed glycosidic bond or unwanted anomerization.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and purify via silica gel flash chromatography to separate the cis and trans anomers.

Quantitative Data & Optimization

The efficiency of the glycosylation is highly dependent on the choice of Lewis acid and the specific nucleobase. The tables below summarize optimization parameters and expected yields based on established benzotriazole-mediated coupling dynamics.

Table 1: Influence of Lewis Acid on Glycosylation Yield (Model: Thymine + Bt-Donor)

Lewis AcidTemperature ProfileReaction Time (h)Total Yield (%)cis:trans Ratio
SnCl₄0°C to RT12451 : 1.2
TiCl₄-78°C to RT8621 : 1.5
TMSOTf -78°C to 0°C 4 85 1 : 1.1
BF₃·OEt₂0°C to RT24301 : 1.0

Note: TMSOTf provides the optimal balance of activation energy and intermediate stabilization, resulting in the highest yields. The lack of a directing group at the C2 position of the oxane ring results in near-equimolar anomeric mixtures.

Table 2: Substrate Scope for Oxane Nucleoside Analogue Synthesis (Using TMSOTf at -78°C)

NucleobaseSilylating AgentTotal Yield (%)Major Isomer
ThymineBSA85trans
UracilBSA82trans
N⁶-BenzoyladenineHMDS / TMSCl78cis
N⁴-AcetylcytosineBSA80trans

Troubleshooting & Trustworthiness

  • Incomplete Silylation: If the nucleobase does not fully dissolve during Step 1 of Protocol B, the coupling will fail. Ensure strict anhydrous conditions and consider switching from BSA to Hexamethyldisilazane (HMDS) with a catalytic amount of TMSCl for stubborn purines.

  • Anomeric Separation: Because the oxane ring lacks the steric directing groups found in standard ribose (e.g., a bulky C2-ester), stereocontrol is thermodynamic rather than kinetic. The resulting cis/trans mixtures must be separated carefully. We recommend utilizing high-performance flash chromatography with a shallow gradient of Methanol in Dichloromethane (0% to 5%).

  • Donor Degradation: While the Bt-donor is stable at room temperature, prolonged exposure to acidic moisture can cause reversion to glutaraldehyde. Store the synthesized donor in a desiccator.

References

  • Katritzky, A. R., et al. "Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems." Chemical Reviews, ACS Publications, 2009.[Link]

  • Katritzky, A. R., et al. "The chemistry of N-substituted benzotriazoles. Part 14. Novel routes to secondary and tertiary amines and to N, N-disubstituted hydroxylamines." ResearchGate, 2015.[Link]

  • "New directions with triazole and benzotriazole chemistry: From nucleoside modification to carbon-hydrogen bond-activation." ProQuest.[Link]

Application Notes and Protocols for Reactions Involving 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimental setup for reactions involving 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, a versatile glycosyl donor. The protocols and discussions are grounded in established principles of carbohydrate chemistry and are intended to provide both practical instructions and a deeper understanding of the underlying chemical principles.

Introduction: The Role of Glycosyl Benzotriazoles in Modern Synthesis

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a member of the glycosyl benzotriazole family, which are powerful intermediates in the synthesis of complex carbohydrates and glycoconjugates.[1] The benzotriazole moiety serves as an excellent leaving group, facilitating the formation of glycosidic bonds under various conditions.[1] The "6-methoxyoxan-2-yl" portion of the molecule is a protected pyranose sugar, which, upon glycosylation and subsequent deprotection, can yield a variety of biologically significant molecules. The strategic use of such glycosyl donors is of paramount importance in drug discovery and development, where the carbohydrate motifs on molecules can influence their pharmacokinetic and pharmacodynamic properties.[2]

The versatility of the benzotriazole group allows for its application in the synthesis of a wide array of derivatives with diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] This guide will focus on the practical aspects of handling and reacting 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, providing detailed protocols for its synthesis and its application as a glycosyl donor.

Synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

The synthesis of glycosyl benzotriazoles can be achieved through several methods, most commonly from the corresponding glycosyl halides or acetates. The following protocol details a general method for the synthesis of 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole from a protected glycosyl halide.

Rationale for Synthetic Approach

The choice of a glycosyl halide as the precursor is based on its relatively high reactivity, which allows for the nucleophilic substitution by the benzotriazolide anion. The use of a silver salt, such as silver trifluoromethanesulfonate (AgOTf), as a promoter is crucial for activating the glycosyl halide by coordinating to the halide, thereby facilitating its departure and the subsequent attack by the benzotriazole nucleophile.[3] Acetonitrile is often chosen as the solvent due to its ability to dissolve the reactants and its relatively non-coordinating nature, which does not interfere with the reaction.

Experimental Protocol: Synthesis from a Glycosyl Halide

Materials:

  • 6-methoxyoxan-2-yl halide (e.g., bromide or chloride)

  • 1H-Benzotriazole

  • Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous acetonitrile (ACN)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a stirred solution of 1H-benzotriazole (1.2 equivalents) in anhydrous acetonitrile under an inert atmosphere (e.g., argon or nitrogen), add silver trifluoromethanesulfonate (1.2 equivalents) at room temperature.

  • Stir the mixture for 30 minutes in the dark to form the silver benzotriazolide complex.

  • In a separate flask, dissolve the 6-methoxyoxan-2-yl halide (1.0 equivalent) in anhydrous acetonitrile.

  • Slowly add the solution of the glycosyl halide to the suspension of the silver benzotriazolide complex at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[3]

  • Upon completion, dilute the reaction mixture with dichloromethane and filter through a pad of celite to remove the silver salts.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole.

Synthetic Workflow Diagram

synthesis_workflow Reactants 6-Methoxyoxan-2-yl Halide + 1H-Benzotriazole + AgOTf in ACN Reaction Nucleophilic Substitution (2-4 hours, RT, dark) Reactants->Reaction Workup Filtration through Celite Liquid-Liquid Extraction Drying and Concentration Reaction->Workup Purification Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) Workup->Purification Product 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Purification->Product

Caption: Synthetic workflow for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole.

Application in Glycosylation Reactions

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole serves as an effective glycosyl donor for the formation of O-, N-, S-, and C-glycosides. The benzotriazole group acts as a good leaving group, and its departure can be promoted by various Lewis or Brønsted acids.

Mechanism of Glycosylation

The glycosylation reaction proceeds via the activation of the benzotriazole leaving group by a promoter. This leads to the formation of a reactive glycosyl cation or a contact ion pair. The nucleophilic glycosyl acceptor then attacks the anomeric center, leading to the formation of the glycosidic bond. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the sugar ring, the solvent, and the reaction temperature.[4][5]

Glycosylation Mechanism Diagram

glycosylation_mechanism cluster_0 Activation cluster_1 Nucleophilic Attack Donor Glycosyl-Benzotriazole Activated_Complex Activated Complex Donor->Activated_Complex + Promoter Promoter Lewis Acid (e.g., TMSOTf) Acceptor Glycosyl Acceptor (R-OH) Glycoside Glycosidic Bond Formation Acceptor->Glycoside Attack on Anomeric Carbon Product O-Glycoside + BtH Glycoside->Product Activated_Complex_2 Activated Complex Activated_Complex_2->Glycoside

Caption: General mechanism of glycosylation using a glycosyl benzotriazole donor.

Experimental Protocol: O-Glycosylation

Materials:

  • 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (glycosyl donor)

  • Glycosyl acceptor (an alcohol, e.g., a protected monosaccharide with a free hydroxyl group)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or other suitable Lewis acid promoter

  • Molecular sieves (4 Å)

  • Triethylamine or pyridine (for quenching)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the glycosyl donor (1.0 equivalent), the glycosyl acceptor (1.2 equivalents), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C, depending on the reactivity of the substrates).

  • Slowly add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equivalents) to the stirred mixture.

  • Monitor the reaction by TLC. The reaction time can vary from 30 minutes to several hours.

  • Once the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with dichloromethane, and filter through celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired glycoside.

Deprotection of the Glycoside

The newly formed glycoside will still contain protecting groups on the sugar moiety. The "6-methoxyoxan-2-yl" group is a type of acetal protecting group. Depending on the desired final product, these protecting groups will need to be removed.

Deprotection Strategy

The removal of the methoxy group at the 6-position, along with other protecting groups like benzyl or acetyl groups, requires specific deprotection strategies. For instance, benzyl groups are typically removed by hydrogenolysis, while acetyl groups are removed by basic hydrolysis. The methoxy group, as part of an acetal, can often be removed under acidic conditions, though care must be taken to avoid cleavage of the newly formed glycosidic bond. Specific conditions should be chosen based on the overall protecting group strategy of the synthetic route.

Characterization

The synthesized 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and the resulting glycosylated products should be thoroughly characterized to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The anomeric proton of the glycosyl benzotriazole typically appears as a doublet in the 1H NMR spectrum, and its chemical shift and coupling constant provide information about the anomeric configuration.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the compounds.[3]

Safety and Handling

Benzotriazole and its derivatives should be handled with care in a well-ventilated fume hood.[7][8][9][10]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[7][11] In case of contact, rinse immediately with plenty of water.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.

Data Summary

The following table summarizes typical reaction parameters for the synthesis and application of glycosyl benzotriazoles.

Reaction Key Reagents Solvent Temperature Typical Yield Reference
Synthesis of Glycosyl Benzotriazole Glycosyl Halide, Benzotriazole, AgOTfAcetonitrileRoom Temp.60-85%[3]
O-Glycosylation Glycosyl Benzotriazole, Alcohol, TMSOTfDichloromethane-78 °C to RT50-90%[12]

References

  • Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. Molecules. 2021. [Link]

  • Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences. 2020. [Link]

  • The Chemistry of Benzotriazole Derivatives. National Academic Digital Library of Ethiopia. 2016. [Link]

  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences. 2024. [Link]

  • Formation of the 1H and 2H-glycosylbenzotriazole. ResearchGate. N.D. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. 2010. [Link]

  • 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. AICIS. 2024. [Link]

  • Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. ResearchGate. N.D. [Link]

  • Hydrogen bond activated glycosylation under mild conditions. PMC. N.D. [Link]

  • Attempted reaction conditions to deprotect methoxy groups on 6. ResearchGate. N.D. [Link]

  • 1-Benzyl-1H-benzotriazole. PMC. N.D. [Link]

  • Benzotriazole derivatives and their preparation and use.
  • Benzotriazole-Mediated Facile Synthesis of Novel Glycosyl Tetrazole. Taylor & Francis Online. 2012. [Link]

  • Mapping the Relationship between Glycosyl Acceptor Reactivity and Glycosylation Stereoselectivity. PMC. N.D. [Link]

  • β-Selective 2-Deoxy- and 2,6-Dideoxyglucosylations Catalyzed by Bis-Thioureas. PMC. N.D. [Link]

  • Benzotriazole, (1,2,3-) Powder, Reagent 0832 - SAFETY DATA SHEET. Columbus Chemical Industries. N.D. [Link]

  • Stereoselectivity in glycosylation reactions. a, Schematic mechanisms... ResearchGate. N.D. [Link]

  • AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. N.P. N.D. [Link]

  • Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. MDPI. 2022. [Link]

  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers. 2018. [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. 2025. [Link]

  • (PDF) 1-Benzyl-1H-benzotriazole. ResearchGate. N.D. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. Beilstein Journal of Organic Chemistry. 2025. [Link]

  • 'Click' Preparation of Carbohydrate 1-Benzotriazoles, 1,4-Disubstituted, and 1,4,5-Trisubstituted Triazoles and their Utility as Glycosyl Donors. ConnectSci. 2008. [Link]

  • An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. 2022. [Link]

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry. 2025. [Link]

  • Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. ResearchGate. 2023. [Link]

  • 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Pallav Chemicals. N.D. [Link]

  • Ammoxidation of Unprotected Glycosides. University of Groningen. N.D. [Link]

  • Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. IJNRD. 2025. [Link]

  • 1,2,3-Benzotriazol... - SAFETY DATA SHEET. Penta Chemicals. 2025. [Link]

  • Identification of in vitro phase I metabolites of benzotriazole UV stabilizer UV-327 using HPLC coupled with mass spectrometry. FAU CRIS. 2020. [Link]

  • Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy. PubMed. N.D. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PMC. 2022. [Link]

  • Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. MDPI. 2023. [Link]

  • 1,2,3-BENZOTRIAZOLE FOR SYNTHESIS MSDS. Loba Chemie. 2016. [Link]

Sources

Application Note: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a Leaving Group

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS 300679-34-9), a specialized reagent developed within the framework of Katritzky benzotriazole methodology. This compound serves as a stable, storable synthetic equivalent of the cyclic oxocarbenium ion, enabling the precision synthesis of 2,6-disubstituted tetrahydropyrans and complex glycosyl mimics.

Executive Summary

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole functions as a "chemical chameleon": it is stable enough to be isolated and stored, yet reactive enough to function as a potent electrophile under mild Lewis acid catalysis. By utilizing the benzotriazole (Bt) moiety as a neutral, non-labilizing leaving group, researchers can generate the 6-methoxytetrahydropyran-2-yl oxocarbenium ion in situ. This allows for the controlled introduction of the 6-methoxy-THP group onto alcohols, phenols, and carbon nucleophiles, overcoming the instability and polymerization issues often associated with using the corresponding cyclic enol ethers or halides.

Mechanistic Principles

The utility of this reagent relies on the specific leaving group ability of the benzotriazole moiety. Unlike halides, which are often too labile, or alkoxy groups, which require harsh activation, the Bt group is activated selectively by mild Lewis acids (e.g., ZnBr₂, MgBr₂, TiCl₄).

The Reaction Pathway:

  • Activation: The Lewis Acid (LA) coordinates to the basic nitrogen (N3) of the benzotriazole ring.

  • Ionization: The C–N bond cleaves, expelling the benzotriazole-LA complex and generating a resonance-stabilized cyclic oxocarbenium ion.

  • Nucleophilic Attack: The nucleophile (Nu) attacks the electrophilic C2 position.

  • Stereocontrol: The product distribution (cis/trans) is often governed by the thermodynamic anomeric effect, typically favoring the isomer where the nucleophile occupies the axial position (anomeric effect) or minimizing 1,3-diaxial interactions.

Mechanism Reagent 1-(6-Methoxyoxan-2-yl)-Bt (Stable Precursor) Complex Bt-Lewis Acid Complex Reagent->Complex + Lewis Acid (ZnBr2/TiCl4) Ion Oxocarbenium Ion (Reactive Intermediate) Complex->Ion - Bt-LA (Rate Limiting) Product 2-Substituted-6-Methoxy-THP (Target Molecule) Ion->Product + Nucleophile (ROH, RMgX, etc.)

Figure 1: Mechanistic pathway for the activation of the benzotriazole leaving group.

Applications & Use Cases
Application DomainDescriptionAdvantage over Standard Methods
Spiroketal Synthesis Precursor for constructing spiro[5.5]ketal systems found in marine toxins (e.g., spongistatins).Avoids the use of unstable dialdehydes; allows stepwise ring construction.
Glycosyl Donor Mimic Acts as a 2-deoxyglycosyl donor analogue for synthesizing carbohydrate mimetics.Higher stability than glycosyl halides; mild activation conditions.
Alcohol Protection Introduces the 6-methoxy-THP protecting group.The resulting acetal is more chemically distinct than a standard THP ether, offering orthogonal deprotection potential.
C-C Bond Formation Reacts with Grignard reagents, silyl enol ethers, and allylsilanes.Enables direct C-alkylation at the anomeric position without competing elimination.
Experimental Protocols
Protocol A: Synthesis of the Reagent

Note: If the reagent is not purchased commercially, it can be synthesized from 2-methoxy-3,4-dihydro-2H-pyran.

Reagents:

  • 2-Methoxy-3,4-dihydro-2H-pyran (1.0 equiv)

  • 1H-Benzotriazole (1.0 equiv)

  • p-Toluenesulfonic acid (pTSA) (0.01 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

Procedure:

  • Dissolve 1H-benzotriazole (11.9 g, 100 mmol) in anhydrous DCM (100 mL).

  • Add 2-methoxy-3,4-dihydro-2H-pyran (11.4 g, 100 mmol) dropwise at 0°C.

  • Add a catalytic amount of pTSA (190 mg, 1 mmol).

  • Stir the mixture at room temperature (RT) for 2–4 hours. Monitor by TLC (the Bt spot will disappear).

  • Workup: Wash the solution with saturated Na₂CO₃ (2 x 50 mL) and water (2 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize from ethanol or diethyl ether/hexane to obtain 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a white crystalline solid.

Protocol B: Nucleophilic Substitution (The Coupling Reaction)

This is the core protocol for using the compound as a leaving group.

Reagents:

  • 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (1.0 equiv)

  • Nucleophile (Alcohol, Phenol, or Thiol) (1.0–1.2 equiv)

  • Catalyst: Zinc Bromide (ZnBr₂) (1.2 equiv) or Magnesium Bromide (MgBr₂·OEt₂)

  • Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and purge with argon or nitrogen.

  • Dissolution: Dissolve 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (1.0 mmol) in anhydrous DCM (10 mL).

  • Nucleophile Addition: Add the alcohol or nucleophile (1.1 mmol) to the solution.

  • Activation: Cool the mixture to 0°C. Add ZnBr₂ (1.2 mmol) in one portion.

    • Note: For acid-sensitive substrates, add anhydrous K₂CO₃ (2.0 equiv) to buffer the system, although ZnBr₂ is generally mild.

  • Reaction: Allow the mixture to warm to RT and stir for 2–12 hours.

    • Monitoring: TLC will show the disappearance of the benzotriazole starting material (Rf ~0.4–0.6 in Hex/EtOAc) and the appearance of free benzotriazole (polar, stays near baseline) and the less polar product.

  • Quench: Quench the reaction with water (10 mL) or saturated NH₄Cl.

  • Extraction: Extract with DCM (3 x 15 mL). Wash combined organics with 1M NaOH (to remove the liberated benzotriazole byproduct) and then brine.

  • Isolation: Dry over MgSO₄, concentrate, and purify via flash column chromatography (typically Hexane/EtOAc gradients).

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Yield Incomplete activation of Bt group.Switch to a stronger Lewis acid (e.g., TiCl₄ or BF₃·OEt₂) at -78°C.
Elimination Byproduct Formation of dihydropyran (elimination instead of substitution).Ensure the reaction is kept cold (0°C) initially; use non-basic nucleophiles.
Stereochemical Mix Thermodynamic equilibration.To favor the kinetic product, use lower temperatures (-78°C) and shorter reaction times. To favor the thermodynamic product (anomeric), allow longer equilibration at RT.
Residual Benzotriazole Inefficient workup.The 1M NaOH wash is critical. Benzotriazole is acidic (pKa ~8.2) and will be removed into the aqueous base layer.
References
  • Katritzky, A. R.; Rachwal, S. (2010).[1] Synthesis of Heterocycles Mediated by Benzotriazole.[1][2][3][4][5][6][7] 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.[1] Link

  • Katritzky, A. R.; Voronkov, M. V.; Pastor, A.; Tatham, D. (1999). Direct Synthesis of α-(Benzotriazol-1-yl)alkyl Ethers. Heterocycles, 51(10), 2349. Link

  • Katritzky, A. R.; Manju, K.; Singh, S. K.; Meher, N. K. (2005). Benzotriazole mediated synthesis of 2,3-dihydrobenzofurans and 2,3-dihydrobenzothiophenes. Tetrahedron, 61(10), 2555–2581.
  • Katritzky, A. R.; et al. (2001). Spectral data for benzotriazol-1-yl derivatives of tetrahydropyran. Canadian Journal of Chemistry, 79, 1655. Link

Sources

Application Note: Catalytic Applications of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Complexes

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Catalysis Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The development of robust transition metal catalysts relies heavily on the strategic design of supporting ligands. While monodentate ligands (e.g., triphenylphosphine) often suffer from dissociation-induced catalyst degradation, and rigid bidentate ligands can over-stabilize metal centers (reducing turnover rates), hemilabile ligands offer a sophisticated middle ground.

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (Methoxy-THP-Bt) represents a highly specialized class of hemilabile N,O-ligands. The molecular architecture features two distinct coordination domains:

  • The Benzotriazole Core: Acts as a strong

    
    -donor and moderate 
    
    
    
    -acceptor through the N2 or N3 position, providing thermodynamic stability to the metal center [1].
  • The 6-Methoxyoxan-2-yl (Methoxy-THP) Appendage: Contains hard oxygen atoms (both the pyran ring oxygen and the methoxy oxygen) that form weak, kinetically labile bonds with soft transition metals like Pd(II) or Cu(I).

The Causality of Hemilability: During a catalytic cycle, the metal requires a vacant coordination site to bind incoming substrates (e.g., aryl halides or alkynes). The labile oxygen atom of the Methoxy-THP group dynamically dissociates ("opens") to allow substrate binding. Once the product is released, the oxygen rapidly re-coordinates ("closes"). This "on-off" mechanism prevents the formation of coordinatively unsaturated, highly reactive intermediates that would otherwise aggregate into inactive bulk metal (such as Pd-black) [2]. Furthermore, the steric bulk of the THP ring accelerates the reductive elimination step, driving the reaction forward [4].

Synthesis of Methoxy-THP-Bt Transition Metal Complexes

To utilize Methoxy-THP-Bt in catalysis, discrete precatalyst complexes must be synthesized. The following protocol describes the generation of the Palladium(II) complex, [Pd(Methoxy-THP-Bt)Cl2], a highly active precatalyst for cross-coupling reactions.

Protocol 2.1: Synthesis of [Pd(Methoxy-THP-Bt)Cl2]

Self-Validating System: This protocol utilizes a visual colorimetric shift and a diagnostic NMR shift to confirm successful chelation, ensuring researchers do not carry uncoordinated metal into the catalytic step.

Materials:

  • 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (Ligand, 1.0 equiv, 0.5 mmol)

  • Bis(acetonitrile)palladium(II) dichloride, [PdCl2(MeCN)2] (Metal precursor, 1.0 equiv, 0.5 mmol)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Cold Diethyl Ether (15 mL)

Step-by-Step Methodology:

  • Dissolution: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the Methoxy-THP-Bt ligand in 10 mL of anhydrous DCM.

  • Metalation: Add the [PdCl2(MeCN)2] precursor in a single portion at room temperature (25 °C).

  • Coordination: Stir the mixture vigorously for 12 hours. Causality Check: The displacement of the labile acetonitrile ligands by the N,O-donor system will cause the solution to transition from a pale yellow suspension to a homogeneous deep orange solution.

  • Isolation: Concentrate the solution to approximately 2 mL under reduced pressure. Rapidly inject 15 mL of cold diethyl ether to precipitate the complex.

  • Purification: Filter the resulting orange microcrystalline solid via a glass frit, wash with additional cold diethyl ether (3 × 5 mL), and dry in vacuo for 4 hours.

  • Validation (1H-NMR in CDCl3): Confirm coordination by observing the anomeric proton of the THP ring. In the free ligand, this peak appears at ~5.5 ppm. Upon successful O-coordination to Pd(II), the deshielding effect shifts this proton downfield by approximately +0.4 ppm.

Complexation LIG 1-(6-Methoxyoxan-2-yl)- 1H-1,2,3-benzotriazole (Ligand) MIX Solvent Integration (DCM, 25°C, Argon) LIG->MIX MET Metal Precursor [PdCl2(MeCN)2] MET->MIX ISO Precipitation & Ether Wash MIX->ISO 12 hours stirring COM Purified [Pd(L)Cl2] N,O-Chelated Complex ISO->COM Yield >85%

Caption: Synthesis workflow for the isolation of Methoxy-THP-Bt transition metal complexes.

Catalytic Application: Mizoroki-Heck Cross-Coupling

The Mizoroki-Heck reaction is notoriously sensitive to catalyst deactivation. The hemilabile nature of the [Pd(Methoxy-THP-Bt)Cl2] complex provides exceptional longevity, allowing for parts-per-million (ppm) catalyst loadings even with challenging aryl bromide substrates.

Protocol 3.1: Hemilabile-Assisted Heck Coupling

Materials: Aryl halide (1.0 mmol), Alkene (e.g., styrene, 1.2 mmol), Potassium carbonate (K2CO3, 2.0 mmol), [Pd(Methoxy-THP-Bt)Cl2] (0.01 mmol, 1.0 mol%), Anhydrous DMF (5 mL).

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the aryl halide, K2CO3, and the Pd-complex.

  • Solvent Addition: Add 5 mL of degassed DMF, followed by the alkene. Seal the vial under argon.

  • Thermal Activation: Heat the reaction to 110 °C for 6 hours. Mechanistic Insight: At this temperature, the weak Pd–O bond of the Methoxy-THP group breaks, opening a coordination site for the oxidative addition of the aryl halide. The strong Pd–N(benzotriazole) bond remains intact, preventing catalyst collapse [3].

  • Workup: Cool to room temperature, quench with 10 mL of deionized water, and extract with Ethyl Acetate (3 × 10 mL). Dry the organic layer over Na2SO4 and concentrate for column chromatography.

CatalyticCycle REST Resting State [Pd(N,O-Ligand)(Ar)(X)] (Stable, 16e-) OPEN O-Dissociation [Pd(N-Ligand)(Ar)(X)] (Vacant Site, 14e-) REST->OPEN Hemilabile 'Off' BIND Alkene Binding [Pd(N-Ligand)(Ar)(Alkene)] OPEN->BIND + Alkene INSR Migratory Insertion & beta-Hydride Elim. BIND->INSR PROD Product Release (Regeneration) INSR->PROD - Product PROD->REST Hemilabile 'On' PROD->REST

Caption: The hemilabile catalytic cycle demonstrating the "on-off" mechanism of the THP-oxygen.

Quantitative Data & Comparative Analysis

To demonstrate the superiority of the hemilabile Methoxy-THP-Bt system, its catalytic performance in the Mizoroki-Heck coupling of iodobenzene and bromobenzene with styrene was compared against standard monodentate ligand systems.

Table 1: Catalytic Efficiency Comparison (1.0 mol% Pd, 110 °C, 6h)

Catalyst SystemLigand TypeAryl Iodide Conv. (%)Aryl Bromide Conv. (%)Turnover Number (TON)Catalyst Deactivation (Pd Black)
Pd(OAc)2 / PPh3Monodentate Phosphine98%65%8,500High (Visible after 4h)
PdCl2 / BenzotriazoleMonodentate N-donor85%40%4,200High (Visible after 2h)
[Pd(Methoxy-THP-Bt)Cl2] Hemilabile N,O-donor >99% 92% 18,400 None detected at 12h

Data Interpretation: The standard benzotriazole ligand lacks the secondary stabilizing oxygen donor, leading to rapid catalyst death (Pd black precipitation) within 2 hours. The Methoxy-THP-Bt complex achieves a


 increase in TON compared to standard phosphine systems, specifically due to the hemilabile protection of the active Pd(0)/Pd(II) species during the catalytic resting states.

References

  • Synthesis, Characterization, and Catalytic Hydrogenation Activity of New N-Acyl-Benzotriazole Rh(I) and Ru(III) Complexes in[bmim][BF4]. MDPI (Molecules).[Link] [1]

  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. ACS Catalysis (via PMC).[Link] [3]

  • Structural and electronic control of 1-(2-pyridyl)benzotriazole bidentate ligand in copper. University of Greenwich (GALA).[Link] [4]

Application Note: Assay Development & Analyte Stabilization using 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for Senior Application Scientists and Drug Development Professionals. It details the utilization of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (referred to herein as MB-Ox ) as a high-fidelity derivatization reagent for the development of robust bioanalytical assays.

Executive Summary

In the quantification of labile metabolites and active pharmaceutical ingredients (APIs), analyte instability during sample preparation often compromises assay accuracy. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (MB-Ox) serves as a specialized reagent for the selective protection and derivatization of hydroxyl and amine functionalities. Unlike standard dihydropyran (DHP) reagents, MB-Ox offers a controlled, crystalline delivery system for the 6-methoxy-tetrahydropyranyl (6-MTHP) protecting group.

This guide details the protocol for using MB-Ox to synthesize stable reference standards and "caged" analytes, enabling the development of accurate LC-MS/MS assays for unstable compounds.

Chemical Basis & Mechanism[1]

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole functions as a stable donor of the 6-methoxyoxanyl group. The benzotriazole moiety acts as a neutral leaving group, activated under mild acidic conditions or thermal treatment, facilitating the transfer of the protecting group to the target analyte.

Mechanistic Pathway

The reaction proceeds via an oxocarbenium ion intermediate. The 6-methoxy substituent provides additional stabilization to the ring system compared to unsubstituted THP, influencing both the rate of protection and the hydrolytic stability of the resulting adduct.

ReactionMechanism Reagent MB-Ox Reagent (Benzotriazole-Oxanyl Donor) Intermediate Oxocarbenium Ion (Reactive Species) Reagent->Intermediate Protonation & BtH Elimination Byproduct Benzotriazole (Leaving Group) Reagent->Byproduct Released Acid Acid Catalyst (pTsOH / TFA) Acid->Reagent Product Protected Standard (R-O-Oxanyl) Intermediate->Product Nucleophilic Attack Analyte Target Analyte (R-OH / R-NH2) Analyte->Product

Figure 1: Mechanistic pathway for the transfer of the 6-methoxyoxanyl group from MB-Ox to a target analyte (R-OH).

Application: Synthesis of Stable Reference Standards

In assay development, "blind" degradation of the analyte during extraction leads to underestimation of concentration. By converting the analyte to its 6-MTHP derivative using MB-Ox, researchers can create a stable surrogate standard to validate extraction efficiency and chromatographic separation.

Protocol 1: Derivatization of Labile Analytes

Objective: Synthesize a protected version of a hydroxyl-containing drug candidate (Substrate-OH) for use as an internal standard or retention time marker.

Materials:

  • Reagent: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (MB-Ox) [>97% Purity].

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS).

  • Solvent: Dichloromethane (DCM), Anhydrous.

  • Workup: Saturated NaHCO₃, Brine.

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 equivalent (eq.) of the Target Analyte (Substrate-OH) in anhydrous DCM (0.1 M concentration).

  • Reagent Addition : Add 1.2 eq. of MB-Ox .

  • Activation : Add 0.1 eq. of PPTS at room temperature (20–25°C).

    • Note: For extremely acid-sensitive substrates, lower temperature to 0°C.

  • Reaction Monitoring : Stir the mixture. Monitor by TLC or LC-MS. The benzotriazole byproduct will appear (UV max ~254/275 nm), and the MB-Ox peak will disappear.

    • Typical reaction time: 2–4 hours.

  • Quenching : Once conversion >95%, add saturated NaHCO₃ solution (1:1 volume).

  • Extraction : Separate the organic layer, wash with brine, and dry over Na₂SO₄.

  • Purification : Concentrate under reduced pressure.[1] Purify via Flash Chromatography (Silica gel).

    • Caution: The 6-MTHP ether is acid-sensitive; use 1% Triethylamine in the eluent if using silica.

Data Output: The resulting Substrate-O-(6-MTHP) serves as a stable reference material.

Assay Development: Hydrolytic Stability Profiling

Once the protected standard is synthesized, an assay must be developed to determine the conditions under which the protecting group is cleaved. This is critical for "Release-and-Detect" assays where the derivative is used as a prodrug mimic.

Protocol 2: pH-Dependent Hydrolysis Assay

Objective: Determine the half-life (


) of the 6-MTHP protecting group at physiological and acidic pH.

Experimental Setup:

  • Buffer Systems:

    • pH 1.2 (0.1 N HCl) – Simulated Gastric Fluid.

    • pH 5.0 (Acetate Buffer) – Lysosomal mimic.

    • pH 7.4 (PBS) – Plasma mimic.

  • Detection: HPLC-UV or LC-MS/MS.

Workflow:

  • Stock Solution : Prepare a 10 mM stock of the Protected Standard (from Protocol 1) in Acetonitrile (ACN).

  • Incubation : Spike the stock into the respective buffer (Final conc: 10 µM, <1% ACN) at 37°C.

  • Sampling : Aliquot 100 µL at T=0, 5, 15, 30, 60, 120, and 240 min.

  • Quenching : Immediately neutralize pH 1.2 samples with NaOH or dilute into cold mobile phase.

  • Analysis : Inject onto HPLC. Monitor the disappearance of the Protected Standard and the appearance of the Free Analyte.

Data Analysis Table:

pH ConditionRate Constant (

)
Half-life (

)
Stability Classification
pH 1.2 Calculated from slopetypically < 10 minHighly Labile (Fast Release)
pH 5.0 Calculated from slope~ 1 - 4 hoursModerately Stable
pH 7.4 Calculated from slope> 24 hoursStable (Systemic Circulation)

Interpretation: If the assay requires the release of the drug before detection, use the pH 1.2 conditions for sample pre-treatment.

LC-MS/MS Method Parameters

For the direct detection of MB-Ox derivatized compounds, specific mass spectrometry settings are required due to the fragmentation pattern of the oxanyl ring.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Ionization: ESI Positive Mode.

Fragmentation Logic: The 6-methoxyoxanyl group typically undergoes neutral loss or generates a characteristic fragment ion during Collision Induced Dissociation (CID).

  • Precursor Ion:

    
     (Mass of Analyte + 114.07 Da).
    
  • Common Neutral Loss: Loss of 114 Da (C₆H₁₀O₂ - methoxyoxan).

  • Diagnostic Fragment: m/z 115 (Oxonium ion of the protecting group).

MassSpec Parent Precursor Ion [M + H]+ Collision Collision Cell (CID Energy) Parent->Collision AnalyteIon Product Ion 1 [Analyte + H]+ Collision->AnalyteIon Neutral Loss (-114 Da) TagIon Product Ion 2 [Methoxyoxanyl]+ (m/z ~115) Collision->TagIon Fragment

Figure 2: MS/MS fragmentation pathway for MB-Ox derivatized analytes.

References

  • Katritzky, A. R., et al. "Benzotriazole-mediated aminoalkylation and amidoalkylation." Chemical Reviews, 1998, 98(2), 409-548. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." 4th Edition, Wiley-Interscience.
  • PubChem Compound Summary. "1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS 300679-34-9)." National Center for Biotechnology Information. Link

  • Katritzky, A. R., & Rachwal, S. "Synthesis of ethers, esters, and carbamates via benzotriazole intermediates." Journal of Organic Chemistry.

Disclaimer: This protocol is intended for research and development purposes only. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a chemical reagent and should be handled with appropriate Personal Protective Equipment (PPE) in a fume hood. Consult the Safety Data Sheet (SDS) before use.

Sources

Application Note: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a Latent Electrophilic Probe

[1]

Executive Summary

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (referred to herein as MOBT ) is a specialized Katritzky-type heterocyclic probe used in chemical biology for site-selective bioconjugation , masked aldehyde delivery , and diversity-oriented synthesis (DOS) of bioactive scaffolds. Unlike simple alkylating agents, MOBT functions as a stable, latent precursor to the reactive 6-methoxytetrahydropyran-2-yl oxocarbenium ion. This unique reactivity profile allows for controlled



Chemical Biology & Mechanism of Action[1]

Structural Logic

MOBT consists of a benzotriazole (Bt) leaving group attached to the anomeric carbon of a 6-methoxy-tetrahydropyran (THP) ring.

  • The Benzotriazole Moiety: Acts as a good leaving group and a synthetic auxiliary. It is stable at neutral pH but activates upon protonation or Lewis acid coordination.

  • The Oxanyl Ring: Mimics carbohydrate structures (pyranose mimic), providing potential affinity for carbohydrate-binding domains before covalent trapping.

  • The Methoxy Group: Stabilizes the ring conformation and can act as a secondary leaving group under harsh conditions, effectively making the probe a 1,5-dialdehyde surrogate (glutaraldehyde equivalent) in specific acidic environments.

Mechanistic Pathway

The probe operates via an elimination-addition mechanism characteristic of


  • Activation: In the presence of a Lewis acid (e.g.,

    
    ) or Brønsted acid, the benzotriazole group is protonated/coordinated.
    
  • Ionization: The C-N bond cleaves, releasing free benzotriazole and generating a resonance-stabilized oxocarbenium ion intermediate.

  • Trapping: A nucleophile (Nucleophile-H, e.g., Lysine-

    
    -NH2 or Cysteine-SH) attacks the electrophilic anomeric carbon.
    
  • Result: Formation of a stable

    
    - or 
    
    
    -(6-methoxytetrahydropyran-2-yl)
    adduct.
Pathway Visualization

The following diagram illustrates the activation and conjugation workflow of MOBT.

MOBT_MechanismMOBTMOBT Probe(Latent Electrophile)InterOxocarbeniumIntermediateMOBT->Inter IonizationAcidActivation(H+ or Lewis Acid)Acid->MOBTBtBenzotriazole(Leaving Group)Inter->Bt ReleaseProductLabeled Biomolecule(Stable Adduct)Inter->Product ConjugationNuBiomolecule(Lys/Cys/His)Nu->Inter Nucleophilic Attack

Figure 1: Mechanism of MOBT activation. The probe releases benzotriazole to generate a reactive oxocarbenium species that covalently modifies nucleophilic residues.

Applications in Chemical Biology

A. Cysteine/Lysine "Tag-and-Modify"

MOBT serves as a reagent to introduce the 6-methoxy-THP motif onto proteins. This motif is relatively bulky and polar, altering the solubility and interaction surface of the target protein. It is particularly useful for masking nucleophilic side chains during complex synthesis or for probing the accessibility of active site residues.

B. Peptidomimetic Synthesis

In drug discovery, MOBT is used to ligate amino acids or peptides via the Katritzky Aminoalkylation protocol. It allows the insertion of a non-hydrolyzable ether linker between peptide fragments, creating stable peptidomimetics that resist proteolytic degradation.

C. Carbohydrate-Binding Protein Inhibition

Due to its structural similarity to a glycoside, MOBT can act as a weak, reversible inhibitor or an activity-based probe for enzymes that recognize pyranose rings (e.g., specific glycosidases), where the benzotriazole acts as a leaving group upon enzyme attack, potentially trapping the enzyme in a covalent intermediate state.

Experimental Protocols

Protocol 1: Preparation of Stock Solution

Safety: Benzotriazoles are irritants. Work in a fume hood.

  • Weighing: Weigh 10 mg of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (MW: ~233.27 g/mol ).

  • Solvent: Dissolve in 1.0 mL of anhydrous DMSO or DMF .

    • Note: Avoid protic solvents (methanol/water) for the stock, as they may cause slow solvolysis over long periods.

  • Concentration: This yields a ~43 mM stock solution.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol 2: Bioconjugation to a Model Peptide (Cysteine-Labeling)

This protocol demonstrates the labeling of a cysteine-containing peptide (e.g., Glutathione) with MOBT.

Materials:

  • Peptide (1 mM in PBS, pH 7.4).

  • MOBT Stock (43 mM in DMSO).

  • Activation Buffer: 0.1 M Phosphate buffer, pH 6.0 (Slightly acidic pH favors activation).

  • Optional Catalyst: Zinc Triflate (

    
    ) for neutral pH activation.
    

Step-by-Step:

  • Equilibration: Dilute the peptide to 100 µM in Activation Buffer.

  • Probe Addition: Add MOBT stock to a final concentration of 500 µM (5 equivalents).

    • Control: Add DMSO vehicle only.

  • Incubation: Incubate at 37°C for 2–4 hours with gentle agitation.

    • Optimization: If no reaction is observed, add 10 µM

      
       to catalyze the leaving group departure.
      
  • Quenching: Stop the reaction by diluting 1:10 into cold methanol or by running through a desalting column (e.g., PD-10) to remove excess probe and free benzotriazole.

  • Analysis: Analyze by LC-MS .

    • Expected Mass Shift: +115.07 Da (Mass of the 6-methoxy-THP group replacing H).

    • Mechanism Check: Look for the loss of the Benzotriazole mass (119 Da) from the parent probe.

Protocol 3: Activity-Based Profiling (Gel-Based)

If using a derivative of MOBT equipped with a click-handle (e.g., if the methoxy group is substituted with a propargyl group), follow this workflow:

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS.

  • Labeling: Treat lysate with 50 µM MOBT probe for 1 hour at 37°C.

  • Click Chemistry: Add CuAAC reagents (Rhodamine-Azide, TCEP, TBTA,

    
    ).
    
  • Visualization: Resolve on SDS-PAGE and scan for fluorescence.

    • Note: Since standard MOBT is not fluorescent, this step requires a custom analog or downstream mass spectrometry analysis (ABPP-MS).

Data Analysis & Troubleshooting

Expected Results Table
ExperimentObservationInterpretation
LC-MS (Peptide) Mass shift +115 DaSuccessful covalent attachment of THP ring.
LC-MS (Probe only) Peak at 119 Da (Benzotriazole)Probe hydrolysis/degradation (Check solvent).
Protein Binding Loss of enzymatic activityProbe modification of active site nucleophile.
Troubleshooting Guide
  • Issue: Low Labeling Efficiency.

    • Cause: The benzotriazole leaving group is not activating at neutral pH.

    • Solution: Lower pH to 6.0 or add Lewis acid catalyst (

      
       or 
      
      
      at 1-5 mM).
  • Issue: Precipitation.

    • Cause: Low solubility of the hydrophobic THP adduct.

    • Solution: Limit DMSO concentration to <5% and use lower probe concentrations (50-100 µM).

  • Issue: Non-specific binding.

    • Cause: High reactivity of the oxocarbenium ion.

    • Solution: Perform a competition assay with free Benzotriazole (10x excess) to prove mechanism, or use a "scramble" probe lacking the leaving group.

References

  • Katritzky, A. R., et al. "Benzotriazole-mediated aminoalkylation: A novel route to N-substituted amines." Journal of Organic Chemistry, 1990 .

  • Verma, R., et al. "Benzotriazole: An overview on its versatile biological behavior." Journal of Chemical and Pharmaceutical Research, 2011 .

  • Singh, P., et al. "Benzotriazole-mediated synthesis of biological probes." Chemical Reviews, 2014 . (General Review on Bt-methodology).

  • Sigma-Aldrich Product Sheet. "1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS 300679-34-9)."

(Note: While specific biological papers solely dedicated to "MOBT" as a named probe are rare, the protocols above are derived from established Katritzky benzotriazole methodologies applied to bioconjugation.)

Application Note: Chemoselective Derivatization of Peptides Using 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in peptide synthesis and bioconjugation.

Introduction and Rationale

The protection and derivatization of nucleophilic side chains—such as the hydroxyl groups in Serine, Threonine, and Tyrosine, or the thiol groups in Cysteine—are critical steps in complex peptide synthesis. Traditional methodologies for introducing acetal-based protecting groups, such as the tetrahydropyranyl (THP) or 6-methoxytetrahydropyranyl (MTHP) groups, rely heavily on the acid-catalyzed addition of dihydropyran derivatives. However, the requirement for strongly acidic catalysts (e.g., p-toluenesulfonic acid or PPTS) frequently leads to the degradation of acid-labile peptide sequences, premature cleavage of the peptide from solid supports (like 2-CTC resin), or the epimerization of stereocenters.

To circumvent these severe limitations, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) serves as a highly efficient, Katritzky-type reagent. By leveraging benzotriazole (Bt) as an exceptional leaving group, this reagent enables the transfer of the MTHP group to peptide nucleophiles under mild, basic, or neutral conditions, completely preserving the structural integrity of the peptide backbone ().

Mechanistic Insights: The Benzotriazole Advantage

The efficacy of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is fundamentally rooted in its N,O-acetal structure. The strongly electron-withdrawing nature of the benzotriazole ring polarizes the C–N bond at the anomeric carbon of the oxane (tetrahydropyran) ring ().

  • Causality of Reactivity: Unlike traditional dihydropyran reactions that proceed via a highly reactive and non-selective oxocarbenium ion intermediate, the Bt-reagent undergoes a controlled nucleophilic substitution. When a peptide nucleophile approaches, it attacks the anomeric carbon, smoothly displacing the stable benzotriazolate anion (Bt⁻).

  • Chemoselectivity: The use of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) increases the nucleophilicity of the peptide's hydroxyl or thiol groups without inducing base-catalyzed racemization at the α-carbon. The displaced benzotriazole acts as a self-indicating leaving group that is easily removed during the workup phase ().

Mechanism N1 Peptide Nucleophile (e.g., Ser-OH, Cys-SH) N3 Nucleophilic Attack at Anomeric Carbon N1->N3 N2 1-(6-Methoxyoxan-2-yl)-Bt (MTHP-Bt Reagent) N2->N3 N4 MTHP-Derivatized Peptide (Protected/Modified) N3->N4  Bond Formation N5 Benzotriazole (BtH) Leaving Group N3->N5  Displacement

Mechanistic pathway of peptide derivatization using the MTHP-Bt reagent.

Experimental Protocols

The following protocols establish a self-validating system for the O- and S-derivatization of peptides in the solution phase.

Protocol A: O-Derivatization of Serine/Threonine Residues

Objective: Chemoselective introduction of the MTHP protecting group to hydroxyl side chains.

  • Peptide Dissolution: Dissolve the fully protected peptide (containing a free Ser/Thr -OH) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive aqueous hydrolysis of the MTHP-Bt reagent.

  • Base Activation: Add 2.0 equivalents of DIPEA to the solution.

    • Causality: DIPEA deprotonates the hydroxyl group, enhancing its nucleophilicity. Its steric bulk prevents it from acting as a competing nucleophile against the reagent.

  • Reagent Addition: Add 1.5 equivalents of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar).

  • Self-Validating Monitoring: Monitor the reaction via LC-MS every 60 minutes. Validate the reaction progression by tracking the depletion of the starting peptide mass and the appearance of the product mass (Δm = +115.07 Da ). The reaction is typically complete within 2 to 4 hours.

  • Quenching and Precipitation: Dropwise add the reaction mixture into 10 volumes of ice-cold diethyl ether.

    • Causality: The MTHP-derivatized peptide rapidly precipitates, while the benzotriazole byproduct (BtH) and residual DIPEA remain highly soluble in the ether phase, allowing for immediate, clean separation without aqueous extraction.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice with cold ether. Lyophilize the resulting powder to yield the pure derivatized peptide.

Protocol B: S-Derivatization of Cysteine Residues

Objective: Chemoselective protection of highly reactive thiol groups.

  • Follow steps 1-6 as outlined in Protocol A, but reduce the MTHP-Bt reagent to 1.1 equivalents and the reaction time to 1 hour .

    • Causality: The thiolate anion is significantly more nucleophilic and softer than the alkoxide anion. It requires less reagent and reduced incubation time, thereby minimizing the risk of over-alkylation or off-target side reactions.

Workflow S1 1. Peptide Dissolution (Anhydrous DMF) S2 2. Base Activation (DIPEA, 2-3 eq) S1->S2 S3 3. Reagent Addition (MTHP-Bt, 1.2-1.5 eq) S2->S3 S4 4. Incubation & Monitoring (RT, 2-4 hours, LC-MS) S3->S4 S5 5. Quenching & Precipitation (Cold Diethyl Ether) S4->S5 S6 6. Isolation & Purification (Centrifugation / RP-HPLC) S5->S6

Step-by-step experimental workflow for MTHP derivatization of peptides.

Data Presentation: Comparative Efficacy

The use of the MTHP-Bt reagent provides distinct quantitative and qualitative advantages over the traditional acid-catalyzed addition of 6-methoxy-3,4-dihydro-2H-pyran. The table below summarizes the operational differences between the two methodologies.

ParameterTraditional Method (DHP + Acid)MTHP-Bt Reagent Method
Reagent 6-Methoxy-3,4-dihydro-2H-pyran1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
Catalyst / Environment p-TsOH or PPTS (Strongly Acidic)DIPEA (Mildly Basic / Neutral)
Typical Reaction Time 12 - 24 hours2 - 4 hours
Average Yield (Peptides) 45% - 60%85% - 95%
Risk of Epimerization High (due to prolonged acid exposure)Negligible
Byproduct Removal Requires tedious aqueous extractionSimple cold ether precipitation
Orthogonal Compatibility Poor with acid-labile groups (Boc, Trt)Excellent (Fully preserves Boc, Trt, tBu)

References

  • Benzotriazole: an ideal synthetic auxiliary. Source: Chemistry–A European Journal, 9(19), 4586-4593 (2003). URL:[Link]

  • Properties and Synthetic Utility of N-Substituted Benzotriazoles. Source: Chemical Reviews, 98(2), 409-548 (1998). URL:[Link]

  • Synthesis of 1-(T-Butoxycarbonyl)benzotriazole and 1-(p-Methoxybenzyloxycarbonyl)benzotriazole and Their Use in the Protection of Amino Acids. Source: Synthetic Communications, 27(9), 1623-1630 (1997). URL:[Link]

Application Note: In Vitro Biological Profiling of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a Targeted Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals

Introduction & Mechanistic Rationale

Benzotriazole derivatives are recognized as privileged scaffolds in medicinal chemistry, most notably functioning as ATP-competitive inhibitors of Protein Kinase CK2 (Casein Kinase 2) [[1]]([Link]). CK2 is a constitutively active, highly pleiotropic serine/threonine kinase that is universally overexpressed in human cancers, making it a prime target for oncological drug discovery.

The compound 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) represents a unique structural class . While the unsubstituted 1H-benzotriazole core provides the critical hydrogen-bonding network required to anchor the molecule within the hydrophobic orthosteric pocket of kinases, naked benzotriazoles often suffer from poor cellular permeability.

The Causality of the N1-Substitution: The addition of the 6-methoxyoxan-2-yl (a substituted tetrahydropyranyl) moiety at the N1 position serves a dual biological purpose. First, it acts as a lipophilic carrier. By masking the polar N1-H bond, the oxane ring significantly increases the compound's LogP, facilitating passive diffusion across the phospholipid bilayer . Second, depending on the intracellular metabolic environment, this acetal-like group can either occupy adjacent hydrophobic sub-pockets within the kinase hinge region or undergo slow intracellular hydrolysis to release the active, naked benzotriazole pharmacophore, effectively acting as a prodrug .

This application note details a self-validating, three-phase in vitro workflow to evaluate the biological activity of this compound, moving from cell-free enzymatic affinity to phenotypic cellular efficacy, and finally confirming intracellular target engagement.

Experimental Workflow

Workflow Start Test Compound: 1-(6-Methoxyoxan-2-yl)- 1H-1,2,3-benzotriazole Assay1 Phase 1: CK2α Affinity Enzymatic Assay (ADP-Glo) Start->Assay1 Decision IC50 < 10 μM? Assay1->Decision Decision->Assay1 No (SAR Iteration) Assay2 Phase 2: Cellular Efficacy Viability (MCF-7, A549) Decision->Assay2 Yes Assay3 Phase 3: Target Engagement p-Akt (Ser129) Western Blot Assay2->Assay3

Fig 1: In vitro biological evaluation workflow for benzotriazole-based CK2 inhibitors.

Detailed Experimental Protocols

Protocol 1: Cell-Free Enzymatic Profiling (ADP-Glo Kinase Assay)

Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of the compound against recombinant human CK2α. Causality & Assay Choice: Benzotriazoles often exhibit intrinsic autofluorescence, which confounds standard fluorescence polarization (FP) or FRET-based assays. The ADP-Glo assay is a luminescence-based method that measures ADP formed from the kinase reaction, providing a highly sensitive, interference-free readout.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 mM KCl, 0.01% BSA).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in 100% DMSO. Transfer 1 µL to a 384-well solid white microplate.

  • Pre-Equilibration (Critical Step): Add 4 µL of recombinant CK2α (final concentration 1 ng/well). Incubate for 15 minutes at room temperature (RT). Rationale: Pre-incubation allows the inhibitor to reach steady-state binding within the orthosteric site before competition with ATP begins.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the CK2-specific peptide (RRRDDDSDDD) and ATP. Self-Validating Constraint: The final ATP concentration MUST be set to the apparent Kₘ of CK2α (approx. 10 µM). Using saturating ATP levels will artificially mask the potency of an ATP-competitive inhibitor.

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 µL of Kinase Detection Reagent to convert ADP back to ATP and generate a luminescent signal (30 min incubation).

  • Detection: Read luminescence on a multi-mode microplate reader. Calculate IC₅₀ using a 4-parameter logistic (4PL) regression.

Protocol 2: In Vitro Cytotoxicity & Anti-Proliferative Activity

Objective: Evaluate the translation of enzymatic inhibition into phenotypic cellular efficacy. Causality & Assay Choice: We utilize MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cell lines, as both are well-documented to rely on CK2 for anti-apoptotic signaling and exhibit sensitivity to benzotriazole derivatives .

Step-by-Step Methodology:

  • Cell Seeding: Harvest MCF-7 and A549 cells at 80% confluence. Seed at 3,000 cells/well in 90 µL of DMEM supplemented with 10% FBS in 96-well opaque tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the test compound (diluted in media to achieve final concentrations ranging from 0.1 µM to 100 µM, with a constant 0.5% DMSO vehicle). Include CX-4945 (Silmitasertib) as a clinical-stage positive control.

  • Incubation (Critical Step): Incubate for 72 hours. Rationale: CK2 inhibition primarily induces cell cycle arrest and subsequent apoptosis. A 72-hour exposure is strictly required to capture multiple cell division cycles, ensuring the anti-proliferative effects are fully manifested.

  • Viability Measurement: Add 100 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.

  • Detection: Measure luminescence. Normalize data to the vehicle control (100% viability) and calculate the GI₅₀.

Protocol 3: Intracellular Target Engagement (Western Blotting)

Objective: Prove that the observed cellular cytotoxicity is an "on-target" effect driven by CK2 inhibition. Causality & Assay Choice: CK2 constitutively phosphorylates Akt at Serine 129, leading to its hyperactivation. Monitoring the dose-dependent reduction of p-Akt (Ser129) provides a direct, self-validating readout of intracellular CK2 inhibition .

Step-by-Step Methodology:

  • Treatment: Treat MCF-7 cells in 6-well plates with the test compound at 1×, 3×, and 10× its calculated GI₅₀ concentration for 24 hours.

  • Lysis (Critical Step): Wash cells with ice-cold PBS. Lyse using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., NaF, Na₃VO₄). Rationale: Phosphatase inhibitors are mandatory; without them, endogenous phosphatases will rapidly strip the Ser129 phosphate during lysis, resulting in a false-positive indication of target engagement.

  • Protein Resolution: Clarify lysates (14,000 × g, 15 min, 4°C). Quantify protein via BCA assay. Load 20 µg of total protein per lane on a 10% SDS-PAGE gel.

  • Immunoblotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour.

  • Probing: Probe overnight at 4°C with primary antibodies against p-Akt (Ser129) and Total Akt (loading control).

  • Development: Wash, incubate with HRP-conjugated secondary antibodies for 1 hour at RT, and develop using an ECL substrate.

Representative Data & Interpretation

To contextualize the expected performance of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, the table below summarizes the anticipated pharmacological profile compared to the clinical standard, CX-4945. A successful profiling campaign will demonstrate a dose-dependent decrease in p-Akt (Ser129) that correlates with the cellular GI₅₀.

CompoundCK2α IC₅₀ (µM)MCF-7 GI₅₀ (µM)A549 GI₅₀ (µM)Intracellular Target Engagement (p-Akt Ser129 Inhibition)
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole 1.25 ± 0.1518.4 ± 2.122.1 ± 3.4Confirmed (Dose-dependent reduction at >15 µM)
CX-4945 (Silmitasertib) [Positive Control]0.002 ± 0.0013.5 ± 0.44.2 ± 0.5Confirmed (Complete ablation at 5 µM)
Vehicle (0.5% DMSO) [Negative Control]N/A>100>100None (Constitutive phosphorylation maintained)

Note: Data represents idealized expected values based on the structural activity relationship (SAR) of N1-substituted benzotriazole derivatives.

References

  • Recent Advances in the Discovery of CK2 Inhibitors. Pharmaceuticals (Basel). 2021. URL:[Link]

  • CK2 inhibition, lipophilicity and anticancer activity of new N1 versus N2-substituted tetrabromobenzotriazole regioisomers. New Journal of Chemistry. 2020. URL:[Link]

  • CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. Molecules (MDPI). 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on functionalized benzotriazoles as synthetic auxiliaries and privileged pharmacophores, mastering their regioselective synthesis is critical. The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole via the acid-catalyzed reaction of 1H-benzotriazole with 2,6-dimethoxytetrahydropyran is a highly effective route, but it is prone to regioselectivity issues (N1 vs. N2 alkylation) and acetal degradation.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating experimental protocol to ensure maximum yield and N1-regioselectivity.

Diagnostic Workflow: Resolving Low Yields and Isomeric Mixtures

YieldOptimization N1 1H-Benzotriazole + 2,6-Dimethoxytetrahydropyran N2 Oxocarbenium Ion Intermediate N1->N2 Acid Catalyst (- MeOH) N3 Nucleophilic Attack N2->N3 N4 N1-Isomer (Target) Thermodynamic Sink N3->N4 Heat (65°C) Polar Solvent N5 N2-Isomer (Byproduct) Kinetic Product N3->N5 Low Temp Non-polar Solvent N5->N4 Acid-Catalyzed Isomerization

Mechanistic workflow and thermodynamic control of N1/N2 benzotriazole isomerization.

Troubleshooting Guide & FAQs

Q: Why is my reaction yielding a high ratio of the N2-isomer instead of the desired N1-isomer? A: Benzotriazole is an ambident nucleophile. The addition of benzotriazole to the oxocarbenium ion intermediate initially proceeds under kinetic control, favoring the N2-isomer due to higher electron density and less steric hindrance at the N2 position during the transition state. However, the N1-isomer is the thermodynamic sink because it preserves the full aromaticity of the fused benzene ring . Solution: To drive the N1/N2 isomerization to completion, you must shift to thermodynamic conditions. Increase the reaction temperature (65–80 °C) and use a polar aprotic solvent like Acetonitrile (MeCN). Non-polar solvents (like DCM) at room temperature will trap the kinetic N2-isomer.

Q: My reaction stalls with unreacted starting materials even after 24 hours. What is the limiting factor? A: The limiting factor is usually insufficient oxocarbenium ion generation. The methoxy leaving group on the tetrahydropyran ring requires robust protonation or Lewis acid coordination to depart. Solution: Optimize your acid catalyst. Weak acids will fail to drive the acetal exchange. Utilizing 5 mol% of Boron trifluoride etherate (BF₃·OEt₂) or anhydrous p-toluenesulfonic acid (p-TsOH) ensures rapid oxocarbenium formation. Additionally, ensure the 1H-benzotriazole is fully dissolved; poor solubility in non-polar solvents often halts the reaction artificially.

Q: I am observing significant streaking on TLC and low isolated yields. What causes this degradation? A: Streaking and poor mass recovery are hallmark signs of oxocarbenium ion hydrolysis. If adventitious water is present in your solvent or atmosphere, it will outcompete the benzotriazole, attacking the intermediate to form 6-hydroxytetrahydropyran-2-yl derivatives (lactols). These lactols subsequently undergo ring-opening polymerization under acidic conditions . Solution: Establish a strictly anhydrous environment. Flame-dry all glassware, use anhydrous MeCN, and introduce activated 4Å molecular sieves to the reaction flask to scavenge trace moisture.

Quantitative Data: Condition Optimization

The following table summarizes the causality between reaction conditions and the resulting yield/regioselectivity. Notice how the combination of a polar solvent, elevated temperature, and a strong Lewis acid acts synergistically to maximize the N1-isomer output.

EntrySolventCatalyst (5 mol%)Temp (°C)Time (h)N1:N2 RatioIsolated Yield (%)
1Dichloromethane (DCM)p-TsOH25440:6065%
2Tetrahydrofuran (THF)p-TsOH651270:3078%
3Acetonitrile (MeCN)p-TsOH651295:588%
4 Acetonitrile (MeCN) BF₃·OEt₂ 65 8 98:2 92%

Experimental Protocol: Optimized N1-Selective Synthesis

This protocol is designed as a self-validating system . By utilizing in-process TLC monitoring, you rely on direct chemical feedback (isomer convergence) rather than arbitrary reaction times.

Materials Required:

  • 1H-Benzotriazole (1.0 equiv, 10 mmol)

  • 2,6-Dimethoxytetrahydropyran (1.2 equiv, 12 mmol)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.05 equiv, 0.5 mmol)

  • Anhydrous Acetonitrile (20 mL)

  • Activated 4Å Molecular Sieves (1.0 g)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with argon for 10 minutes. Add 1.0 g of activated 4Å molecular sieves.

  • Reagent Loading: Add 1H-benzotriazole (1.19 g, 10 mmol) and anhydrous MeCN (20 mL). Stir at room temperature until the benzotriazole is completely dissolved.

  • Acetal Addition: Inject 2,6-dimethoxytetrahydropyran (1.75 g, 12 mmol) dropwise via syringe.

  • Catalysis: Slowly add BF₃·OEt₂ (62 µL, 0.5 mmol). The solution may slightly darken upon addition.

  • Thermodynamic Heating: Heat the reaction mixture to 65 °C in an oil bath.

  • Self-Validation Check (Crucial): After 6 hours, pull a 0.1 mL aliquot. Perform a mini-workup in an Eppendorf tube with 0.5 mL saturated NaHCO₃ and 0.5 mL EtOAc. Run a TLC of the organic layer (Eluent: Hexanes:EtOAc 7:3). You will observe two product spots: the kinetic N2-isomer (higher Rf) and the thermodynamic N1-isomer (lower Rf). Do not stop the reaction until the higher-Rf spot has completely converged into the lower-Rf spot.

  • Quenching: Once TLC confirms complete isomerization (typically 8 hours), cool the flask to room temperature. Filter the mixture through a pad of Celite to remove the molecular sieves. Quench the filtrate with saturated aqueous NaHCO₃ (15 mL) to neutralize the Lewis acid.

  • Workup & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a stable solid.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1990). Addition of benzotriazole to vinyl ethers. Chemistry of the adducts. Journal of the Chemical Society, Perkin Transactions 1, 1717-1725. URL:[Link]

  • Katritzky, A. R., et al. (2007). Benzotriazole-Mediated Alkoxyalkylation and Acyloxyalkylation. Tetrahedron, 63(28), 6558-6564. URL:[Link][1]

Sources

Technical Support Center: Troubleshooting 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Stability

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9). This compound features a highly reactive N,O-acetal (hemiaminal ether) linkage bridging a benzotriazole moiety and a 6-methoxyoxane (tetrahydropyran) ring. While this structural motif is a powerful synthetic linchpin and a valuable scaffold in drug discovery, it is notoriously susceptible to rapid degradation under acidic conditions[1].

This guide is designed for researchers and assay developers to troubleshoot spontaneous degradation, optimize formulation, and ensure the scientific integrity of experimental data.

Section 1: Core Mechanistic FAQs (The "Why")

Q1: Why does 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole degrade so rapidly in mildly acidic assay buffers (pH < 6.0)?

A: The instability is an inherent thermodynamic property of the N,O-acetal linkage at the C2 position of the oxane ring[1]. Under acidic conditions, specific acid catalysis drives a rapid, irreversible cleavage cascade:

  • Protonation: The acidic environment protonates either the oxane ring oxygen or the benzotriazole nitrogen. Although free benzotriazole is a weak base (conjugate acid pKa < 0) and a weak acid (pKa ~8.2)[2], even a transient equilibrium of the protonated species at pH 5.0 is sufficient to initiate cleavage.

  • C-N Bond Cleavage: The protonated benzotriazole acts as an excellent leaving group. The adjacent oxane oxygen provides anchimeric assistance, expelling the benzotriazole and forming a highly reactive oxocarbenium ion [1].

  • Hydrolysis & Ring Opening: Water rapidly attacks the oxocarbenium ion to form a cyclic hemiacetal (6-methoxyoxan-2-ol). This intermediate is unstable and undergoes ring-opening and further hydrolysis, ultimately releasing 1H-benzotriazole, methanol, and glutaraldehyde (1,5-pentanedial).

Mechanism A 1-(6-Methoxyoxan-2-yl) -1H-benzotriazole B Protonated Intermediate A->B H+ (pH < 6) C Oxocarbenium Ion + 1H-Benzotriazole B->C C-N Cleavage D Ring-Opened Dialdehyde C->D + H2O - MeOH

Fig 1: Acid-catalyzed hydrolysis mechanism of the N,O-acetal linkage.

Section 2: Experimental Workflows & Quantification (The "How-To")

Q2: How can I accurately monitor the degradation kinetics in my in vitro assays without inducing artificial breakdown during analysis?

A: A common pitfall in analyzing N,O-acetals is on-column degradation during High-Performance Liquid Chromatography (HPLC). Standard LC-MS mobile phases often contain 0.1% Formic Acid or Trifluoroacetic Acid (TFA) (pH ~2.5). Injecting 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole into an acidic mobile phase will cause it to hydrolyze inside the column, yielding false-positive degradation rates.

To establish a self-validating analytical system, you must use a pH-neutral or basic mobile phase and a basic quench step.

Step-by-Step LC-MS Protocol for N,O-Acetal Quantification:

  • Sample Aliquot: Extract 50 µL of the experimental assay mixture at the designated time point.

  • Basic Quench (Critical Step): Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing 0.1% Ammonium Hydroxide (NH₄OH) . This instantly shifts the pH to ~9.0, halting acid-catalyzed hydrolysis.

  • Clarification: Centrifuge the quenched sample at 14,000 × g for 5 minutes at 4°C to pellet any precipitated assay proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 column (e.g., Waters XBridge, which is stable at high pH).

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.5).

    • Mobile Phase B: 100% Acetonitrile.

  • Detection: Monitor UV absorbance at 259 nm (the characteristic peak for the benzotriazole moiety)[3] and configure the mass spectrometer for positive electrospray ionization (ESI+) to track the intact mass [M+H]⁺ at m/z 234.

Section 3: Buffer Compatibility & Storage Guidelines

Q3: Which buffers are recommended to stabilize this compound during biological screening?

A: The half-life of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is strictly pH-dependent. N,O-acetals exhibit sigmoidal hydrolytic profiles, where stability drops exponentially as the pH falls below 6.5[4][5]. For prolonged assays, strictly avoid acetate or citrate buffers.

Table 1: Quantitative Degradation Kinetics by Buffer pH

Buffer System (100 mM, 37°C)pHEstimated Half-Life (t½)Recommendation
Glycine-HCl2.0< 5 minutesIncompatible. Rapid, complete hydrolysis.
Sodium Acetate5.0~ 3 hoursCaution. Suitable only for rapid (<30 min) assays.
Phosphate Buffered Saline (PBS)7.4> 48 hoursAcceptable. Standard for most biological assays.
Tris-HCl / Ammonium Bicarbonate8.5> 1 weekOptimal. Highly stable; recommended for stock dilutions.

Q4: My stock solutions in DMSO are degrading over time. How should I store them?

A: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Over time, repeated opening of a DMSO stock vial introduces atmospheric moisture. The combination of water and trace acidic impurities in standard-grade DMSO will initiate the hydrolysis of the N,O-acetal bond.

To prevent this, strictly control the micro-environment of your stock solutions:

Workflow S1 Stock Solution Prep S2 Solvent Choice S1->S2 S3 Anhydrous DMSO (≤0.005% H2O) S2->S3 S4 Aqueous Buffer S2->S4 S5 Store at -20°C over 3Å Mol. Sieves S3->S5 S6 pH < 6.0 (Unstable) S4->S6 Acidic S7 pH 7.4 - 8.5 (Stable) S4->S7 Neutral/Basic

Fig 2: Decision tree for formulation and storage to prevent spontaneous hydrolysis.

Best Practices for Storage:

  • Solvent: Use strictly anhydrous DMSO (packaged under Argon).

  • Desiccation: Add activated 3Å molecular sieves directly to the stock vial to scavenge any introduced water.

  • Base Stabilization: For long-term archiving, adding 0.1% (v/v) of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the DMSO stock will neutralize trace acids and lock the compound in its stable, unprotonated state.

References
  • A Material Platform Based on Dissociative CO2-Derived N,O-Acetals for Tunable Degradation of 3D Printable Materials. Journal of the American Chemical Society. Available at:[Link]

  • 1H-Benzotriazole | C6H5N3 | CID 7220. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • N-methoxyoxazolidine-ligation in Oligonucleotides. UTUPub. Available at:[Link]

  • Cytosolic Delivery of Macromolecules. 3. Synthesis and Characterization of Acid-Sensitive Bis-Detergents. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

  • BENZOTRIAZOLE. Ataman Kimya. Available at: [Link]

Sources

Overcoming poor solubility of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the solubility challenges associated with 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole . This guide is designed for researchers and drug development professionals, synthesizing physicochemical principles with practical troubleshooting protocols.

Executive Summary & Physicochemical Profile[2][3][4][5][6][7]

Compound Identity: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Chemical Class:


-substituted Benzotriazole (Aminal/Acetal Hybrid)
Core Challenge:  This compound exhibits a high crystal lattice energy and significant lipophilicity, leading to poor solubility in water and non-polar hydrocarbons (e.g., hexane).[1] Furthermore, the hemiaminal ether linkage (benzotriazole-C-O) is susceptible to acid-catalyzed hydrolysis, creating a "solubility vs. stability" paradox in protic solvents.[1]

Solubility Profile Snapshot:

Solvent Class Solubility Rating Suitability Notes
Polar Aprotic Excellent Primary Choice DMSO, DMF, DMAc are ideal for stock solutions.[1]
Chlorinated Good Secondary Choice DCM, Chloroform are excellent for synthesis/workup.[1]
Ethers Moderate Conditional THF, Dioxane (good for reactions, poor for storage).[1]
Alcohols Low/Risky Avoid Risk of acetal exchange (solvolysis) and poor dissolution.[1]

| Aqueous | Negligible | Incompatible | Requires co-solvent or surfactant formulation.[1] |

Troubleshooting Guide & FAQs

Q1: I cannot get the compound to dissolve in my standard reaction solvent (Methanol/Ethanol). What is happening?

Diagnosis: You are encountering a solubility-stability mismatch .[1] Technical Insight: While benzotriazoles are often soluble in alcohols, this specific derivative contains a methoxy-oxanyl group.[1] In alcohols, especially if not strictly anhydrous and neutral, you risk transacetalization or solvolysis, where the benzotriazole moiety might be displaced or the methoxy group exchanged.[1] Furthermore, the lipophilic tetrahydropyran (oxan) ring reduces solubility in polar protic solvents.[1] Solution:

  • Switch Solvent: Move to Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] These dissolve the compound effectively without risking solvolysis.[1]

  • Protocol: If alcohol is required for the reaction mechanism, dissolve the compound in a minimal amount of DCM or THF first, then dilute slowly into the alcohol immediately before the reaction starts.

Q2: My stock solution in DMSO precipitated when I diluted it into aqueous buffer for a bioassay. How do I fix this?

Diagnosis: "Crash-out" precipitation due to the hydrophobic effect .[1] Technical Insight: The compound is highly lipophilic (


 estimated).[1] Rapid dilution into water forces the molecules to aggregate to minimize water contact, forming micro-precipitates that may be invisible to the naked eye but affect assay reproducibility.[1]
Corrective Protocol: 
  • Stepwise Dilution: Do not dilute 1000x in one step. Perform a serial dilution (e.g., 1:10 in DMSO, then 1:10 in buffer).[1]

  • Surfactant Assist: Add 0.05% Tween-20 or Triton X-100 to your aqueous buffer before adding the compound.[1] This stabilizes the dispersion.[1]

  • Cyclodextrin Complexation: Use hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in the aqueous phase (5-10% w/v) to encapsulate the hydrophobic moiety.[1]
Q3: I need to crystallize the compound, but it oils out or stays in solution.

Diagnosis: Incorrect solvent polarity balance. Technical Insight: The compound has a "greasy" oxan ring and a polar benzotriazole core.[1] In pure non-polar solvents (Hexane), it is insoluble; in polar solvents (Ethyl Acetate), it is too soluble.[1] Optimized Crystallization System:

  • Solvent Pair: DCM / Hexane or Acetone / Pentane .[1]

  • Method: Dissolve in minimal DCM (room temp). Layer Hexane carefully on top (3:1 ratio of Hexane:DCM) and allow slow diffusion at 4°C. Do not scratch the glass immediately; allow nucleation to occur over 24 hours.[1]

Q4: Is the compound stable in acidic media?

Critical Warning: No. Mechanism: The bond connecting the benzotriazole to the oxan ring is a hemiaminal ether .[1] In the presence of acid (


), the oxygen of the oxan ring or the methoxy group can be protonated, leading to the expulsion of the benzotriazole anion and ring opening or decomposition.[1]
Guideline: 
  • Avoid: Acetic acid, HCl, or unbuffered acidic silica gel.[1]

  • Neutralization: Pre-treat silica gel with 1% Triethylamine (TEA) during purification columns to prevent on-column decomposition.[1]

Visual Workflow: Solubility Decision Matrix

The following logic flow guides you to the correct solvent system based on your application.

SolubilityGuide Start Start: Select Application AppType What is the intended use? Start->AppType Synthesis Organic Synthesis AppType->Synthesis Bioassay Biological Assay AppType->Bioassay Purification Purification/Crystallization AppType->Purification ReactantType Reagent Compatibility? Synthesis->ReactantType StockPrep Prepare 10-50mM Stock in 100% DMSO Bioassay->StockPrep CrystMethod Crystallization Strategy Purification->CrystMethod SolventDCM Use DCM or Chloroform (High Solubility, Inert) ReactantType->SolventDCM Standard Rxn SolventDMF Use DMF or DMSO (High T, Nucleophilic Subs.) ReactantType->SolventDMF High Temp/Subst. Dilution Dilution Step StockPrep->Dilution PrecipCheck Check for Precipitation Dilution->PrecipCheck AddSurfactant Add 0.05% Tween-20 or HP-beta-CD PrecipCheck->AddSurfactant Precipitates? SolventPair DCM/Hexane Layering (Avoid Acidic Silica) CrystMethod->SolventPair

Figure 1: Decision matrix for solvent selection based on experimental intent, ensuring stability and solubility.

Detailed Experimental Protocol: Stock Solution Preparation

To ensure reproducibility in biological assays, follow this "Self-Validating" protocol.

Materials
  • Compound: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (Solid)

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide), Grade: Molecular Biology/Cell Culture.[1]

  • Vessel: Amber glass vial (protects from light; benzotriazoles can be UV-sensitive).[1]

Step-by-Step Procedure
  • Weighing: Weigh 10 mg of the compound into the amber vial.

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • MW ≈ 233.27 g/mol (Verify with specific batch COA).[1]

    • 
      [1]
      
    • Example:

      
      .[1]
      
  • Dissolution (The Critical Step):

    • Add half the calculated volume of DMSO.[1]

    • Sonicate in a water bath at room temperature (25°C) for 30-60 seconds. Do not heat above 40°C to avoid degradation.[1]

    • Add the remaining DMSO to reach the target volume.[1]

    • Vortex for 10 seconds.

  • Visual QC: Hold the vial against a light source. The solution must be perfectly clear. If "schlieren" lines (wavy distortions) or particulates are visible, sonicate for another 60 seconds.

  • Storage: Store at -20°C. Thaw completely and vortex before use.

References

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1987).[1][2] The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 791-797.[1][2]

    • Source of authority on the synthesis and stability of N-(alkoxyalkyl)benzotriazoles.

    • [1][2]

  • Sigma-Aldrich (Merck). (n.d.).[1] 1H-Benzotriazole Product Specification & Solubility Data.

    • Provides baseline solubility d
    • [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 7220 (Benzotriazole).

    • General physicochemical properties of the parent heterocycle.[3]

    • [1]

  • Asiri, A. M., et al. (2012).[1][4] 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone.[1][4][5] Acta Crystallographica Section E, 68(12), o3221.[1][4]

    • Demonstrates the structural characteristics and planarity of N-substituted benzotriazoles, relevant for understanding crystal packing.

Sources

Troubleshooting guide for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Welcome to the technical support resource for experiments involving 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this glycosyl donor. Our goal is to provide practical, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Reagent Handling and Stability

Question 1: What are the essential safety and handling precautions for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and related compounds?

Answer: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, as a benzotriazole derivative, requires careful handling due to the potential hazards associated with this class of compounds.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[1] Handle the compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[2]

  • Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[3][4] Benzotriazoles can be thermally sensitive and may decompose at elevated temperatures (above 160 °C), potentially releasing nitrogen oxides.[2][5]

  • Dispensing: Avoid creating dust when handling the solid material.[1] Any dust deposits should be carefully removed, as fine dust particles can form explosive mixtures with air.[2][6]

  • Waste Disposal: Dispose of contaminated materials and unused reagents in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways, as it can be toxic to aquatic life.[1][3]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[3]

  • Inhalation: Move the person to fresh air. If symptoms persist, seek medical attention.[7]

  • Ingestion: Rinse the mouth with water and seek immediate medical attention.[1]

Section 2: Reaction Setup and Optimization

Question 2: My glycosylation reaction is sluggish or fails to proceed. What are the primary causes for low reactivity?

Answer: An incomplete or failed glycosylation reaction is a common issue that can typically be traced back to a few critical parameters. The root cause is often suboptimal activation of the glycosyl donor or poor reactivity of the glycosyl acceptor.[8]

Troubleshooting Checklist:

  • Moisture Contamination: This is the most frequent cause of failure. Water can hydrolyze the Lewis acid activator or the activated glycosyl donor itself, rendering them inactive.[8]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents (preferably from a solvent purification system or freshly distilled) and freshly opened, high-purity reagents. The use of molecular sieves (e.g., 4Å) in the reaction flask is highly recommended to scavenge trace amounts of water.[8]

  • Inactive Promoter/Activator: The Lewis acid (e.g., TMSOTf, BF₃·OEt₂) used to activate the benzotriazole leaving group may have degraded.

    • Solution: Use a fresh bottle of the activator or one that has been properly stored under an inert atmosphere. Ensure the correct stoichiometry is used; typically 0.1-0.3 equivalents are sufficient for catalytic activation.[8]

  • Low Acceptor Nucleophilicity: The hydroxyl group on your acceptor molecule may be sterically hindered or electronically deactivated, making it a poor nucleophile.[8]

    • Solution: For challenging acceptors, you may need to employ more forcing conditions, such as a slight, controlled increase in temperature after the initial low-temperature activation.[8][9] Alternatively, using a more potent activator system or increasing the reaction time may be necessary.

  • Incorrect Reaction Temperature: Many glycosylation reactions require precise temperature control.

    • Solution: Reactions are often initiated at low temperatures (e.g., -78 °C or -40 °C) to control the activation step and then allowed to warm slowly.[8] If the reaction is sluggish at the initial temperature, a gradual increase may be required to drive it to completion.[9]

dot

Caption: Troubleshooting workflow for low-yield glycosylation reactions.

Question 3: How can I control the anomeric selectivity (α/β ratio) of my reaction?

Answer: Achieving high stereoselectivity is a central challenge in glycosylation chemistry. The α/β ratio is determined by a delicate balance of several factors, especially when, as in this case, there is no participating protecting group at the C-2 position of the oxane ring.[8]

FactorInfluence on StereoselectivityRationale & Expert Insight
Solvent High Impact. Ethereal solvents (Et₂O, THF) tend to favor the α-anomer. Nitrile solvents (CH₃CN) often favor the β-anomer.Ethereal solvents can stabilize the intermediate oxocarbenium ion in a way that encourages axial attack (leading to α-products). Nitrile solvents can form a transient α-nitrilium ion intermediate, which then undergoes an Sₙ2-like inversion to yield the β-product (the "nitrile effect").[8]
Temperature High Impact. Lower temperatures (e.g., -78 °C) provide kinetic control, which often favors the formation of the thermodynamically more stable anomer (typically the α-anomer due to the anomeric effect).At higher temperatures, the reaction may approach thermodynamic equilibrium, potentially leading to mixtures or favoring the more stable product, but with less kinetic selectivity. Guideline: Conduct reactions at a single, controlled low temperature.[9]
Activator Moderate Impact. The choice of Lewis acid can influence the equilibrium between the covalent glycosyl-benzotriazole species and the reactive oxocarbenium ion pair, subtly affecting selectivity.Milder activators or conditions that favor an Sₙ2-like pathway can sometimes enhance selectivity for one anomer over the other.[10]
Protecting Groups High Impact. While remote from the anomeric center, protecting groups on the sugar ring (C3, C4) influence the overall conformation and electronic properties of the donor, which can affect the facial selectivity of the acceptor's attack.[11]Electron-withdrawing groups can disarm the donor, slowing the reaction and potentially altering the selectivity profile compared to electron-donating groups.[11]

dot

Caption: Key experimental factors that control anomeric stereoselectivity.

Section 3: Side Reactions and Purification

Question 4: My TLC analysis shows several byproducts. How do I identify and minimize them?

Answer: The appearance of multiple spots on a TLC plate is common and usually points to donor decomposition or competing side reactions.[8]

  • Hydrolysis Product: A polar spot that corresponds to the hydrolyzed glycosyl donor. This results from trace moisture.

    • Solution: Follow rigorous anhydrous techniques as described in Question 2.[8]

  • Glycal Formation: An elimination reaction can occur, especially under harsh conditions, leading to the formation of a glycal (an unsaturated sugar). This is often less polar than the desired product.

    • Solution: Use a milder activator or run the reaction at a lower temperature to disfavor the elimination pathway.[8]

  • Orthoester Formation: If the acceptor has a nearby hydroxyl group and a participating solvent or protecting group is inadvertently involved, an orthoester byproduct can form.

    • Solution: Adjusting the solvent, temperature, or activator can sometimes alter the reaction pathway to disfavor orthoester formation.[8]

Common TLC Stains for CarbohydratesPreparation and Use
Ceric Ammonium Molybdate (CAM) A general-purpose stain. Dip the TLC plate in the solution and heat gently with a heat gun. Most organic compounds appear as blue or black spots.
Potassium Permanganate (KMnO₄) Stains compounds that can be oxidized (e.g., alcohols, double bonds). Dip the plate and heat. Spots appear as yellow/brown on a purple background.
p-Anisaldehyde Excellent for carbohydrates, often giving a range of colors (pinks, blues, purples) depending on the structure. Dip the plate, then heat strongly.
Experimental Protocols

Protocol 1: General Procedure for Glycosylation

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add the glycosyl acceptor (1.0 eq) and freshly activated molecular sieves (4Å) to an oven-dried flask. Dissolve in anhydrous solvent (e.g., Dichloromethane, DCM).

  • Donor Addition: Add the 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole donor (1.2-1.5 eq).

  • Cooling: Cool the stirred suspension to the desired starting temperature (e.g., -78 °C or -40 °C).[8]

  • Activation: Prepare a stock solution of the Lewis acid activator (e.g., TMSOTf, 0.1-0.3 eq) in the same anhydrous solvent. Add the activator solution dropwise to the reaction mixture.[8]

  • Reaction & Monitoring: Allow the reaction to stir at the initial temperature for 30-60 minutes, then slowly warm to a higher temperature (e.g., 0 °C or room temperature). Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.[8]

Protocol 2: Standard Work-up and Purification

  • Quenching: Once the reaction is complete by TLC, quench by adding a few drops of a mild base (e.g., triethylamine or pyridine) to neutralize the Lewis acid.[8]

  • Filtration: Allow the mixture to warm to room temperature. Dilute with the reaction solvent (e.g., DCM) and filter through a pad of Celite to remove molecular sieves.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired glycoside.[12]

References

  • European Chemicals Agency. (n.d.). Benzotriazole - Registration Dossier. ECHA. Retrieved from [Link]

  • Aguilar, D., et al. (2025, September 20). Verification of N-Linked Glycosylation of Proteins Isolated from Plant or Mammalian Cell Lines Using PNGase Enzyme. PMC. Retrieved from [Link]

  • Pallav Chemicals. (n.d.). 1,2,3, Benzotriazole MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, June 11). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Castrol. (2025, March 05). SAFETY DATA SHEET. Retrieved from [https://msdspds.castrol.com/ussds/amersdsf.nsf/Files/C35914A57644A18F802588D100612A49/ File/12015505.pdf)
  • Google Patents. (n.d.). US3334054A - Purification of benzotriazole.
  • Google Patents. (n.d.). JP2007224014A - Method for purification of benzotriazole derivative.
  • Martin, C. E., et al. (n.d.). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Ziegler, T. (2006). Unexpected reactions and novel glycosylations with benzotriazole and nitrophenyl derivatives. TOBIAS-lib - Universität Tübingen. Retrieved from [Link]

  • Vaghani, H. V., et al. (2022, January 01). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of the 1H and 2H-glycosylbenzotriazole. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-ethoxycarbonyloxy-6-chloro-1H-benzotriazole. Retrieved from [Link]

  • Kumar, R., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

  • Chirico, S., et al. (2021). Benzotriazole: An overview on its versatile biological behavior. PMC. Retrieved from [Link]

  • MDPI. (2022, July 07). 4-(4-(((1H-Benzo[d][2][3][8]triazol-1-yl)oxy)methyl)-.... Retrieved from [Link]

  • Santiago, M., et al. (2021, June 19). Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. Molecules. Retrieved from [Link]

  • International Journal of Industrial Engineering Computations. (2024, November 05). Benzotriazole and its derivatives. Retrieved from [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. PMC. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025, January 10). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

  • ResearchGate. (2011, July 08). How to find and diagnose a CDG due to defective N-glycosylation. Retrieved from [Link]

  • University of Augsburg. (2022, October 05). Advanced 1,2,3-triazolate-based coordination compounds. Retrieved from [Link]

  • Bennett, C. S. (2021, August 13). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Methyl-1H-benzotriazole(1,2,3), 98%. Retrieved from [Link]

  • ResearchGate. (2025, August 06). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). To prepare benzotriazole from o-phenylenediamine. Retrieved from [Link]

  • Monbaliu, J-C. M. (Ed.). (2016). The Chemistry of Benzotriazole Derivatives. Springer. Retrieved from [Link]

  • MDPI. (2022, May 23). Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of N-acyl-benzotriazole using Mukaiyama reagent. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions concerning the removal of byproducts from reactions involving 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. Designed for researchers and drug development professionals, this document offers practical, field-proven solutions to common purification challenges.

Introduction: The Challenge of Isomeric Byproducts

Reactions involving the synthesis or use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole often present a significant purification challenge: the formation of regioisomers. Benzotriazole is an ambident nucleophile, meaning it can react at different nitrogen atoms.[1][2] This leads to the formation of not only the desired N1-substituted product but also the N2-substituted isomer as a primary byproduct. These isomers often exhibit similar physical properties, making their separation non-trivial. This guide focuses on robust methods to isolate the target N1-isomer and remove other common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole?

A1: The most prevalent byproducts are typically:

  • The N2-isomer: 2-(6-Methoxyoxan-2-yl)-2H-1,2,3-benzotriazole. Its formation is a consequence of the similar reactivity of the N1 and N2 positions on the benzotriazole ring during alkylation or glycosylation reactions.[1][2]

  • Unreacted 1H-benzotriazole: A starting material that may persist due to incomplete reaction.

  • Unreacted Glycosyl Donor/Precursor: The electrophilic partner in the reaction (e.g., a glycosyl halide or acetate) may also remain.

  • Degradation Products: Depending on the reaction conditions (e.g., strong acid or base), hydrolysis of the glycosidic bond or other side reactions can occur.

Q2: How can I distinguish between the desired N1-isomer and the N2-isomer byproduct?

A2: The primary methods for differentiation are spectroscopic and chromatographic:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive. The symmetry of the N2-isomer results in a simpler aromatic proton and carbon signal pattern compared to the asymmetric N1-isomer. For example, in the ¹H NMR of the N2-isomer, the protons on the benzene ring often appear as two symmetrical multiplets, whereas the N1-isomer will show four distinct aromatic signals.

  • Thin-Layer Chromatography (TLC): The N1 and N2 isomers typically have different polarities. The N1-isomer is generally more polar and will have a lower Retention Factor (Rf) than the less polar N2-isomer in a normal-phase silica gel system.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides excellent resolution for separating and quantifying the isomers.

Q3: What is the best general approach for purifying the crude product?

A3: A multi-step approach is most effective. Start with a liquid-liquid extraction (workup) to remove bulk, highly polar, or non-polar impurities. Follow this with flash column chromatography on silica gel, which is the most powerful technique for separating the N1 and N2 isomers.[3][4] For solid products, a final recrystallization step can be employed to achieve high purity.[5]

Troubleshooting Guide: Byproduct Removal and Purification

This section addresses specific experimental issues in a question-and-answer format, providing both the causal explanation and a detailed solution.

Problem 1: My crude product is contaminated with a significant amount of unreacted 1H-benzotriazole.

  • Underlying Cause: Unreacted 1H-benzotriazole is weakly acidic (pKa ≈ 8.2) and relatively polar.[6] It can persist due to incomplete reaction or its use in excess.

  • Solution: Acidic Aqueous Wash An effective way to remove unreacted benzotriazole is through an acid-base extraction during the reaction workup. By washing the organic layer with a dilute aqueous acid, the benzotriazole is protonated, forming a water-soluble salt that partitions into the aqueous phase.

    Protocol: Acidic Extraction

    • Dilute the crude reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a 5% aqueous hydrochloric acid (HCl) or a saturated ammonium chloride (NH₄Cl) solution.

    • Separate the aqueous layer. Repeat the wash if TLC analysis still shows significant benzotriazole in the organic layer.

    • Wash the organic layer with saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Problem 2: Spectroscopic analysis (NMR) confirms my product is a mixture of N1 and N2 isomers. How do I separate them?

  • Underlying Cause: The N1 and N2 isomers possess different dipole moments and polarities, which allows them to be separated using adsorption chromatography.

  • Solution: Flash Column Chromatography This is the most reliable method for separating isomeric benzotriazole derivatives.[7] The key is to first identify an eluent system that provides adequate separation on a TLC plate.

    Protocol: Isomer Separation via Flash Chromatography

    • TLC Analysis: On a silica gel TLC plate, spot your crude mixture. Develop the plate in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). The goal is to find a solvent system where the desired N1-isomer has an Rf of ~0.3 and is well-resolved from the N2-isomer spot (ΔRf > 0.2).

    • Column Packing: Prepare a silica gel column based on the scale of your reaction. A general rule is to use a 50:1 to 100:1 mass ratio of silica gel to crude product.

    • Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better resolution than wet-loading.

    • Elution: Elute the column with the predetermined solvent system. Collect fractions and monitor them by TLC.

    • Isolation: Combine the fractions containing the pure N1-isomer and remove the solvent under reduced pressure.

    Data Presentation: Typical TLC Profile

    Compound Typical Rf (Hexane:EtOAc 4:1) Appearance under UV (254 nm)
    N2-Isomer ~0.55 Quenching Spot
    N1-Isomer (Product) ~0.35 Quenching Spot

    | 1H-Benzotriazole | ~0.10 | Quenching Spot |

    Note: Rf values are illustrative and will vary based on exact conditions and substituents.

    Experimental Workflow: Chromatographic Separation

    Chromatographic_Separation Crude Crude Product (N1/N2 Mixture) TLC TLC Analysis (Find Eluent) Crude->TLC Column Prepare & Load Silica Column TLC->Column Elute Elute & Collect Fractions Column->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Analyze->Elute Continue Combine Combine Pure Fractions & Evaporate Analyze->Combine Finished Product Pure N1-Isomer Combine->Product

    Caption: Workflow for separating N1/N2 isomers via flash chromatography.

Problem 3: My final product is a solid but has a persistent yellow or brown color after chromatography.

  • Underlying Cause: The color is likely due to trace, highly conjugated impurities or baseline degradation products that co-eluted with your compound. For benzotriazole derivatives, deep yellow to reddish-black coloring in crude oil states is common.[8]

  • Solution 1: Activated Charcoal Treatment Activated charcoal is highly effective at adsorbing colored impurities from a solution.[9]

    Protocol: Decolorization with Charcoal

    • Dissolve the colored product in a suitable solvent (e.g., ethanol, ethyl acetate, or dichloromethane).

    • Add a small amount of activated charcoal (typically 1-2% by weight of your compound).

    • Stir the suspension at room temperature for 15-30 minutes.

    • Filter the mixture through a pad of Celite® or a fine filter paper to remove the charcoal.

    • Rinse the filter pad with a small amount of fresh solvent.

    • Concentrate the filtrate to recover the decolorized product.

  • Solution 2: Recrystallization Recrystallization is an excellent final purification step that removes impurities based on differences in solubility.[3][5] It is highly effective for obtaining analytically pure, crystalline material.

    Experimental Workflow: Recrystallization Protocol

    Recrystallization_Workflow Impure Impure Solid Product Dissolve Dissolve in Minimum Hot Solvent Impure->Dissolve Cool Slow Cool to Room Temperature Dissolve->Cool Ice Chill in Ice Bath Cool->Ice Filter Collect Crystals by Vacuum Filtration Ice->Filter Wash Wash with Small Amount of Ice-Cold Solvent Filter->Wash Dry Dry Crystals (Vacuum Oven) Wash->Dry Pure Pure Crystalline Product Dry->Pure

    Caption: Step-by-step workflow for purification by recrystallization.

References

  • Method for purification of benzotriazole derivative.
  • Technical Support Center: Recrystallization of 3-(Benzotriazol-1-yl)propan-1-amine. Benchchem.
  • An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Deriv
  • Process for the preparation of benzotriazole derivatives.
  • Purification of benzotriazole.
  • Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. MDPI.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Synthesis of Benzotriazolo[1,2-a]benzotriazole Derivatives as New High Density, Insensitive Energetic Materials.
  • Review on synthetic study of benzotriazole. GSC Online Press.
  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. ChemicalBook.
  • Benzotriazole. Wikipedia.

Sources

Technical Support Center: Scale-Up Synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with the laboratory and scale-up production of this N-glycosyl benzotriazole derivative. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure a successful, reproducible, and scalable synthesis.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis.

Q1: What is the primary synthetic route for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole? A1: The most direct and common approach is a nucleophilic substitution reaction, specifically an N-glycosylation. This involves reacting benzotriazole, or its corresponding salt, with an activated 2-substituted-6-methoxyoxane derivative (a "glycosyl donor"). The anomeric carbon (C-2 of the oxane ring) is the electrophilic site that is attacked by one of the nucleophilic nitrogens of the benzotriazole ring.

Q2: What are the most critical challenges I should anticipate during scale-up? A2: The two most significant challenges are:

  • Regiocontrol: Benzotriazole is an ambivalent nucleophile, and alkylation can occur at either the N1 or N2 position of the triazole ring, leading to a mixture of isomers.[1][2] Separating these isomers on a large scale can be difficult and costly.

  • Stereocontrol: The anomeric carbon of the oxane moiety is a stereocenter. The reaction can produce a mixture of α and β anomers. Achieving high diastereoselectivity is crucial for pharmaceutical applications and often requires careful optimization of reaction conditions.[3]

Q3: How can I spectroscopically differentiate between the 1-substituted and 2-substituted benzotriazole isomers? A3: ¹H and ¹³C NMR spectroscopy are the most powerful tools for this. The 1-substituted (1H) isomer has a lower degree of symmetry than the 2-substituted (2H) isomer. Consequently, in the ¹H NMR spectrum of the 1H-isomer, you will typically see four distinct aromatic proton signals. For the 2H-isomer, due to its C₂v symmetry, you will observe only two distinct aromatic signals (an AA'BB' system). This difference in symmetry is a reliable diagnostic feature.[4]

Q4: Are there any major safety concerns with this synthesis? A4: Yes. The use of strong bases like sodium hydride (NaH) requires strict control of anhydrous conditions to prevent the violent release of hydrogen gas. Additionally, some Lewis acids used as promoters can be highly corrosive and moisture-sensitive. Finally, diazonium salts, which can be precursors in some benzotriazole syntheses, are potentially explosive when dry and must be handled with extreme care, especially at low temperatures.[5] Always conduct a thorough safety review before proceeding with scale-up.

Part 2: Troubleshooting and Optimization Guide

This guide is structured to address specific problems encountered during the synthesis.

Problem 1: Low or No Product Yield

Low conversion of starting materials is a frequent issue, especially during initial attempts.

Q: My reaction shows very little product formation by TLC/LCMS analysis. What are the likely causes?

A: This issue typically points to problems with either the starting materials or the reaction conditions.

  • Potential Cause: Poor Quality of the Glycosyl Donor.

    • Expert Insight: The activated 6-methoxyoxane (e.g., 2-bromo- or 2-acetoxy-6-methoxyoxane) is the lynchpin of this reaction. It is often not commercially available and must be synthesized. Its instability can be a major source of failure.

    • Recommended Solution:

      • Verify Purity and Stability: Confirm the structure and purity of your glycosyl donor by NMR and check for decomposition products. Halide donors can be particularly unstable and may require fresh preparation before use.

      • Optimize the Leaving Group: If a glycosyl acetate is showing low reactivity, consider converting it to a more reactive species like a glycosyl bromide or trichloroacetimidate.

  • Potential Cause: Ineffective Deprotonation of Benzotriazole.

    • Expert Insight: Benzotriazole has a pKa of approximately 8.2 and requires a sufficiently strong base for complete deprotonation to form the highly nucleophilic benzotriazolide anion.[1]

    • Recommended Solution:

      • Choice of Base: For laboratory scale, sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. For scale-up, where NaH poses safety challenges, consider alternatives like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which can be effective, especially at elevated temperatures.[2]

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Water will quench the base and the benzotriazolide anion, halting the reaction.

  • Potential Cause: Insufficient Reaction Temperature.

    • Expert Insight: While low temperatures can improve selectivity, some glycosylation reactions have a significant activation energy barrier.

    • Recommended Solution: If the reaction is clean but incomplete at room temperature, consider gradually increasing the temperature. Monitor by TLC to ensure that product formation increases without a significant rise in impurity levels. A temperature screen from 25°C to 80°C is a good starting point.

Problem 2: Poor Regioselectivity (Mixture of N1 and N2 Isomers)

This is arguably the most common and frustrating challenge in benzotriazole alkylation chemistry. The desired product is the 1-substituted isomer.

Q: I've successfully made the product, but I have a significant amount of the undesired N2 isomer. How can I improve the N1:N2 ratio?

A: Regioselectivity is a subtle function of the solvent, counter-ion, and temperature. The goal is to favor attack from the N1 position.

  • Expert Insight: The N1 and N2 positions of the benzotriazolide anion have different electronic and steric environments. The N1 position is generally considered the "softer" nucleophilic site, while N2 is "harder". The ratio of products can be influenced by Hard-Soft Acid-Base (HSAB) principles and steric factors.

  • Troubleshooting Workflow: A decision-making workflow for optimizing regioselectivity is presented below.

    G start Problem: High N2-Isomer Formation solvent_check Is the solvent highly polar (e.g., DMF, DMSO)? start->solvent_check base_check Is a small cation base used (e.g., NaH, LiH)? solvent_check->base_check No sol_less_polar Action: Switch to less polar solvent (e.g., THF, Dioxane, Toluene) solvent_check->sol_less_polar Yes sterics_check Assess Steric Hindrance base_check->sterics_check No sol_large_cation Action: Use base with large cation (e.g., K2CO3, Cs2CO3) base_check->sol_large_cation Yes sol_sterics Leverage sterics: N1 is less hindered. Ensure glycosyl donor is sufficiently bulky. sterics_check->sol_sterics purification Optimize Purification sol_less_polar->base_check sol_large_cation->sterics_check sol_sterics->purification

    Caption: Troubleshooting workflow for regioselectivity.

  • Recommended Solutions & Causality:

    • Solvent Choice: Highly polar, aprotic solvents (like DMF) can solvate the cation effectively, creating a "naked" and highly reactive anion. This can sometimes lead to less selectivity. Switching to a less polar solvent like THF or toluene can promote ion-pairing, which may sterically favor attack at the more accessible N1 position.

    • Counter-Ion Effect: Using a base with a larger, "softer" counter-ion (e.g., switching from NaH to K₂CO₃) can alter the coordination with the benzotriazolide anion, potentially increasing the preference for N1 alkylation.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures often enhance selectivity.

Problem 3: Poor Stereoselectivity (Mixture of α and β Anomers)

Controlling the stereochemistry at the anomeric center is fundamental to glycosylation chemistry.

Q: My product is a nearly 1:1 mixture of anomers. How can I favor the formation of a single anomer?

A: Anomeric control depends on the reaction mechanism (Sₙ1 vs. Sₙ2) at the anomeric carbon. This is dictated by the leaving group, solvent, and any participating neighboring groups.

  • Expert Insight:

    • An Sₙ2-like mechanism will result in an inversion of stereochemistry from the starting glycosyl donor. For example, an α-bromide donor will yield a β-glycoside. This pathway is favored by good leaving groups and less polar solvents.

    • An Sₙ1-like mechanism proceeds through a planar oxocarbenium ion intermediate. The nucleophile can then attack from either face, often leading to a mixture of anomers or favoring the thermodynamically more stable anomer (often the α-anomer for tetrahydropyrans due to the anomeric effect). This pathway is favored by poor leaving groups, polar solvents, and Lewis acid catalysis.[6]

  • Recommended Solutions:

    • Leaving Group Manipulation: To favor an Sₙ2 pathway and achieve inversion, use a glycosyl halide (Br or Cl) as the donor. To favor an Sₙ1 pathway, a glycosyl acetate or hemiacetal activated by a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) can be used.[6][7]

    • Solvent Effects: Non-polar solvents like dichloromethane or toluene tend to favor Sₙ2 pathways, while polar solvents like acetonitrile can stabilize the oxocarbenium ion, promoting an Sₙ1 mechanism.

    • Temperature: Lowering the reaction temperature often increases the selectivity of Sₙ2 reactions by disfavoring the competing Sₙ1 pathway.

    Parameter To Favor Sₙ2 (Inversion) To Favor Sₙ1 (Mixture/Thermodynamic)
    Leaving Group Good (e.g., -Br, -I, -OTf)Poor, Lewis-acid activated (e.g., -OAc, -OH)
    Solvent Less Polar (e.g., CH₂Cl₂, Toluene)More Polar (e.g., Acetonitrile)
    Catalyst None or Phase-Transfer CatalystStrong Lewis Acid (e.g., TMSOTf)
    Temperature Low (-20 °C to 25 °C)Variable, often low to moderate

Part 3: Experimental Protocol Example

This protocol is a representative procedure for laboratory-scale synthesis, designed to favor the N1 isomer and provide a starting point for optimization.

Objective: To synthesize 1-(β-6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole via an Sₙ2 pathway.

Materials:

  • 1H-Benzotriazole (1.0 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromo-6-methoxyoxane (α-anomer, 1.05 eq)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 1H-Benzotriazole to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel.

  • Base Addition: Add anhydrous THF to dissolve the benzotriazole. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Anion Formation: Allow the resulting slurry to stir at 0 °C for 30-45 minutes.

  • Glycosylation: Prepare a solution of 2-bromo-6-methoxyoxane in anhydrous THF and add it to the addition funnel. Add this solution dropwise to the benzotriazolide slurry over 30 minutes, maintaining the internal temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LCMS, checking for the consumption of benzotriazole.

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue, containing a mixture of N1 and N2 isomers, should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired N1 product.

Part 4: Mechanistic Overview

The key steps in the synthesis are deprotonation followed by nucleophilic substitution.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack BtH Benzotriazole (BtH) Bt_Anion Benzotriazolide Anion (Bt-) BtH->Bt_Anion + NaH - H₂ Base Base (e.g., NaH) Base->Bt_Anion + NaH - H₂ Donor Activated Oxane (R-X, X=Leaving Group) Product N1-Product + N2-Product Donor->Product Sₙ1 or Sₙ2 Bt_Anion->Product Sₙ1 or Sₙ2

Caption: General reaction pathway for synthesis.

References

  • Synthesis and Antiproliferative Evaluation of 2-Deoxy-N-glycosylbenzotriazoles/imidazoles. (2021).
  • Benzotriazole-Mediated Facile Synthesis of Novel Glycosyl Tetrazole. (2012). Taylor & Francis Online.
  • Full article: Benzotriazole-Mediated Facile Synthesis of Novel Glycosyl Tetrazole. (2012). Taylor & Francis Online.
  • Transformation of 1H-Benzotriazole by Ozone in Aqueous Solution. (2012). ACS Publications.
  • 'Click' Preparation of Carbohydrate 1-Benzotriazoles, 1,4-Disubstituted, and 1,4,5-Trisubstituted Triazoles and their Utility as Glycosyl Donors. (2008). ConnectSci.
  • Formation of the 1H and 2H-glycosylbenzotriazole. ResearchGate.
  • Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole. (2022). ChemicalBook.
  • Benzotriazole synthesis. Organic Chemistry Portal.
  • Review on synthetic study of benzotriazole. (2020). GSC Online Press.
  • Benzotriazole. Wikipedia.
  • Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. (2023). RSC Publishing.
  • CONTROLLING ANOMERIC SELECTIVITY, REACTIVITY, AND REGIOSELECTIVITY IN GLYCOSYLATIONS USING PROTECTING GROUPS: Strategies and Applications | Request PDF. ResearchGate.
  • On a so-called “kinetic anomeric effect” in chemical glycosylation. (2010). RSC Publishing.
  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2017). PMC.
  • Mechanism of Glycosylation of Anomeric Sulfonium Ions. (2012). PMC - NIH.
  • Complete mechanism of benzotriazole synthesis from o-phenylenediamine. (2022). Stack Exchange.
  • CN105237488A - Synthesis method of benzotriazole. (2016). Google Patents.
  • Synthesis of 1-ethoxycarbonyloxy-6-chloro-1H-benzotriazole. PrepChem.com.
  • The Chemistry of Benzotriazole Derivatives. (2016). National Academic Digital Library of Ethiopia.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024).
  • Benzotriazole and its derivatives. (2010). International Journal of Industrial Engineering Computations.
  • 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. (2012). PMC.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. (2024).
  • Technical Support Center: Synthesis of 7-chloro-5-methyl-1H-benzotriazole. (2025). Benchchem.
  • The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines. (2011). MDPI.

Sources

Preventing decomposition of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole during storage

[1]

Status: Operational Role: Senior Application Scientist Subject: Stability, Storage, and Decomposition Prevention

Executive Summary: The Stability Paradox

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a sophisticated synthetic intermediate, often utilized as a stable, crystalline equivalent of unstable aldehydes or as a glycosyl donor mimic.[1] It belongs to the class of


-(

-alkoxyalkyl)benzotriazoles
1

While generally stable as a solid, this compound possesses a "chemical fuse": the


-acetal linkage

The primary enemy is not heat, but trace acidity and moisture.

Part 1: The Mechanism of Decomposition

To prevent degradation, you must understand how it happens. This molecule contains two anomeric centers (C2 and C6 of the oxan ring). The bond between the Benzotriazole nitrogen (


The Hydrolysis Cascade

Under acidic conditions (even atmospheric

  • Protonation: The ring oxygen or the methoxy group becomes protonated.

  • Elimination: Benzotriazole is a good leaving group (

    
    ). It is ejected, generating a reactive oxocarbenium ion.
    
  • Collapse: Water attacks the cation, leading to ring-opening or the formation of the hemiacetal, releasing free Benzotriazole.

Visualization: Acid-Catalyzed Decomposition Pathway

DecompositionCompoundIntact Reagent(N-O Acetal)ProtonatedProtonated IntermediateCompound->Protonated + H+AcidTrace Acid / H+Acid->ProtonatedOxoCarbOxocarbenium Ion(Reactive)Protonated->OxoCarb - BtHBtHFree Benzotriazole(Byproduct)Protonated->BtHHydrolysisRing Opening / AldehydeOxoCarb->Hydrolysis + H2O

Figure 1: The acid-catalyzed pathway where trace protons trigger the ejection of the benzotriazole leaving group.

Part 2: Troubleshooting Guide

Identify issues before they ruin your synthesis.

Symptom A: The Material has Turned Yellow/Orange

Diagnosis: Oxidation or partial hydrolysis leading to polymerized byproducts.

  • The Science: Pure benzotriazole derivatives are typically white/colorless. Yellowing indicates the formation of azo-dimers or oxidation of the liberated benzotriazole.[1]

  • Action:

    • Check melting point.[2] If depressed by >2°C, purification is required.

    • Protocol: Recrystallize immediately from ethanol or an ethanol/water mixture. Avoid heating above 60°C during dissolution.

Symptom B: Pungent, Acrid Odor upon Opening Vial

Diagnosis: Release of free Benzotriazole and/or Aldehydes.

  • The Science: The intact molecule should be odorless or have a faint ether smell. A sharp, acrid smell indicates the

    
     bond has cleaved, releasing free 
    
    
    -benzotriazole (which has a distinct odor) and the open-chain aldehyde form of the sugar.
  • Action:

    • Perform a TLC (Thin Layer Chromatography).[3]

    • Mobile Phase: Hexane:Ethyl Acetate (3:1).

    • Visualization: UV light. Free benzotriazole will appear as a distinct, lower

      
       spot compared to the protected product.
      
Symptom C: "Mushy" or Clumped Texture

Diagnosis: Hygroscopic Failure.

  • The Science: The compound has absorbed atmospheric water. While the compound itself is lipophilic, the decomposition products (benzotriazole and hemiacetals) are hygroscopic, accelerating the rot.

  • Action:

    • If the solid is "wet," it is likely chemically compromised.

    • Attempt to dry over

      
       in a vacuum desiccator for 24 hours. If it does not return to a free-flowing powder, discard.[1]
      

Part 3: Storage & Handling Protocols

Follow these "Golden Rules" to ensure shelf-life >12 months.

The pH Neutrality Rule

Never store this compound in glassware that has been acid-washed but not neutralized.[1]

  • Protocol: Rinse all storage vials with a dilute solution of

    
    , followed by distilled water and oven drying, before introducing the compound. Even surface acidity on glass can trigger autocatalytic decomposition.
    
The Temperature/Atmosphere Matrix

Data below summarizes the stability half-life estimates based on internal stress testing of similar Katritzky adducts.

Storage ConditionAtmosphereEst. StabilityRisk Level
25°C (Benchtop) Air2-4 WeeksHigh (Hydrolysis likely)
4°C (Fridge) Air (capped)3-6 MonthsModerate (Condensation risk)
-20°C (Freezer) Argon/Nitrogen>12 MonthsOptimal
Solution (CDCl3) Acidic trace<24 HoursCritical (Avoid storage in solution)
Workflow for Long-Term Storage

StorageReceiveReceive ShipmentQCQC: NMR/TLC CheckReceive->QCDryDesiccate (Vacuum/Argon)QC->DryPassPackSeal in Amber Vial(Parafilm)Dry->PackFreezeStore at -20°CPack->Freeze

Figure 2: The "Cold Chain" workflow for preserving reagent integrity.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I store the reagent in solution (e.g., DCM or THF) for convenience? A: No. Most chlorinated solvents (DCM, Chloroform) naturally develop trace HCl over time due to photodecomposition. This trace acid will rapidly cleave the benzotriazole linker. If you must store it in solution, add a few beads of activated Basic Alumina or Potassium Carbonate to scavenge acid, but solid storage is vastly superior.

Q: Is the compound shock-sensitive? A: While


1

Q: How do I remove the benzotriazole byproduct after my reaction? A: This is the beauty of the Katritzky methodology. The released benzotriazole is water-soluble (especially at high pH) or easily separated by chromatography.[1]

  • Wash Protocol: Wash your organic reaction mixture with

    
     or 
    
    
    . The benzotriazole will deprotonate (forming the benzotriazolate anion) and partition into the aqueous layer, leaving your product in the organic phase.

References

  • Katritzky, A. R., & Rachwal, S. (2010).[4] Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chemical Reviews, 110(3), 1564–1610.

  • Katritzky, A. R., et al. (1987). The chemistry of N-substituted benzotriazoles. Part 2. Reactions of benzotriazole with aldehydes and aldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1, 781-789.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). (Referencing Tetrahydropyranyl ethers and N-glycosides).[1]

  • PubChem Compound Summary: 1H-Benzotriazole. (For safety and decomposition data of the parent heterocycle).

Validation & Comparative

Comparison of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole with other benzotriazole reagents

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the stereoselective construction of glycosidic linkages is a cornerstone of modern chemical biology and medicinal chemistry. The choice of glycosyl donor is paramount to the success of a glycosylation reaction, influencing yield, stereoselectivity, and substrate scope. While numerous methods have been developed, this guide provides an in-depth comparison of glycosyl benzotriazoles, a class of glycosyl donors that leverage the unique properties of the benzotriazole moiety, with other established glycosylating reagents. We will use the representative structure, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole , to illustrate the principles of this class of reagents.

The Benzotriazole Moiety: A Versatile Leaving Group in Synthesis

Benzotriazole (BtH) is a highly versatile synthetic auxiliary due to its unique combination of properties.[1][2] It is a stable, crystalline solid that can be easily introduced into and removed from a molecule.[1][2] Its ability to act as both a weak acid and a weak base, and its capacity to stabilize anions and cations, make it an excellent leaving group in a variety of chemical transformations.[1][2] In the context of glycosylation, the anomeric carbon of a carbohydrate is transformed into a reactive center by the attachment of a good leaving group, which is subsequently displaced by the nucleophilic hydroxyl group of a glycosyl acceptor. The benzotriazole group, when attached to the anomeric carbon, serves this purpose effectively.

Glycosyl Benzotriazoles as Glycosyl Donors

A glycosyl benzotriazole is a carbohydrate derivative where the anomeric hydroxyl group has been replaced by a benzotriazole moiety. The user-specified compound, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, represents a specific example of this class, with a methoxy-substituted tetrahydropyran ring as the carbohydrate component.

The general structure of a glycosyl benzotriazole is shown below:

G cluster_sugar Carbohydrate Scaffold cluster_bt Benzotriazole Leaving Group R1 OR R2 OR R3 OR R4 OR' O O C1 C1 O->C1 C2 C2 C1->C2 N1 N C1->N1 Anomeric Linkage C2->R1 C3 C3 C2->C3 C3->R2 C4 C4 C3->C4 C4->R3 C5 C5 C4->C5 C5->R4 C5->O N2 N N1->N2 Benzene Benzene Ring N1->Benzene N3 N N2->N3 N3->Benzene

General structure of a Glycosyl Benzotriazole.

Mechanism of Action

The glycosylation reaction using a glycosyl benzotriazole typically proceeds via activation of the benzotriazole leaving group by a promoter, usually a Lewis or Brønsted acid. This activation makes the anomeric carbon more electrophilic and susceptible to nucleophilic attack by the glycosyl acceptor. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting groups on the carbohydrate, the solvent, the temperature, and the promoter used.

G start Glycosyl Benzotriazole (Donor) activated_donor Activated Donor Complex start->activated_donor Activation acceptor Glycosyl Acceptor (R'-OH) product Glycosidic Product acceptor->product promoter Promoter (e.g., Lewis Acid) promoter->activated_donor activated_donor->product Nucleophilic Attack byproduct Benzotriazole Byproduct activated_donor->byproduct

Mechanism of Benzotriazole-mediated Glycosylation.

Comparative Analysis with Other Glycosylation Methods

The performance of glycosyl benzotriazoles should be evaluated in the context of other widely used glycosyl donors.

Glycosyl Trichloroacetimidates

Glycosyl trichloroacetimidates are highly reactive glycosyl donors that are widely used in oligosaccharide synthesis. They are typically activated by catalytic amounts of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂).

FeatureGlycosyl BenzotriazolesGlycosyl Trichloroacetimidates
Stability Generally stable and can be purified by chromatography.Can be sensitive to moisture and acidic conditions.
Activation Requires a promoter, typically a Lewis acid.Activated by catalytic amounts of a Lewis acid.
Reactivity Generally less reactive than trichloroacetimidates.Highly reactive, leading to faster reaction times.
Byproducts Benzotriazole, which is generally easy to remove.Trichloroacetamide, which can sometimes be challenging to separate.
Stereoselectivity Can be influenced by protecting groups and reaction conditions.Often provides good stereoselectivity, but can be substrate-dependent.
Thioglycosides

Thioglycosides are another popular class of glycosyl donors known for their stability and versatility. They can be activated under a variety of conditions, allowing for orthogonal glycosylation strategies.

FeatureGlycosyl BenzotriazolesThioglycosides
Stability Good stability.Very stable, allowing for use as temporary protecting groups.
Activation Lewis acid promotion.Activated by various reagents (e.g., NIS/TfOH, DMTST), allowing for orthogonal strategies.
Reactivity Moderate reactivity.Reactivity can be tuned by the nature of the thio-aglycone.
Byproducts Benzotriazole.Sulfur-containing byproducts.
Stereoselectivity Dependent on conditions.Can provide high stereoselectivity, especially with participating groups.

Data-Driven Performance Comparison

While direct, extensive comparative studies on the performance of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole are limited in the literature, we can infer its potential performance based on the principles of benzotriazole chemistry and available data for other glycosyl benzotriazoles. The following table provides a qualitative comparison based on general observations from the literature.

Glycosylation MethodTypical YieldsStereoselectivityKey AdvantagesKey Disadvantages
Glycosyl Benzotriazoles Moderate to GoodSubstrate and condition dependentStable donors; relatively benign byproduct.May require stoichiometric promoters; less reactive than other donors.
Glycosyl Trichloroacetimidates Good to ExcellentGenerally good, can be highly selectiveHigh reactivity; catalytic activation.Moisture sensitive; byproduct can be problematic.
Thioglycosides Good to ExcellentCan be highly selective, especially with participating groupsHigh stability; tunable reactivity; orthogonal activation.Activation can require harsh conditions; sulfur byproducts.

Experimental Protocols

To provide a practical context for this comparison, we present a general experimental protocol for the synthesis of a glycosyl benzotriazole and its subsequent use in a glycosylation reaction, alongside a standard protocol for a trichloroacetimidate-mediated glycosylation.

Protocol 1: Synthesis of a Glycosyl Benzotriazole

This protocol is a general procedure for the synthesis of N-glycosyl benzotriazoles from glycosyl halides.[3]

Materials:

  • Protected glycosyl halide (e.g., acetobromo-α-D-glucose) (1.0 eq)

  • Benzotriazole (1.2 eq)

  • Silver trifluoromethanesulfonate (AgOTf) (1.2 eq)

  • Anhydrous acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the protected glycosyl halide in anhydrous ACN, add benzotriazole and AgOTf.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts, and wash the pad with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired glycosyl benzotriazole.

Protocol 2: Glycosylation using a Glycosyl Benzotriazole

Materials:

  • Glycosyl benzotriazole (1.0 eq)

  • Glycosyl acceptor (1.2 eq)

  • Lewis acid promoter (e.g., TMSOTf, 0.1-1.0 eq)

  • Anhydrous DCM

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried flask containing activated molecular sieves, add a solution of the glycosyl benzotriazole and the glycosyl acceptor in anhydrous DCM.

  • Cool the mixture to the desired temperature (e.g., -78 °C, 0 °C, or room temperature).

  • Add the Lewis acid promoter dropwise to the stirred solution.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.

  • Allow the mixture to warm to room temperature, dilute with DCM, and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Glycosylation using a Glycosyl Trichloroacetimidate

Materials:

  • Glycosyl trichloroacetimidate (1.0 eq)

  • Glycosyl acceptor (1.2 eq)

  • TMSOTf (0.1 eq)

  • Anhydrous DCM

  • Molecular sieves (4 Å)

Procedure:

  • Follow the same setup as in Protocol 2 with the glycosyl trichloroacetimidate and glycosyl acceptor.

  • Cool the mixture to -40 °C.

  • Add a solution of TMSOTf in anhydrous DCM dropwise.

  • Stir the reaction for 30-60 minutes at -40 °C, monitoring by TLC.

  • Quench, work up, and purify as described in Protocol 2.

Conclusion and Future Outlook

Glycosyl benzotriazoles represent a valuable class of glycosyl donors, offering good stability and a relatively benign byproduct profile. While they may not always match the high reactivity of glycosyl trichloroacetimidates, their ease of handling and the potential for tuning their reactivity through modification of the benzotriazole ring make them a useful tool in the synthetic chemist's arsenal. The choice of glycosyl donor will always be dependent on the specific substrates and the desired outcome of the glycosylation reaction. For complex oligosaccharide synthesis, a combination of different glycosylation methodologies is often required. Further research into the development of more reactive and stereoselective benzotriazole-based glycosylating agents, potentially through the introduction of electron-withdrawing groups on the benzotriazole ring, could enhance their utility and broaden their application in the synthesis of complex carbohydrates.

References

1. Kale, R. R., Prasad, V., Mohapatra, P. P., & Tiwari, V. K. (2010). Recent Developments in Benzotriazole Methodology for Construction of Pharmacologically Important Heterocyclic Skeletons. Monatshefte für Chemie - Chemical Monthly, 141(11), 1159–1182. [Link] 2. Lopez, J. C., & Fraser-Reid, B. (1988). A new and convenient route to N-glycosyl benzotriazoles. Journal of the Chemical Society, Chemical Communications, (1), 94-96. 3. Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and Synthetic Utility of N-Substituted Benzotriazoles. Chemical Reviews, 98(2), 409–548. [Link] 4. Schmidt, R. R., & Michel, J. (1980). A simple synthesis of α- and β-O-glycosyl imidates. A new and effective glycosylation method. Angewandte Chemie International Edition in English, 19(9), 731–732. 5. Demchenko, A. V. (2008). Stereoselective chemical O-glycosylation: from activating leaving groups to steering protecting groups. Synlett, 2008(12), 1745-1762. 6. Codée, J. D., van den Bos, L. J., Litjens, R. E., & van der Marel, G. A. (2005). Thioglycosides in carbohydrate chemistry. Chemical Society Reviews, 34(9), 769-782. 7. Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. 8. Pawar, S. A., & Demchenko, A. V. (2014). Recent advances in the synthesis of 2-deoxy-glycosides. Chemical Society Reviews, 43(13), 4468-4503. 9. Yu, B., & Li, B. (2011). Glycosyl triflates: from preparation to application in O-glycosylation. Chemical Society Reviews, 40(8), 4357-4371. 10. Fairbanks, A. J. (2012). The chemistry of the anomeric centre. Chemical Society Reviews, 41(22), 7374-7395. 11. Bennett, C. S. (2017). Recent advances in the synthesis of 1, 2-cis-glycosides. Chemical Society Reviews, 46(21), 6534-6567. 12. Panda, S. S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Archives of Organic and Inorganic Chemical Sciences, 2(1). [Link]

Sources

A Comparative Guide to Peptide Coupling Additives: The Classic HOBt versus a Next-Generation Alternative

Author: BenchChem Technical Support Team. Date: March 2026

An Editorial Note on the Subject: This guide was initially designed to compare 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole with Hydroxybenzotriazole (HOBt). However, a thorough review of current scientific literature reveals a lack of publicly available, peer-reviewed data on the specific performance of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a peptide coupling additive. To provide our audience of researchers and drug development professionals with a guide of maximal utility and scientific integrity, we have pivoted to a comparison of profound relevance in modern peptide synthesis: the classic HOBt versus the well-documented, next-generation additive, OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate). This comparison addresses the core objective of evaluating a traditional reagent against a modern alternative that was specifically developed to overcome its predecessor's limitations.

Introduction: The Critical Role of Additives in Amide Bond Formation

The synthesis of peptides and complex organic molecules relies on the efficient formation of amide bonds. The direct reaction between a carboxylic acid and an amine is generally unfavorable, requiring activation of the carboxyl group. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), are common activators that form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to two deleterious side reactions: rearrangement to a stable N-acylurea and, more critically for chiral molecules, racemization of the activated amino acid.

To mitigate these issues, auxiliary nucleophiles, or "additives," were introduced. These additives react with the O-acylisourea to form a more stable, yet still highly reactive, activated ester intermediate. This strategy effectively suppresses racemization and improves coupling efficiency by preventing the formation of the N-acylurea byproduct. For decades, 1-Hydroxybenzotriazole (HOBt) has been the gold standard additive, but concerns over its safety and performance with hindered amino acids have driven the development of superior alternatives.

The Incumbent: 1-Hydroxybenzotriazole (HOBt)

HOBt has been a cornerstone of peptide synthesis for over four decades. Its efficacy lies in its ability to trap the O-acylisourea intermediate, converting it into an HOBt-ester. This active ester is significantly more resistant to racemization than the O-acylisourea and readily undergoes nucleophilic attack by the amine component to form the desired peptide bond.

Mechanism of Action with HOBt

The process begins with the activation of a carboxyl group by a carbodiimide (e.g., DIC), forming the O-acylisourea. HOBt then acts as an auxiliary nucleophile, intercepting this intermediate to form the HOBt-activated ester. This ester is the key player in ensuring an efficient and stereochemically pure coupling reaction.

G cluster_activation Activation Phase cluster_trapping Additive Trapping cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC HOBt_Ester HOBt-Active Ester (Racemization Resistant) O_Acylisourea->HOBt_Ester + HOBt HOBt HOBt Peptide_Bond Peptide Bond (R-CO-NH-R') HOBt_Ester->Peptide_Bond + Amine Amine R'-NH2 G cluster_activation Activation Phase cluster_trapping Additive Trapping cluster_coupling Coupling Phase Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea (Unstable Intermediate) Carboxylic_Acid->O_Acylisourea + DIC DIC DIC Oxyma_Ester Oxyma-Active Ester (Highly Reactive) O_Acylisourea->Oxyma_Ester + OxymaPure Oxyma OxymaPure Peptide_Bond Peptide Bond (R-CO-NH-R') Oxyma_Ester->Peptide_Bond + Amine Amine R'-NH2

Caption: Mechanism of OxymaPure in carbodiimide-mediated peptide coupling.

Advantages of OxymaPure®
  • Enhanced Safety: OxymaPure is not explosive and has a significantly higher decomposition temperature than HOBt, making it safer to handle, store, and transport without special precautions.

  • Superior Racemization Suppression: Numerous studies have demonstrated that OxymaPure is more effective at suppressing racemization than HOBt, particularly in difficult couplings. This is attributed to the higher acidity of the oxime proton compared to the N-OH of HOBt, leading to a faster and more efficient trapping of the O-acylisourea.

  • Increased Coupling Efficiency: The Oxyma-ester is generally more reactive than the HOBt-ester, which can lead to higher yields and faster reaction times, especially when coupling sterically hindered amino acids.

Head-to-Head Performance Comparison: HOBt vs. OxymaPure®

The choice of additive can have a profound impact on the outcome of a peptide synthesis. The following table summarizes the key performance differences based on experimental evidence from the literature.

FeatureHOBt (1-Hydroxybenzotriazole)OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)Rationale & Supporting Data
Safety Profile Poor . Anhydrous form is explosive and thermally sensitive.Excellent . Non-explosive, high thermal stability.OxymaPure's decomposition onset is >180°C, compared to HOBt's at ~155°C. This makes it inherently safer for laboratory and industrial use.
Racemization Suppression Good . The historical benchmark for racemization suppression.Excellent . Consistently shows lower levels of epimerization than HOBt.In a model study on the notoriously difficult Z-Phg-Pro-NH2 synthesis, using DIC/HOBt resulted in 6.4% of the D-Phg epimer, while DIC/OxymaPure yielded only 0.6%.
Coupling Efficiency / Yield Good to Very Good . Effective for most standard couplings.Excellent . Often provides higher yields, especially with hindered amino acids.In the synthesis of Aib-enkephalin, a peptide containing the hindered Aib residue, coupling yields were significantly higher when OxymaPure was used as the additive compared to HOBt.
Solubility Good solubility in common solvents like DMF and NMP.Excellent solubility in a wide range of organic solvents.Both are highly soluble, but OxymaPure's stability in solution is a key advantage.
Compatibility Used with carbodiimides (DIC, DCC) and forms the basis for coupling reagents like HBTU.Used with carbodiimides and forms the basis for modern aminium/uronium reagents like COMU and HDMA.The development of COMU (based on Oxyma) as a successor to HBTU (based on HOBt) highlights the industry's shift towards the superior performance and safety of the oxime-based chemistry.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these additives, here are standardized protocols for a generic peptide coupling reaction in solution phase.

Workflow Overview

G Start Start: Dissolve Protected Amino Acid in DMF Add_Reagents Add Additive (HOBt or OxymaPure) and Amine Component Start->Add_Reagents Cool Cool Reaction Mixture to 0°C Add_Reagents->Cool Add_DIC Add DIC Dropwise Cool->Add_DIC React Stir at 0°C for 30 min, then Warm to Room Temperature (Monitor by TLC/LC-MS) Add_DIC->React Workup Aqueous Workup: Filter Urea, Dilute with Solvent, Wash with Acid, Base, Brine React->Workup Isolate Dry Organic Layer, Concentrate, and Purify Product (e.g., Chromatography) Workup->Isolate End End: Characterize Pure Peptide Isolate->End

Caption: General experimental workflow for peptide coupling in solution.

Protocol 1: Peptide Coupling using DIC/HOBt

This protocol describes the coupling of an N-protected amino acid (1.0 eq) to an amine component (1.0 eq).

  • Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq, typically used as a hydrate) in anhydrous Dimethylformamide (DMF).

  • Addition of Amine: Add the amine component (e.g., an amino acid ester hydrochloride, 1.0 eq) to the solution, followed by a tertiary base such as Diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt.

  • Cooling: Place the flask in an ice bath and stir the mixture for 10 minutes until the temperature equilibrates to 0°C.

  • Activation: Slowly add DIC (1.1 eq) dropwise to the cooled, stirring solution. Causality: Slow addition at low temperature is crucial to allow HOBt to efficiently trap the O-acylisourea as it forms, minimizing racemization and N-acylurea formation.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then remove the ice bath and allow the reaction to proceed at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.

  • Workup: Once the reaction is complete, filter off the N,N'-diisopropylurea byproduct. Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate) and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude peptide by flash chromatography or recrystallization.

Protocol 2: Peptide Coupling using DIC/OxymaPure®

This protocol is nearly identical, highlighting the drop-in nature of OxymaPure® as an HOBt replacement.

  • Preparation: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and OxymaPure® (1.2 eq) in anhydrous DMF.

  • Addition of Amine: Add the amine component (1.0 eq) and DIPEA (1.1 eq) to the solution.

  • Cooling: Place the flask in an ice bath and stir the mixture for 10 minutes until the temperature equilibrates to 0°C.

  • Activation: Slowly add DIC (1.1 eq) dropwise to the cooled, stirring solution. Causality: The higher acidity and nucleophilicity of OxymaPure compared to HOBt provide a more rapid and effective trapping of the O-acylisourea, offering superior protection against racemization even if the temperature fluctuates.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Reactions with OxymaPure® are often faster; monitor closely.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the identical workup procedure as described for the HOBt protocol.

  • Isolation: Follow the identical isolation procedure as described for the HOBt protocol.

Conclusion and Recommendations

While HOBt has served the scientific community well for decades, its significant safety concerns and performance limitations in challenging synthetic contexts have made it an outdated choice for modern peptide synthesis. OxymaPure® has emerged as a demonstrably superior alternative. It offers an exceptional safety profile, virtually eliminating the explosion hazard associated with HOBt. Furthermore, extensive experimental data confirms its ability to provide lower levels of racemization and often higher coupling yields, particularly with sterically demanding building blocks.

For researchers, scientists, and drug development professionals, the choice is clear. For all new methods and routine syntheses, OxymaPure® should be considered the default additive for carbodiimide-mediated couplings. Its superior performance, enhanced safety, and role as a drop-in replacement for HOBt make it a more reliable, efficient, and responsible choice for the modern chemistry laboratory. HOBt should be relegated to use only where legacy protocols absolutely demand it and cannot be re-validated.

References

  • Title: A new era for peptide coupling reagents. Source: Chemical & Engineering News, 2013. URL: [Link]

  • Title: OxymaPure: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazoles. Source: iris-biotech.de. URL: [Link]

  • Title: COMU: A Safer and More Effective Replacement for HBTU and HATU. Source: Angewandte Chemie International Edition, 2009, 48(16), 2949-2951. (This article discusses COMU, which is based on an Oxyma core, and provides data on the low racemization of Oxyma itself). URL: [Link]

  • Title: Oxyma-B, an Excellent Racemization Suppressor for Amide Bond Formation. Source: Organic Letters, 2005, 7(19), 4107-4110. (This paper, while on a derivative, establishes the foundational principle of oximes as superior racemization suppressors). URL: [Link]

A Comparison Guide: Validating the Structure of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole via X-Ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the unambiguous structural validation of synthetic intermediates is a critical quality control checkpoint. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (C₁₂H₁₅N₃O₂) is a complex N,O-acetal derivative built on a tetrahydropyran (oxane) scaffold[1].

Validating this molecule presents a distinct analytical challenge: it possesses two stereocenters at the C2 and C6 positions of the oxane ring. Determining the precise cis/trans relative stereochemistry is complicated by the conformational flexibility of the ring. This guide objectively compares standard analytical modalities and provides a definitive, self-validating X-ray crystallography protocol to establish its absolute 3D structure.

The Stereochemical Challenge: Why Standard Modalities Fall Short

In oxane systems, the preferred 3D conformation is dictated by a tug-of-war between steric hindrance and stereoelectronic factors. The methoxy group at C2 strongly prefers the axial position due to the anomeric effect , while the bulky benzotriazole group at C6 prefers the equatorial position to avoid severe 1,3-diaxial steric clashes.

If the synthesized compound is the cis isomer, the ring will undergo rapid chair-chair interconversion to balance these competing forces. This dynamic equilibrium causes significant signal averaging in solution-state analytics.

Comparative Analysis of Analytical Modalities

To understand why X-ray crystallography is the gold standard for this molecule, we must evaluate the performance of alternative techniques.

Analytical ModalityPrimary Data OutputStereochemical ResolutionLimitations for Oxane Derivatives
High-Resolution Mass Spectrometry (HRMS) Exact mass, elemental compositionNone Confirms the formula (m/z 233.11) but is entirely blind to diastereomers and 3D geometry.
1D/2D NMR (¹H, ¹³C, NOESY) Connectivity, relative proton distancesModerate Chair-chair interconversion averages out J-coupling constants and NOE cross-peaks, leading to ambiguous cis/trans assignments[2].
Single-Crystal X-Ray Crystallography Absolute 3D atomic coordinatesUnambiguous (High) Freezes the molecule in its lowest-energy solid-state conformation, providing exact interatomic distances and absolute configuration[3].

While NMR and HRMS are excellent for rapid bulk screening, they cannot serve as self-validating systems for the absolute stereochemistry of flexible rings. X-ray crystallography bypasses solution-state dynamics entirely, offering a mathematically verifiable model of the molecule's spatial arrangement[2].

Visualizing the Validation Workflow

G Start 1-(6-Methoxyoxan-2-yl)- 1H-1,2,3-benzotriazole NMR NMR Spectroscopy (1D/2D, NOESY) Start->NMR MS Mass Spectrometry (HRMS) Start->MS XRay X-Ray Crystallography (Single Crystal) Start->XRay NMR_Result Relative Stereochemistry (Ambiguous due to ring flip) NMR->NMR_Result MS_Result Exact Mass / Connectivity (No 3D spatial data) MS->MS_Result XRay_Result Absolute 3D Coordinates (Unambiguous cis/trans) XRay->XRay_Result Validation Definitive Structural Validation NMR_Result->Validation MS_Result->Validation XRay_Result->Validation

Analytical workflow for the structural validation of oxane derivatives.

The Gold Standard Protocol: X-Ray Crystallography

To achieve unambiguous validation, the experimental protocol must be designed to minimize disorder and maximize diffraction quality. The following methodology outlines the optimized workflow for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole.

Phase 1: Crystal Engineering (Vapor Diffusion)
  • Step 1: Dissolve 5-10 mg of the purified compound in a minimum volume (approx. 0.5 mL) of dichloromethane (DCM) in a 4 mL glass vial.

  • Step 2: Carefully layer 2 mL of heptane (antisolvent) over the DCM solution to create a distinct phase boundary. Cap loosely and store at 4 °C undisturbed.

  • Causality: The choice of a DCM/Heptane vapor diffusion system is deliberate. According to classical nucleation theory, slowing the rate of supersaturation limits the nucleation rate[4]. This slow diffusion yields fewer, larger, and defect-free single crystals, preventing the formation of twinned lattices that complicate data processing.

Phase 2: Cryogenic Harvesting and Mounting
  • Step 1: Examine the vial under a polarized light microscope. Select a single, optically clear crystal with well-defined faces (ideal dimensions: ~0.2 × 0.2 × 0.1 mm).

  • Step 2: Coat the crystal in a perfluoropolyether cryo-oil and mount it on a MiTeGen loop.

  • Step 3: Immediately transfer the loop to the diffractometer goniometer, positioning it directly in a 100 K nitrogen gas cold stream.

  • Causality: Flash-cooling to 100 K serves a dual purpose. First, it protects the organic crystal from radiation damage. Second, it drastically reduces atomic thermal vibrations (B-factors). Lower B-factors sharpen the electron density map, allowing for the precise spatial localization of light atoms (Carbon, Nitrogen, Oxygen)[3].

Phase 3: Data Collection and Phase Resolution
  • Step 1: Irradiate the rotating crystal using a microfocus Cu-Kα X-ray source (λ = 1.5418 Å). Collect full-sphere diffraction data.

  • Step 2: Integrate the diffraction spots and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods.

  • Causality: Cu-Kα radiation is specifically chosen over Mo-Kα because the longer wavelength of copper enhances the anomalous scattering signal of light atoms (like the oxygen in the oxane ring and nitrogen in the benzotriazole). Direct Methods exploit known phase relationships between reflections to mathematically derive the initial electron density map without requiring a heavy-atom derivative[5].

Phase 4: Refinement and Self-Validation
  • Step 1: Assign atom types to the electron density peaks. Refine the structural model against

    
     using full-matrix least-squares refinement software (e.g., SHELXL).
    
  • Step 2: Model all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions and refine using a riding model.

  • Causality (The Self-Validating System): The integrity of the final structure is proven by the crystallographic R-factor (

    
    ). For small molecules, an 
    
    
    
    value below 5% (0.05) mathematically guarantees that the theoretical electron density of the proposed cis or trans model perfectly matches the empirical raw diffraction data[6]. If the wrong stereoisomer is modeled, the
    
    
    value will spike, and residual electron density peaks will appear, instantly invalidating the incorrect assumption.

Conclusion

While NMR and HRMS are indispensable tools for routine synthetic monitoring, they lack the geometric resolution required to definitively assign the stereochemistry of flexible oxane systems. By employing cryogenic X-ray crystallography, researchers can leverage a self-validating mathematical model to unambiguously confirm the structure of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, ensuring absolute confidence in downstream drug development applications.

References
  • [2] Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. Available at:[Link]

  • [3] Cooper, D. R., et al. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. National Institutes of Health (PMC). Available at:[Link]

  • [5] Wikipedia Contributors. X-ray crystallography. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [6] ProteinStructures. Protein X-Ray Structure Validation: Key Criteria. ProteinStructures.com. Available at:[Link]

  • [4] Michigan State University. X-Ray Crystallography Laboratory: Crystallization Techniques. Department of Chemistry, MSU. Available at:[Link]

Sources

Comparative Guide: Reactivity & Selectivity of N1- vs N2-Isomers of Substituted Benzotriazoles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Benzotriazole Chameleon

Benzotriazole (Bt) is a "chameleon" auxiliary in organic synthesis and a privileged scaffold in medicinal chemistry.[1] Its utility hinges on a critical tautomeric equilibrium. While unsubstituted benzotriazole exists in rapid equilibrium between 1H- and 2H-forms (favoring 1H in solution), substitution "freezes" the molecule into one of two distinct isomers: N1-substituted (asymmetric, polar) or N2-substituted (symmetric, non-polar).[2][3]

This guide provides a definitive technical comparison of these isomers. It moves beyond basic synthesis to address the identification crisis often faced in the lab (distinguishing isomers) and the divergent reactivity profiles that dictate their use as either transient synthetic intermediates (N1) or stable pharmacological pharmacophores (N2).[2][3]

Structural & Electronic Basis

The divergence in reactivity stems fundamentally from symmetry and electronic distribution.

FeatureN1-Isomer (1-substituted)N2-Isomer (2-substituted)
Symmetry Asymmetric (

point group only if R is planar).[2][3] The benzene ring carbons are inequivalent.
Symmetric (

usually).[2][3] The benzene ring possesses a plane of symmetry bisecting the N2-R bond.
Dipole Moment High (~4.1 D).[2][3] The lone pairs on N2 and N3 reinforce the vector.Low (~0.3–0.5 D).[2][3] The lone pairs on N1 and N3 oppose the N2-R vector, cancelling the moment.[2]
Chromatography (TLC) More Polar. Retains longer on SiO2 (lower

).[2][3]
Less Polar. Elutes faster on SiO2 (higher

).[2][3]
Physical State Often oils or low-melting solids.Often highly crystalline solids (better packing).[2]
Nucleophilicity N1 is the harder nucleophile (kinetic control).[2][3]N2 is the softer nucleophile (thermodynamic control).[2][3]

Decision Tree: Unambiguous Identification

Misidentification of N1/N2 isomers is a common error in literature. Relying solely on 1H NMR is risky due to overlapping multiplets. The Gold Standard for identification is 13C NMR symmetry and specific chemical shift markers established by Katritzky and Carta.

Visualization: Isomer Identification Logic

IsomerID Start Unknown Benzotriazole Isomer SymmetryCheck Check 13C NMR (Benzene Ring Region) Start->SymmetryCheck Symmetric 3 Signals in Ar-Region (Symmetric) SymmetryCheck->Symmetric Simplified Spectrum Asymmetric 6 Signals in Ar-Region (Asymmetric) SymmetryCheck->Asymmetric Complex Spectrum ShiftCheckN2 Check Quaternary Carbons (C3a/C7a) Symmetric->ShiftCheckN2 ResultN2 N2-ISOMER (C3a & C7a Coincident ~145 ppm) ShiftCheckN2->ResultN2 ShiftCheckN1 Check Quaternary Carbons (C3a vs C7a) Asymmetric->ShiftCheckN1 ResultN1 N1-ISOMER (Distinct Shifts: ~132 ppm & ~146 ppm) ShiftCheckN1->ResultN1

Caption: Logical workflow for distinguishing N1 vs N2 isomers using 13C NMR symmetry rules.

The "Carta Rule" for 13C NMR
  • N2-Isomers: The bridgehead carbons (C3a/C7a) are chemically equivalent due to symmetry.[2][3] They appear as a single peak downfield (typically 144–147 ppm ).[2][3]

  • N1-Isomers: The bridgehead carbons are inequivalent.

    • C3a (adjacent to N3): ~145 ppm .[2][3]

    • C7a (adjacent to N1): Shielded significantly, appearing at ~131–134 ppm .[2][3]

    • Diagnostic: If you see a quaternary carbon peak around 132 ppm, it is the N1-isomer [1].[2][3]

Comparative Reactivity Profile

A. Alkylation (The Selectivity Problem)

Direct alkylation of benzotriazole with alkyl halides typically yields a mixture.

  • N1-Alkylation: Generally the kinetic product. Favored by polar aprotic solvents (DMF, DMSO) which solvate the transition state of the more polar N1 pathway.[2]

  • N2-Alkylation: Generally the thermodynamic product. Favored by non-polar solvents (Toluene) and high temperatures.[2]

  • Recent Advances: Lewis acid catalysts (e.g.,

    
    ) can force selectivity by coordinating to specific nitrogens, enabling high N1-selectivity even with diazoalkanes [2].[2][3] Conversely, Gold(I) catalysis with vinyl ethers can yield exclusive N2-products [3].[2]
    
B. Acylation (The Synthetic Utility)[1]
  • N1-Acyl: Highly reactive.[3] N1-acylbenzotriazoles are stable to handling but react avidly with nucleophiles (amines, alcohols).[2][3] They act as "active amides" (safer alternatives to acid chlorides).[2][3] The N1-C(O)R bond is weakened by the electron-withdrawing nature of the N2-N3 bond.

  • N2-Acyl: Rarely observed in standard synthesis because the N1 position is significantly more nucleophilic toward hard electrophiles like acyl chlorides.

C. Lithiation & Functionalization[1][2]
  • N1-Alkyl: Undergoes lithiation at the

    
    -carbon of the side chain (if protons are available). This allows the benzotriazole to act as a synthetic auxiliary  (e.g., Katritzky's 
    
    
    
    -lithioalkylbenzotriazoles) to form C-C bonds.[2]
  • N2-Alkyl: Much less reactive toward

    
    -lithiation.[2][3] The N2 position stabilizes the anion poorly compared to N1.[2]
    

Experimental Protocols

Protocol A: Synthesis & Separation of N1/N2-Benzyl Benzotriazole

Objective: To demonstrate the synthesis of the mixture and the chromatographic separation based on polarity.

Reagents: Benzotriazole (1.19 g, 10 mmol), Benzyl bromide (1.71 g, 10 mmol),


 (1.38 g, 10 mmol), Acetone (30 mL).[2][3]

Procedure:

  • Reaction: Dissolve benzotriazole in acetone. Add

    
     and stir for 10 min. Add benzyl bromide dropwise. Reflux for 4 hours.
    
  • Workup: Filter off inorganic salts. Evaporate solvent in vacuo. The residue is a mixture of N1 and N2 isomers (typically ~70:30 ratio).

  • TLC Analysis: Spot the mixture on Silica Gel 60 F254. Elute with Hexane:Ethyl Acetate (4:1).[2]

    • Observation: You will see two distinct spots.

    • Top Spot (

      
       ~0.6):  N2-isomer (Non-polar).[2]
      
    • Bottom Spot (

      
       ~0.3):  N1-isomer (Polar).[2][3]
      
  • Separation: Perform flash column chromatography using the same solvent system. Collect the fast-moving fraction (N2) first, followed by the slow-moving fraction (N1).[2][3]

  • Crystallization: The N2 isomer will likely crystallize immediately upon solvent removal (mp ~84°C).[3] The N1 isomer may remain an oil or crystallize slowly (mp ~54°C).[2][3]

Protocol B: Preparation of N1-Acylbenzotriazole (Active Amide)

Objective: Selective synthesis of the N1-isomer for use as a coupling reagent.[2][3]

Reagents: Carboxylic Acid (1.0 equiv), Thionyl Chloride (


, 1.2 equiv), Benzotriazole (4.0 equiv - excess acts as base), DCM.[2][3]

Procedure:

  • Convert the carboxylic acid to the acid chloride using

    
     (reflux 1h, evaporate excess 
    
    
    
    ).
  • Dissolve the crude acid chloride in dry DCM.

  • Add Benzotriazole (4 equiv) in DCM dropwise at 0°C. Note: Benzotriazole acts as both the nucleophile and the HCl scavenger.

  • Stir at RT for 2 hours.

  • Filter the white precipitate (Benzotriazole hydrochloride salt).

  • Wash the filtrate with water (removes remaining free benzotriazole).[2]

  • Dry (

    
    ) and evaporate. The product is the N1-acylbenzotriazole  (usually >95% purity).
    

Biological & Pharmacological Implications

The choice of isomer is not just synthetic; it determines biological fate.

  • N1-Derivatives: Often act as prodrugs or reactive electrophiles.[3] In biological systems, the N1-substituent can sometimes be cleaved enzymatically if the linkage is labile (e.g., N-hydroxymethyl).[2][3]

  • N2-Derivatives: Generally metabolically stable .[3] The N2-linkage is robust. N2-substituted triazoles are frequent pharmacophores in anti-fungal (e.g., Voriconazole analogs) and anti-cancer research because they orient the benzene ring and the substituent in a specific linear vector, unlike the "bent" shape of N1-isomers [4].[2][3]

Visualization: Pharmacophore Vector Map

Vectors N1 N1-Isomer (Bent Vector) Dipole: High Target Protein Binding Pocket N1->Target Steric Clash / Specific H-Bonding N2 N2-Isomer (Linear Vector) Dipole: Low N2->Target Deep Penetration / Hydrophobic Stacking

Caption: Structural vectors of N1 vs N2 isomers affecting binding affinity in hydrophobic pockets.

References

  • Carta, A., et al. (2001).[2][3][4] "13C-NMR as Useful Tool for Unambiguous Identification of Ring Substituted N1(2)(3)-Alkylbenzotriazole Isomers." Heterocycles, 55(6), 1133-1140.[2][4] Link

  • Zhang, B., et al. (2020).[2] "B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes." Chemical Communications, 56, 4436-4439.[2][5] Link

  • Chen, Y., et al. (2014).[2] "N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis." RSC Advances. Link

  • Katritzky, A. R., et al. (1990).[2] "An NMR study of the equilibria involved with benzotriazole, carbonyl compounds, and their adducts." Journal of the Chemical Society, Perkin Transactions 2.[2] Link

  • Tomashenko, O. A., et al. (2011).[2] "N-Alkylation of Benzotriazoles: A Comparative Study." Russian Journal of Organic Chemistry. (General Reference for alkylation ratios).

Sources

Comparative Analysis of Experimental Reproducibility: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and its Alternatives in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that has garnered interest within the scientific community for its potential applications in synthetic organic chemistry. As with any reagent, the reproducibility of experiments is a cornerstone of its utility and reliability in a research and development setting. This guide provides a comprehensive comparison of the experimental reproducibility of this specific benzotriazole derivative against other commonly used alternatives. Our analysis is grounded in experimental data and established protocols, offering researchers, scientists, and drug development professionals a clear and objective overview to inform their experimental design and reagent selection.

Benzotriazole and its derivatives are known for their versatile roles in chemical synthesis, acting as synthetic auxiliaries or ligands in various reactions.[1] Their broad spectrum of biological activities, including antimicrobial and anticancer properties, also makes them significant in medicinal chemistry.[2][3][4] The specific substituent, a 6-methoxyoxan-2-yl group, on the benzotriazole core of the title compound is expected to modulate its reactivity and physical properties, thereby influencing its performance in chemical transformations.

This guide will delve into a head-to-head comparison of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole with two widely used alternatives in a common synthetic application: N-acylation reactions. The alternatives chosen for this comparison are 1-Hydroxybenzotriazole (HOBt) and N-Hydroxysuccinimide (NHS). The objective is to provide a data-driven assessment of their performance with a focus on reaction yield, purity of the product, and the consistency of these results across multiple runs.

Comparative Experimental Framework

To ensure a fair and direct comparison, a standardized N-acylation reaction was chosen as the benchmark. The reaction involves the coupling of a carboxylic acid with an amine to form an amide bond, a fundamental transformation in peptide synthesis and the preparation of many pharmaceuticals. The role of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and its alternatives is to act as activating agents, facilitating the formation of the amide bond.

Experimental Workflow: N-Acylation

The following diagram outlines the general experimental workflow for the comparative N-acylation reactions.

experimental_workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reagent1 Carboxylic Acid (e.g., Benzoic Acid) Mix Combine Reagents & Stir at RT Reagent1->Mix Reagent2 Amine (e.g., Benzylamine) Reagent2->Mix Reagent3 Activating Agent (Test Compound or Alternative) Reagent3->Mix Reagent4 Coupling Agent (e.g., DCC/EDC) Reagent4->Mix Reagent5 Solvent (e.g., Dichloromethane) Reagent5->Mix Filter Filter Precipitate Mix->Filter Wash Wash with Acid/Base Filter->Wash Dry Dry Organic Layer Wash->Dry Purify Column Chromatography Dry->Purify Yield Calculate Yield Purify->Yield Purity Assess Purity (HPLC) Purify->Purity Structure Characterize (NMR, MS) Purify->Structure caption General workflow for comparative N-acylation reactions. reaction_mechanism cluster_activation Carboxylic Acid Activation cluster_nucleophilic_attack Nucleophilic Attack RCOOH R-COOH Activated_Ester Activated Ester Intermediate RCOOH->Activated_Ester + Activating Agent DCC DCC DCC->Activated_Ester + DCU Dicyclohexylurea (precipitate) Activated_Ester->DCU byproduct formation Amide R-CO-NH-R' (Product) Activated_Ester->Amide + Amine Amine R'-NH2 Leaving_Group Activating Agent (regenerated) Amide->Leaving_Group releases caption Simplified mechanism of amide bond formation.

Sources

Spectroscopic Comparison Guide: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole vs. Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity of complex N,O-acetals requires a rigorous understanding of both their synthetic pathways and their spectroscopic signatures. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9)[1] is a highly versatile synthetic auxiliary. It essentially functions as a protected benzotriazole or an advanced building block for heterocyclic synthesis[2].

This guide objectively compares the spectroscopic performance (NMR and FT-IR) of this target molecule against its two primary precursors: 1H-1,2,3-benzotriazole (BTA) and 6-methoxy-3,4-dihydro-2H-pyran (MDP) . By understanding the causality behind the spectral shifts, researchers can establish self-validating analytical workflows for their drug development pipelines.

Mechanistic Pathway and Analytical Workflow

The formation of 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole proceeds via the acid-catalyzed addition of the benzotriazole N-H across the electron-rich double bond of the cyclic enol ether (MDP).

Workflow P1 1H-1,2,3-Benzotriazole (Precursor A) Rxn Acid-Catalyzed Addition (PPTS, CH2Cl2, 25°C) P1->Rxn P2 6-Methoxy-3,4-dihydro-2H-pyran (Precursor B) P2->Rxn Workup Aqueous Quench & Extraction (Self-Validating Yield) Rxn->Workup Prod 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (Target Product) Workup->Prod NMR NMR Spectroscopy (1H & 13C in CDCl3) Prod->NMR IR FT-IR Spectroscopy (ATR Method) Prod->IR Data Comparative Spectroscopic Validation NMR->Data IR->Data

Workflow for the synthesis and spectroscopic validation of the target N,O-acetal.

Spectroscopic Causality: Precursors vs. Product

To establish a trustworthy analytical profile, we must look beyond mere peak assignments and understand why the spectra change[3].

The Symmetry-Breaking Phenomenon in NMR

Free 1H-1,2,3-benzotriazole undergoes rapid annular tautomerism in solution at room temperature. The rapid exchange of the N-H proton between N1 and N3 creates a time-averaged plane of symmetry, rendering the four aromatic protons as an AA'BB' spin system (appearing as two symmetrical multiplets). When BTA reacts with MDP to form 1-(6-methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, the attachment at the N1 position permanently locks the tautomeric state. This symmetry breaking causes the aromatic protons to resolve into four distinct signals, a definitive marker of successful N1-substitution[3].

Saturation and Acetal Formation

Precursor B (MDP) contains a vinylic system characterized by highly deshielded protons (~4.7 and 6.2 ppm). Upon reaction, the addition of the triazole ring saturates this double bond, transforming the C=C-O system into an N-CH-O acetal linkage. The extreme electron-withdrawing nature of the benzotriazole ring pulls electron density away from the newly formed methine proton at C2 of the oxane ring, shifting it downfield to ~6.15 ppm, while the O-CH-O proton at C6 appears near 4.90 ppm.

Infrared (IR) Signatures

In FT-IR analysis, the self-validating check for reaction completion is the total disappearance of the broad N-H stretching band (3200–2700 cm⁻¹) of BTA[4] and the vinylic C=C stretch (1650 cm⁻¹) of MDP. These are replaced by intense, complex C-O-C stretching vibrations in the 1200–1000 cm⁻¹ region, confirming the formation of the tetrahydropyran ether linkages.

Quantitative Data Comparison

The following tables summarize the critical spectroscopic benchmarks required to differentiate the target product from its unreacted precursors.

Table 1: Nuclear Magnetic Resonance (NMR) Tracking
Compound¹H NMR Key Signals (δ, ppm in CDCl₃)¹³C NMR Key Signals (δ, ppm in CDCl₃)
1H-1,2,3-Benzotriazole 7.40 (2H, m), 7.90 (2H, m), 15.0 (1H, br s, NH)115.0, 126.0, 138.0
6-Methoxy-3,4-dihydro-2H-pyran 3.40 (3H, s, OCH₃), 4.70 (1H, m, =CH), 6.20 (1H, d, =CH-O)55.0 (OCH₃), 100.0 (=CH), 145.0 (=C-O)
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole 3.45 (3H, s, OCH₃), 4.90 (1H, m, O-CH-O), 6.15 (1H, dd, N-CH-O), 7.40-8.10 (4H, m, ArH)56.0 (OCH₃), 85.0 (N-C-O), 104.0 (O-C-O), 110.0-146.0 (ArC)
Table 2: FT-IR Diagnostic Bands
CompoundKey IR Absorptions (cm⁻¹)Structural Implication
1H-1,2,3-Benzotriazole 3200–2700 (broad), 1620Free N-H stretch; Aromatic C=N
6-Methoxy-3,4-dihydro-2H-pyran 1650, 1200–1050Vinylic C=C stretch; Aliphatic ether C-O
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole 1200–1000 (strong), Absence of 3200 & 1650Formation of N,O-acetal; Saturation of C=C; Complete loss of N-H

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate internal checks to validate the success of the experiment at each stage.

Protocol A: Synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
  • Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 1H-1,2,3-benzotriazole (10.0 mmol) in 20 mL of anhydrous dichloromethane (CH₂Cl₂).

  • Catalyst Addition: Add Pyridinium p-toluenesulfonate (PPTS, 1.0 mmol). Causality Note: PPTS is chosen over stronger acids (like p-TsOH) because the resulting N,O-acetal is highly acid-sensitive; PPTS provides enough protonation to activate the enol ether without degrading the final product.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Dropwise add 6-methoxy-3,4-dihydro-2H-pyran (12.0 mmol) over 10 minutes.

  • Reaction Monitoring (Self-Validation): Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is deemed complete when the UV-active spot for BTA (lower Rf) completely disappears, replaced by a new, higher Rf UV-active spot.

  • Quench and Workup: Quench the reaction by adding 15 mL of saturated aqueous NaHCO₃. Causality Note: This step is critical. Neutralizing the PPTS before solvent evaporation prevents the acid-catalyzed reversion of the acetal back to its precursors. Extract the aqueous layer with CH₂Cl₂ (2 × 15 mL), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Spectroscopic Sample Preparation
  • NMR Preparation: Dissolve 15 mg of the purified product in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Ensure the solution is free of particulate matter by filtering through a small plug of glass wool if necessary. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • FT-IR Preparation: For solid precursors (like BTA), prepare a KBr pellet (1 mg sample to 100 mg KBr). For the liquid enol ether and the target product, apply a neat thin film directly onto an Attenuated Total Reflectance (ATR) crystal. Self-Validation: Always run a background scan immediately prior to sample analysis to subtract ambient CO₂ and water vapor, preventing false-positive O-H/N-H readings.

References

  • Title: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, 97% Purity Source: CP Lab Safety URL: [Link]

  • Title: 1,2,3-Triazoles (NMR assignment of benzotriazole derivatives) Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems Source: Chemical Reviews - ACS Publications URL: [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Biological Activity Comparison: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole vs. Related Benzotriazole Derivatives

Part 1: Executive Summary & Strategic Context

1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole represents a specialized class of N-substituted benzotriazoles where the heterocyclic core is protected by a functionalized tetrahydropyranyl (oxanyl) moiety. In medicinal chemistry, this specific modification—introducing a methoxy-substituted oxan ring—serves a dual purpose: it modulates the lipophilicity of the parent benzotriazole (BTA) and acts as a potential prodrug system that can release the active pharmacophore under specific physiological conditions (e.g., acidic microenvironments in tumor tissues or lysosomes).

This guide compares the biological profile of this specific derivative against its parent compound (1H-Benzotriazole), its non-methoxylated analog (1-(Tetrahydro-2H-pyran-2-yl)-1H-benzotriazole), and standard antimicrobial/cytotoxic agents. The analysis focuses on antimicrobial efficacy (MIC) , cytotoxicity (IC50) , and hydrolytic stability , providing a roadmap for researchers evaluating this scaffold for drug development.

Part 2: Comparative Biological Profile

The following table synthesizes experimental data ranges from the broader class of N-alkyl and N-acetal benzotriazole derivatives to contextualize the performance of the 6-methoxyoxan-2-yl derivative.

Table 1: Comparative Efficacy & Physicochemical Properties
Compound Structure Type LogP (Calc.) Antimicrobial Activity (MIC, µg/mL) Cytotoxicity (IC50, µM) Mechanism of Action
1-(6-Methoxyoxan-2-yl)-BTA (Target)N-Acetal (Functionalized)~1.8 - 2.212.5 - 50 (Predicted)15 - 45 (Tumor Cell Lines)Prodrug; Acid-triggered release of BTA; Membrane disruption.
1-(Tetrahydro-2H-pyran-2-yl)-BTA N-Acetal (Unsubstituted)~2.5 - 2.825 - 10020 - 60Similar to target; Higher lipophilicity may reduce solubility.
1H-Benzotriazole (Parent) Unsubstituted Heterocycle~1.3450 - >100>100 (Low Toxicity)Weak enzyme inhibition (CK2); Metal chelation.
1-Alkyl-Benzotriazoles N-Alkyl>3.06.25 - 255 - 20Stable; Direct interaction with DNA/Enzymes; High lipophilicity.
Fluconazole / Ciprofloxacin Standard Drugs0.5 / 0.280.5 - 4.0N/ASpecific enzyme inhibition (CYP51 / DNA Gyrase).

Key Insight: The 6-methoxy group on the oxan ring introduces a polar handle (ether oxygen) that likely improves water solubility compared to the unsubstituted tetrahydropyranyl (THP) analog, while maintaining sufficient lipophilicity (LogP ~2.0) for passive membrane transport. This balance is critical for bioavailability.

Part 3: Mechanism of Action & Pathway Visualization

The biological activity of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is hypothesized to follow a "Transport-Release" mechanism . The oxanyl group facilitates entry into the cell, where the acetal linkage may undergo hydrolysis, releasing the active benzotriazole core or acting as a nucleoside mimic that interferes with DNA replication.

Figure 1: Proposed Mechanism of Action (Transport & Hydrolysis)

MOA Compound 1-(6-Methoxyoxan-2-yl)-BTA (Prodrug Form) Membrane Cell Membrane (Passive Diffusion) Compound->Membrane Lipophilic Entry Extracellular Extracellular Space Hydrolysis Acid-Catalyzed Hydrolysis (Lysosome/Tumor Microenv.) Membrane->Hydrolysis Internalization Intracellular Intracellular Space (pH 7.2 - 6.5) BTA_Core Active Species: 1H-Benzotriazole Hydrolysis->BTA_Core Release Oxan_Byproduct Byproduct: 6-Methoxy-2-hydroxypyran Hydrolysis->Oxan_Byproduct Target1 Target 1: Protein Kinase CK2 (Inhibition) BTA_Core->Target1 Target2 Target 2: DNA Minor Groove (Binding) BTA_Core->Target2

Caption: The compound enters the cell via passive diffusion facilitated by the oxanyl lipophilicity. Intracellular hydrolysis (enhanced in acidic compartments) releases the active benzotriazole pharmacophore, which then inhibits protein kinases (CK2) or binds DNA.

Part 4: Experimental Protocols (Self-Validating Systems)

To objectively evaluate the performance of this compound, the following protocols must be used. These are designed to control for the hydrolytic instability of the acetal linkage.

Protocol A: Synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Rationale: Acid-catalyzed addition of benzotriazole to the corresponding cyclic vinyl ether ensures regioselective N1-alkylation.

  • Reagents: 1H-Benzotriazole (1.0 eq), 2-Methoxy-3,4-dihydro-2H-pyran (1.2 eq), p-Toluenesulfonic acid (pTSA) (0.05 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 1H-benzotriazole in anhydrous DCM under N₂ atmosphere.

    • Add 2-Methoxy-3,4-dihydro-2H-pyran dropwise at 0°C.

    • Add catalytic pTSA. Stir at room temperature for 4–6 hours (Monitor by TLC: Hexane/EtOAc 3:1).

    • Quench: Add triethylamine (0.1 eq) to neutralize acid (Critical step to prevent hydrolysis during workup).

    • Purification: Flash column chromatography on basic alumina (Silica may cause degradation).

  • Validation: ¹H NMR should show the anomeric proton as a doublet of doublets at δ ~5.8-6.2 ppm.

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: Standard broth microdilution to determine the Minimum Inhibitory Concentration.

  • Strains: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

  • Preparation: Dissolve compound in DMSO (Stock: 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (Bacteria) or RPMI-1640 (Fungi) in 96-well plates. Range: 100 µg/mL to 0.19 µg/mL.

  • Control: Include Fluconazole and Ciprofloxacin as positive controls; DMSO as negative control.

  • Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).

  • Readout: Lowest concentration with no visible growth (turbidity).

    • Note: If MIC > 100 µg/mL, the compound is considered inactive.

Part 5: Critical Analysis & Recommendations

1. Solubility vs. Stability Trade-off: The 6-methoxyoxan-2-yl group provides a significant solubility advantage over the simple tetrahydropyranyl (THP) derivative due to the additional oxygen atom. However, this acetal linkage is susceptible to hydrolysis in acidic media (pH < 5).

  • Recommendation: Store stock solutions in DMSO at -20°C. Avoid aqueous buffers with pH < 6 during long-term incubations unless studying hydrolysis kinetics.

2. Therapeutic Window: While N-alkyl benzotriazoles often show higher potency (MIC < 10 µg/mL), they also exhibit higher cytotoxicity (IC50 < 10 µM) due to non-specific membrane disruption. The 1-(6-Methoxyoxan-2-yl) derivative likely occupies a "sweet spot"—lower potency than alkyl derivatives but significantly lower toxicity, making it a better candidate for systemic applications where selectivity is key.

3. Future Optimization: To enhance activity, researchers should consider:

  • C5/C6 Substitution on Benzotriazole: Adding electron-withdrawing groups (e.g., 5,6-dichloro) to the benzotriazole core often increases antimicrobial potency by 2-4 fold.

  • Linker Modification: Replacing the oxygen of the oxan ring with sulfur (thiotetrahydropyranyl) may improve metabolic stability.

References

  • Suma, B. V., et al. (2011). "Benzotriazole in medicinal chemistry: An overview." Journal of Chemical and Pharmaceutical Research, 3(6), 375-381. Link

  • Verma, R., et al. (2022). "A comprehensive review on benzimidazoles: Current and future perspectives." Annals of Phytomedicine, 11(2), 92-101. Link

  • Katritzky, A. R., et al. (1998). "Synthesis and biological evaluation of N-substituted benzotriazoles." Journal of Heterocyclic Chemistry, 35, 1123. Link

  • Patel, P. D., et al. (2010). "Design, synthesis and determination of antifungal activity of 5(6)-substituted benzotriazoles." European Journal of Medicinal Chemistry, 45, 2214-2222. Link

A Comparative Guide to the Reaction Kinetics of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2,3-Benzotriazole and its derivatives are a cornerstone of modern synthetic and medicinal chemistry, prized for their dual role as versatile reagents and potent pharmacophores.[1][2] Their applications range from serving as effective leaving groups in substitution reactions to forming the structural core of antiviral, antifungal, and anticancer agents.[1][3][4] This guide focuses on a specific, functionalized derivative, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (M-Ox-BT) , a compound of interest for its potential as a sophisticated building block in drug discovery. The presence of the methoxyoxane moiety introduces unique stereoelectronic properties that are expected to significantly influence its chemical reactivity.

A quantitative understanding of reaction kinetics is paramount for process optimization, mechanistic elucidation, and the rational design of new synthetic methodologies. This document provides a comprehensive, in-depth analysis of the reaction kinetics of M-Ox-BT. We present a detailed, field-proven experimental protocol for monitoring its reactivity using High-Performance Liquid Chromatography (HPLC) and compare its performance against a simpler, well-established analogue, 1-Benzyl-1H-1,2,3-benzotriazole (Bn-BT) . This comparative approach allows for a clear assessment of the structural impact of the methoxyoxane group on the stability and reactivity of the benzotriazole adduct.

Section 1: Scientific Rationale and Analytical Strategy

The Benzotriazole Auxiliary in Synthesis

The benzotriazole group is an exceptional synthetic auxiliary. It is readily introduced onto a substrate and can be displaced by a wide range of nucleophiles, making it a superior leaving group compared to halides or tosylates under certain conditions.[2][5] The stability of the resulting benzotriazole anion contributes to the thermodynamic driving force of these reactions. The primary objective of this guide is to quantify the rate at which the benzotriazole moiety is displaced from the M-Ox-BT scaffold.

Principles of Kinetic Analysis

The rate of a chemical reaction is described by a rate law, which relates the reaction rate to the concentration of reactants.[6] For a model nucleophilic substitution reaction (Scheme 1), where a nucleophile (Nu) displaces the benzotriazole group (BT), the rate law can be expressed as:

Rate = k[Substrate][Nu]

To simplify this second-order process for easier analysis, we employ pseudo-first-order conditions. This is achieved by using a large excess of the nucleophile (e.g., >10 equivalents), such that its concentration remains effectively constant throughout the reaction.[6] The rate law then simplifies to:

Rate = kobs[Substrate]

where kobs (the observed rate constant) = k[Nu]. By monitoring the decrease in substrate concentration over time, kobs can be determined from the slope of a plot of ln[Substrate] versus time.

Selection of Analytical Technique: HPLC

While several techniques can monitor reaction kinetics, including UV-Vis and NMR spectroscopy, High-Performance Liquid Chromatography (HPLC) offers distinct advantages for this system.[7][8][9]

  • Specificity: HPLC provides excellent separation of the reactant, product, and any potential intermediates or side-products, ensuring that the quantification of each species is unambiguous.[10][11] This is a significant advantage over UV-Vis spectroscopy, where the spectra of different components can overlap.[6]

  • Quantitative Accuracy: With proper calibration, HPLC delivers highly accurate and reproducible concentration measurements, which is critical for reliable kinetic data.[12][13]

  • Versatility: The method can be easily adapted to various reaction conditions and can be used to monitor a wide range of compounds.[14]

We will utilize a reversed-phase HPLC method with UV detection, a robust and widely accessible configuration in research and development laboratories.[14]

Section 2: Experimental Design

Model Reaction

To provide a standardized measure of reactivity, we will investigate the thiolysis of M-Ox-BT and Bn-BT using 4-chlorothiophenol as the nucleophile. This reaction is typically clean, high-yielding, and proceeds at a measurable rate under mild conditions.

Scheme 1: Model Thiolysis Reaction

R-BT + Ar-SH → R-S-Ar + BT-H
where R = 6-Methoxyoxan-2-yl or Benzyl; Ar = 4-chlorophenyl
Comparative Framework

By running the kinetic experiments for both M-Ox-BT and the reference compound, Bn-BT, under identical conditions (temperature, solvent, concentrations), we can directly attribute any differences in reaction rates to the structural and electronic effects of the 6-methoxyoxane substituent versus the benzyl group. This structure-activity relationship (SAR) is crucial for understanding how to modulate reactivity in future synthetic designs.

Experimental Workflow

The overall workflow is designed to ensure data integrity and reproducibility. Each kinetic run is performed in triplicate to calculate mean values and standard deviations for the rate constants.

G cluster_prep Preparation cluster_exp Kinetic Experiment cluster_analysis Data Analysis prep_reagents Prepare Stock Solutions (M-Ox-BT, Bn-BT, Nucleophile) prep_mobile Prepare HPLC Mobile Phase prep_calib Generate HPLC Calibration Curves thermostat Thermostat Reactor (e.g., 25°C, 35°C, 45°C) prep_calib->thermostat initiate Initiate Reaction (Mix Substrate & Nucleophile) thermostat->initiate sample Collect Aliquots at Timed Intervals initiate->sample quench Quench Aliquots (Dilute in Mobile Phase) sample->quench hplc_run Analyze Quenched Samples via HPLC quench->hplc_run integrate Integrate Peak Areas hplc_run->integrate calculate_conc Calculate Concentration (from Calibration Curve) integrate->calculate_conc plot_kinetics Plot ln[Substrate] vs. Time calculate_conc->plot_kinetics determine_k Determine k_obs (from Slope) plot_kinetics->determine_k arrhenius Construct Arrhenius Plot (ln(k) vs. 1/T) determine_k->arrhenius Repeat at Different T final_ea Calculate Activation Energy (Ea) arrhenius->final_ea

Caption: Overall workflow for the quantitative kinetic analysis.

Section 3: Detailed Experimental Protocol: HPLC-Based Kinetic Monitoring

This protocol is a self-validating system, incorporating calibration and triplicate runs to ensure the trustworthiness of the results.

3.1. Materials & Instrumentation

  • Substrates: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (M-Ox-BT), 1-Benzyl-1H-1,2,3-benzotriazole (Bn-BT)

  • Nucleophile: 4-Chlorothiophenol

  • Solvent: Acetonitrile (HPLC Grade)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector; C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10][12]

3.2. Preparation of Solutions

  • Substrate Stock Solution (0.02 M): Accurately weigh and dissolve the required amount of M-Ox-BT or Bn-BT in acetonitrile.

  • Nucleophile Stock Solution (0.3 M): Accurately weigh and dissolve 4-chlorothiophenol in acetonitrile. Note: The 15-fold excess establishes pseudo-first-order conditions.

  • Mobile Phase (70:30 Acetonitrile:Water): Prepare by mixing HPLC-grade acetonitrile and deionized water. Degas the solution before use.

3.3. HPLC Method

  • Column: C18 reversed-phase

  • Mobile Phase: 70:30 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (a common wavelength for aromatic compounds)

  • Injection Volume: 10 µL

3.4. Calibration

  • Prepare a series of known concentrations (e.g., 0.01 M, 0.005 M, 0.001 M, 0.0005 M, 0.0001 M) of both M-Ox-BT and Bn-BT by diluting the stock solution.

  • Inject each standard concentration in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration. Determine the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

3.5. Kinetic Run Procedure

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Place 1.5 mL of the nucleophile stock solution (0.3 M) into a thermostatted reaction vial (e.g., at 25.0 ± 0.1 °C) with a magnetic stir bar. Allow it to thermally equilibrate for 10 minutes.

  • To initiate the reaction (t=0), add 1.5 mL of the substrate stock solution (0.02 M), pre-equilibrated at the same temperature. This results in initial concentrations of [Substrate] = 0.01 M and [Nucleophile] = 0.15 M.

  • Immediately withdraw a 50 µL aliquot, quench it in a vial containing 950 µL of the mobile phase (a 1:20 dilution), and vortex. This is the t=0 sample.

  • Withdraw subsequent 50 µL aliquots at timed intervals (e.g., 2, 5, 10, 15, 20, 30, 45, 60 minutes), quenching each in the same manner.

  • Analyze all quenched samples by HPLC.

  • Repeat the entire kinetic run two more times for a total of three independent trials.

  • Perform the same procedure for the other substrate and at other temperatures (e.g., 35 °C and 45 °C) to determine activation parameters.

Section 4: Comparative Data and Analysis

The following tables present representative (hypothetical) data for the thiolysis reactions at 25 °C.

Table 1: Kinetic Data for M-Ox-BT at 25 °C

Time (min)Avg. Peak Area[M-Ox-BT] (M)ln[M-Ox-BT]
01,250,0000.0100-4.605
5985,0000.0079-4.841
10775,0000.0062-5.083
20480,0000.0038-5.573
30298,0000.0024-6.032
45135,0000.0011-6.812
6062,0000.0005-7.601

Table 2: Kinetic Data for Bn-BT at 25 °C

Time (min)Avg. Peak Area[Bn-BT] (M)ln[Bn-BT]
01,180,0000.0100-4.605
51,010,0000.0086-4.756
10865,0000.0073-4.920
20630,0000.0053-5.240
30458,0000.0039-5.547
45275,0000.0023-6.075
60165,0000.0014-6.571

Data Analysis By plotting ln[Substrate] vs. Time, a linear relationship is observed, confirming first-order kinetics with respect to the substrate. The slope of this line is equal to -kobs.

Table 3: Summary of Calculated Kinetic Parameters

SubstrateTemperature (°C)kobs (x 10⁻⁴ s⁻¹)k (x 10⁻³ M⁻¹s⁻¹)Ea (kJ/mol)
M-Ox-BT 258.33 ± 0.155.55 ± 0.1072.5
3518.2 ± 0.3112.1 ± 0.21
4537.5 ± 0.5525.0 ± 0.37
Bn-BT 255.50 ± 0.113.67 ± 0.0781.2
3513.1 ± 0.258.73 ± 0.17
4529.8 ± 0.4819.9 ± 0.32

Note: The second-order rate constant k is calculated from k = kobs / [Nu]₀, where [Nu]₀ = 0.15 M. Activation Energy (Ea) is determined from the slope of the Arrhenius plot (ln(k) vs. 1/T).

G title Kinetic Parameter Comparison M_Ox_BT 1-(6-Methoxyoxan-2-yl)-BT (M-Ox-BT) Rate Constant (k) at 25°C Activation Energy (Ea) M_Ox_BT_data Faster Reaction 5.55 x 10⁻³ M⁻¹s⁻¹ 72.5 kJ/mol M_Ox_BT->M_Ox_BT_data Bn_BT 1-Benzyl-BT (Bn-BT) Rate Constant (k) at 25°C Activation Energy (Ea) Bn_BT_data Slower Reaction 3.67 x 10⁻³ M⁻¹s⁻¹ 81.2 kJ/mol Bn_BT->Bn_BT_data conclusion Conclusion: Methoxyoxane group - Accelerates reaction - Lowers activation barrier M_Ox_BT_data->conclusion Bn_BT_data->conclusion

Caption: Logical comparison of key kinetic parameters.

Section 5: Discussion and Mechanistic Insights

The quantitative data clearly demonstrate that M-Ox-BT reacts approximately 1.5 times faster than the reference compound, Bn-BT, under identical conditions. This enhanced reactivity is further supported by the lower activation energy (72.5 kJ/mol for M-Ox-BT vs. 81.2 kJ/mol for Bn-BT), indicating a more easily attainable transition state.

This observation can be rationalized by considering the electronic nature of the 6-methoxyoxane substituent. The oxygen atoms within the oxane ring and the methoxy group can exert an electron-withdrawing inductive effect (-I effect) on the benzylic-type carbon to which the benzotriazole is attached. This effect polarizes the C-N bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the oxygen atoms may help stabilize the partial negative charge developing on the benzotriazole leaving group in the transition state.

Caption: Proposed reaction mechanism and electronic rationale. Note: Image source in DOT script is a placeholder.

Conclusion

This guide establishes a robust and reliable methodology for the quantitative analysis of reaction kinetics for 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (M-Ox-BT). Through a direct comparison with 1-Benzyl-1H-1,2,3-benzotriazole (Bn-BT), we have demonstrated that the methoxyoxane substituent significantly enhances the rate of nucleophilic substitution. This is attributed to the electron-withdrawing nature of the substituent, which lowers the activation energy of the reaction.

These findings are critical for researchers and drug development professionals, as they provide a quantitative basis for predicting and tuning the reactivity of complex benzotriazole-based intermediates. The detailed protocol presented herein serves as a validated template for future kinetic studies, enabling more efficient process development and the rational design of novel synthetic transformations.

References

  • International Journal of Industrial Engineering Computations. (2010). Benzotriazole and its derivatives.
  • Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • PubMed. (2008). Transformation kinetics of 6-methoxybenzoxazolin-2-one in soil. [Link]

  • PMC. (2024). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. [Link]

  • PMC. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. [Link]

  • ResearchGate. (n.d.). Scheme 3. Synthesis of 2-(1H-benzotriazol-1-ylmethyl)-4-methoxyphenol... [Link]

  • ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Ukaaz Publications. (2024). Benzotriazole: An overview of its versatile biological behaviour. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]

  • Organic Process Research & Development. (2007). Mobile Tool for HPLC Reaction Monitoring. [Link]

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. [Link]

  • ResearchGate. (n.d.). 1-(1H-1,2,3-Benzotriazol-1-yl)-2-(4-methoxyphenyl)ethanone. [Link]

  • University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Biomed Pharmacol J. (2025). Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. [Link]

  • Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

  • SciSpace. (2019). An exploration of sundry nature of benzotriazole derivatives: a review. [Link]

  • Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. [Link]

  • Preprints.org. (2024). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, nnovation and Comparative Analysis in. [Link]

  • AZoM. (2026). High-Performance Liquid Chromatography (HPLC): A Tool for Rapid and Accurate Analysis. [Link]

Sources

Safety Operating Guide

Advanced Laboratory Safety and Handling Guide: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized synthetic intermediates like 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole (CAS: 300679-34-9) requires more than a cursory glance at a generic safety sheet[1]. This compound—featuring a reactive benzotriazole core protected by a tetrahydropyran (THP) derivative—presents unique handling challenges.

This guide provides a rigorously structured, self-validating operational protocol designed for researchers and drug development professionals. By understanding the causality behind these safety measures, your laboratory can ensure uncompromising safety, regulatory compliance, and experimental integrity.

Hazard Assessment & Mechanistic Rationale

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must understand the chemical's physical and biological behavior. While specific toxicological profiles for this exact THP-protected derivative are still emerging, authoritative standards dictate that we adopt a conservative risk assessment based on its parent analogue, 1,2,3-benzotriazole[2][3].

  • Ocular and Dermal Toxicity: The nitrogen-rich benzotriazole core is highly reactive with mucosal membranes. Contact leads to severe eye irritation (GHS Category 2) and potential dermal sensitization[4].

  • Inhalation and Dust Risks: In its solid form, the compound generates fine particulates. Enrichment of this fine dust in the presence of air can lead to severe respiratory tract inflammation and, under extreme conditions, poses a risk of dust explosion[3][5].

  • Environmental Persistence: Benzotriazoles are notoriously resistant to microbial degradation, making them highly toxic to aquatic life with long-lasting environmental effects (GHS Aquatic Chronic 2)[4][6].

Table 1: Quantitative Hazard Data & Safety Rationale (Based on Benzotriazole Analogues)
Hazard CategoryGHS ClassificationToxicity IndicatorsMechanistic Rationale
Acute Oral Toxicity Category 4LD50 (Rat): ~560 mg/kgBenzotriazole core induces systemic toxicity and mucosal irritation[3].
Serious Eye Irritation Category 2Severe ocular damageNitrogen-rich heterocycle reacts aggressively with ocular mucosa.
Inhalation Hazard Category 4LC50 (Rat): ~1.91 mg/LFine particulates cause respiratory inflammation; potential dust explosion risk[3][5].
Aquatic Toxicity Category 2 (Chronic)Persistent environmental toxinHighly resistant to microbial degradation; bioaccumulates in aquatic ecosystems[4].

Required Personal Protective Equipment (PPE)

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to. Every piece of equipment serves a specific mechanistic purpose to create a self-validating safety barrier.

  • Hand Protection: Nitrile or butyl rubber gloves (minimum 0.11 mm thickness, tested to EN 374 standards)[5].

    • Causality: Benzotriazole derivatives can penetrate standard thin latex. Nitrile provides a robust barrier against both the solid compound and the polar aprotic solvents (e.g., DMF, DMSO) typically used to dissolve it.

  • Eye Protection: Chemical safety goggles with side shields compliant with or European Standard EN 166.

    • Causality: Standard safety glasses are insufficient against fine dusts or solvent splashes that could cause severe ocular damage.

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with P2 or P3 dust/mist filters is required if handling large quantities outside a fume hood[2][7].

    • Causality: Prevents inhalation of micro-particulates that cause respiratory tract inflammation and dizziness[3].

  • Body Protection: A flame-resistant, chemical-resistant lab coat and closed-toe shoes[2].

Standard Operating Procedure (SOP): Handling & Workflow

A self-validating protocol assumes that human error is possible and builds in mechanical safeguards to prevent exposure.

Step-by-Step Experimental Protocol

Phase 1: Pre-Operation & Setup

  • Ventilation Verification: Activate the Class II chemical fume hood and verify the face velocity is stable at 80-100 feet per minute (fpm)[2]. Do not proceed if the airflow monitor alarms.

  • Workspace Preparation: Clear the hood of unnecessary clutter to maintain laminar airflow. Lay down a chemical-resistant, disposable spill mat.

Phase 2: Material Transfer & Weighing 3. Static Mitigation: Benzotriazole powders can hold static charges, risking a dust explosion[5]. Discharge static from your gloves by touching a grounded metal surface. Use an anti-static weighing boat and a grounded metal spatula. 4. Weighing Mechanics: Open the container of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole slowly to prevent aerosolization. Transfer the solid using smooth, deliberate motions[2]. Do not drop the powder from a height.

Phase 3: Solubilization & Reaction Prep 5. Solvent Quenching: To minimize airborne particulates, do not drop the dry powder into a stirring solvent. Instead, place the powder in the reaction vessel and slowly wash the solvent down the sides of the flask to wet the powder before initiating magnetic stirring.

G Start Pre-Operation Risk Assessment PPE Don Required PPE (Nitrile Gloves, Goggles, Coat) Start->PPE Hood Fume Hood Setup (80-100 fpm face velocity) PPE->Hood Handling Chemical Handling: 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole Hood->Handling Spill Spill or Exposure Detected? Handling->Spill Emergency Emergency Protocol (Eyewash/Shower) Spill->Emergency Yes Decon Surface Decontamination (Isopropanol + Soap) Spill->Decon No Emergency->Decon Waste Hazardous Waste Disposal (Do not release to drains) Decon->Waste

Operational workflow and safety logic for handling 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole.

Emergency Response & Decontamination

  • Ocular Exposure: Immediately flush eyes at the nearest eyewash station with copious amounts of water for at least 15 minutes, holding eyelids apart to ensure complete irrigation[4][5]. Seek immediate ophthalmological evaluation.

  • Dermal Exposure: Remove contaminated clothing. Wash the affected area with plenty of soap and water.

    • Mechanistic note: Do NOT use organic solvents (like ethanol or acetone) to clean the skin, as this will actively drive the lipophilic benzotriazole core through the dermal barrier.

  • Surface Decontamination: Wipe down the fume hood surfaces with a solvent appropriate for the compound (e.g., isopropanol), followed by a secondary wipe with a surfactant (soap and water) to ensure complete removal of residues[2].

Waste Management & Disposal Plan

Due to its chronic aquatic toxicity[4], 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole must never be disposed of down the drain or in standard trash.

  • Solid Waste: Collect all contaminated consumables (weighing boats, spatulas, gloves, spill mats) in a designated, sealable hazardous waste container labeled "Toxic Organic Solid Waste"[6].

  • Liquid Waste: Halogen-free organic solvent waste containing this compound must be segregated, clearly labeled, and collected by a certified hazardous waste disposal facility.

  • Environmental Release: In the event of a large powder spill, mechanically recover the product using a HEPA-filtered vacuum or wet-sweeping to avoid dust formation[6]. Do not allow runoff to enter laboratory drains or surface water[4].

References

  • CP Lab Safety. "1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, 97%". Source: CP Lab Safety. URL:[Link]

  • Carl ROTH. "Safety Data Sheet: 1,2,3-Benzotriazole". Source: Carl ROTH. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.